2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Description
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Properties
IUPAC Name |
2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-11-9-6-15-7-10(9)13-14(11)8-4-2-1-3-5-8/h1-5H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKVTEYRFBNYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365915 | |
| Record name | 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95469-88-8 | |
| Record name | 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Introduction
The thieno[3,4-c]pyrazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antithrombotic properties.[1][2] The title compound, this compound, is a key intermediate and a representative member of this class. Its structure features a fused bicyclic system combining a thiophene and a pyrazole ring, offering a unique three-dimensional architecture for interaction with biological targets.
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound. As senior application scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for experimental choices, and the methods for ensuring the integrity of the final product. The protocol described herein is a robust, one-pot procedure known for its efficiency and high degree of regioselectivity.[1]
Overall Synthetic Strategy
The core of this synthesis is a regioselective condensation and cyclization reaction. The strategy involves the reaction of an appropriate aryl hydrazine with a functionalized thiophene precursor. Specifically, we will utilize phenylhydrazine hydrochloride and 4-cyano-3-oxotetrahydrothiophene. The latter is a key building block that contains both the electrophilic ketone and nitrile functionalities required for the sequential formation of the pyrazole ring.
The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular nucleophilic attack of the secondary amine onto the nitrile group, leading to the desired fused heterocyclic system. This approach is highly effective, affording the target 3-aminothieno[3,4-c]pyrazole in good yields.[1]
Detailed Experimental Protocol
This protocol is adapted from a well-established, one-pot synthesis of 2-aryl-3-aminothieno[3,4-c]pyrazoles.[1]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| 4-Cyano-3-oxotetrahydrothiophene | 93087-37-7 | C₅H₅NOS | 127.16 | Starting material. Purity >97%. |
| Phenylhydrazine hydrochloride | 59-88-1 | C₆H₉ClN₂ | 144.61 | Reagent. Purity >98%. |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | Reaction solvent. Anhydrous grade. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Used for recrystallization. |
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-cyano-3-oxotetrahydrothiophene (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) in absolute ethanol (approx. 10-15 mL per gram of thiophene).
-
Reaction Execution: Heat the stirred suspension to reflux. The solids should dissolve as the reaction proceeds. Maintain the reflux for 4 to 6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature, during which the product may begin to precipitate. Further cool the flask in an ice-water bath for 30 minutes to maximize crystallization.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: For higher purity, the crude product should be recrystallized. A suitable solvent system is a mixture of ethanol and water.[1] Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.[1]
Mechanism and Scientific Rationale
The high efficiency and regioselectivity of this reaction are rooted in a well-defined chemical mechanism. Pyrazole synthesis often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[3][4] In this case, the 3-oxo-4-cyano functionality on the tetrahydrothiophene ring serves as the 1,3-dicarbonyl surrogate.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the primary amine of phenylhydrazine onto the carbonyl carbon (C3) of the thiophene ring. This is followed by dehydration to form a phenylhydrazone intermediate.
-
Intramolecular Cyclization: The crucial ring-forming step involves the nucleophilic nitrogen of the hydrazone attacking the electrophilic carbon of the nitrile group. This Thorpe-Ziegler type cyclization is highly favorable and leads to the formation of the five-membered pyrazole ring.
-
Tautomerization: The resulting imine intermediate rapidly tautomerizes to the more stable aromatic 3-amino-pyrazole system, which constitutes the final product.
The regioselectivity is controlled by the initial condensation step; the more nucleophilic primary amine of phenylhydrazine preferentially attacks the more electrophilic ketone over the nitrile.
Product Characterization and Validation
To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques should be employed.
-
Melting Point (MP): A sharp melting point is indicative of high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the phenyl protons, the protons of the dihydrothiophene ring (typically two singlets or a complex multiplet for the CH₂ groups), and a broad singlet for the NH₂ protons.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, including signals for the aromatic carbons of the phenyl ring and the fused heterocyclic core.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition (C₁₁H₁₁N₃S). High-resolution mass spectrometry (HRMS) can be used for exact mass determination.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C=N and C=C stretching for the aromatic rings, and C-S stretching for the thiophene ring.
Safety and Handling
-
Phenylhydrazine hydrochloride is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.
-
Ethanol is a flammable liquid. All heating should be performed using a heating mantle or an oil bath, with no open flames nearby.
-
Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
The protocol detailed in this guide describes a highly efficient, regioselective, and reliable one-pot synthesis of this compound.[1] The procedure leverages the reaction between 4-cyano-3-oxotetrahydrothiophene and phenylhydrazine hydrochloride in refluxing ethanol. By understanding the underlying mechanism and adhering to the detailed experimental and safety procedures, researchers can confidently prepare this valuable heterocyclic compound for applications in drug discovery and development.
References
-
Dal Piaz, V., Ciciani, G., & Giovannoni, M. P. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495-1511. [Link]
-
Williams, R. P., Bauer, V. J., & Safir, S. R. (1972). Synthesis, alkylation, and oxidation of thieno[3,4-c]- and -[3,2-c]pyrazoles. Journal of Medicinal Chemistry, 15(8), 849-852. [Link]
-
Yan, W., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1625-1640. [Link]
-
Fadda, A. A., & El-Mekabaty, A. (2018). Efficient synthesis, reactions and spectral characterization of pyrazolo[4′,3′:4,5]thieno[3,2-d] pyrimidines and related heterocycles. Journal of the Chinese Chemical Society, 65(11), 1308-1316. [Link]
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Portilla, J., et al. (2010). Recent advances in the synthesis of new pyrazole derivatives. Ciencia en Desarrollo, 2(1), 194-213. [Link]
-
Sanna, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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- 2. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. societachimica.it [societachimica.it]
- 4. Pyrazole synthesis [organic-chemistry.org]
synthesis of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
An In-Depth Technical Guide to the Putative Synthesis of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for this compound (CAS No. 95469-88-8), a heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] The thieno[3,4-c]pyrazole scaffold is a key structural motif in various biologically active molecules. This document outlines a rational, multi-step synthesis based on established principles of heterocyclic chemistry, drawing from analogous reactions and methodologies reported in the scientific literature. The proposed route commences with the construction of a substituted thiophene core, followed by the sequential formation of the fused pyrazole ring and the introduction of the requisite phenyl and amine functionalities. Each synthetic step is detailed with proposed reagents, reaction conditions, and mechanistic considerations to provide a robust framework for researchers and drug development professionals.
Introduction and Strategic Overview
The synthesis of fused heterocyclic systems, such as thienopyrazoles, is of significant interest in the pharmaceutical industry due to their diverse biological activities, which can include anti-inflammatory, analgesic, and kinase inhibitory properties.[2][3][4] The target molecule, this compound, combines the structural features of a thiophene ring fused with a pyrazole, substituted with a phenyl group and an amino group. This unique combination of functionalities suggests its potential as a scaffold for the development of novel therapeutic agents.
The overall synthetic strategy is depicted in the workflow diagram below:
Caption: Proposed multi-step synthesis workflow for this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitrile (Intermediate 1)
The initial step involves the synthesis of a key aminothiophene intermediate. The Gewald reaction is a well-established and versatile method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, a compound with an activated methylene group, and elemental sulfur in the presence of a base.[5] In this proposed synthesis, we adapt this methodology starting from tetrahydrothiophene-3-carbonitrile.
Reaction Scheme:
Experimental Protocol:
-
To a stirred solution of tetrahydrothiophene-3-carbonitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add morpholine (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from ethanol to yield pure 2-Amino-4,5-dihydrothiophene-3-carbonitrile.
Causality and Mechanistic Considerations:
The morpholine acts as a base to deprotonate the α-carbon to the nitrile group, forming a nucleophilic carbanion. This carbanion then attacks the elemental sulfur. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 2-aminothiophene ring. The choice of a secondary amine like morpholine is crucial as it facilitates the reaction without competing side reactions often observed with primary amines.
Step 2: Formation of 2-Amino-3-(1H-tetrazol-5-yl)-4,5-dihydrothiophene (Intermediate 2)
The nitrile group of Intermediate 1 is a versatile handle for the construction of the pyrazole ring. A common strategy involves its conversion to an amino or hydrazino group. Here, we propose the conversion of the nitrile to a tetrazole, which can then be ring-opened and cyclized.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-Amino-4,5-dihydrothiophene-3-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH 2-3.
-
The precipitated product is collected by filtration, washed with water, and dried.
Trustworthiness and Self-Validation:
The formation of the tetrazole can be confirmed by spectroscopic methods. In the infrared (IR) spectrum, the disappearance of the characteristic nitrile peak (around 2220-2260 cm⁻¹) and the appearance of N-H and C=N stretching bands for the tetrazole ring would be indicative of a successful reaction.
Step 3: Cyclization and Phenyl Group Introduction to yield this compound (Final Product)
The final step involves the reaction of the tetrazole intermediate with phenylhydrazine. This reaction is expected to proceed via ring-opening of the tetrazole followed by an intramolecular cyclization to form the desired thieno[3,4-c]pyrazole core, with the concomitant introduction of the phenyl group at the N-2 position of the pyrazole ring.
Reaction Scheme:
Experimental Protocol:
-
Suspend 2-Amino-3-(1H-tetrazol-5-yl)-4,5-dihydrothiophene (1.0 eq) in a suitable high-boiling solvent such as xylene or toluene.
-
Add phenylhydrazine (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and stir for 8-12 hours, with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Authoritative Grounding and Mechanistic Rationale:
The reaction of hydrazines with suitable precursors to form pyrazole rings is a cornerstone of heterocyclic synthesis.[6] The acid catalyst facilitates the reaction by protonating the tetrazole ring, making it more susceptible to nucleophilic attack by phenylhydrazine. The subsequent elimination of nitrogen and water drives the reaction towards the formation of the thermodynamically stable fused aromatic system.
Data Summary and Characterization
The following table summarizes the key parameters for the proposed synthetic steps.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product |
| 1 | Tetrahydrothiophene-3-carbonitrile | Sulfur, Morpholine | Ethanol | 78 | 4-6 | 2-Amino-4,5-dihydrothiophene-3-carbonitrile |
| 2 | 2-Amino-4,5-dihydrothiophene-3-carbonitrile | Sodium Azide, Ammonium Chloride | DMF | 120 | 12-18 | 2-Amino-3-(1H-tetrazol-5-yl)-4,5-dihydrothiophene |
| 3 | 2-Amino-3-(1H-tetrazol-5-yl)-4,5-dihydrothiophene | Phenylhydrazine, p-Toluenesulfonic acid | Xylene | Reflux | 8-12 | This compound |
Characterization of the Final Product:
The structure of the final product, this compound, should be unequivocally confirmed using a combination of modern analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the phenyl group, the amino group, and the protons of the thieno[3,4-c]pyrazole core.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (High-Resolution Mass Spectrometry). The expected molecular weight is 217.29 g/mol .[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching vibrations for the amino group and aromatic C-H stretching for the phenyl ring.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.
Conclusion
This technical guide presents a detailed and scientifically grounded putative . The proposed multi-step pathway is based on well-established and reliable reactions in heterocyclic chemistry. By providing step-by-step protocols, mechanistic insights, and a framework for characterization, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The successful synthesis of this target molecule will enable further investigation into its biological properties and potential as a novel therapeutic agent.
References
-
4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed. Available at: [Link]
-
Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitu - CORE. Available at: [Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors - Semantic Scholar. Available at: [Link]
-
PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES - DergiPark. Available at: [Link]
-
Synthesis of Pyrazolone Derivatives. XXV. Synthesis of Thiopyrano[3, 4-c]pyrazoles. Available at: [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - MDPI. Available at: [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Investigational Kinase Inhibitor: 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Abstract
The thieno[3,4-c]pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its capacity to interact with a variety of biological targets. This guide focuses on a specific derivative, 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine, a compound of interest for its potential as a targeted therapeutic agent. While public domain data on this exact molecule is limited, the broader thienopyrazole class has been extensively documented for its potent kinase inhibitory activity.[1][2][3] This document, therefore, outlines a hypothesized mechanism of action for this compound as a kinase inhibitor, grounded in the established pharmacology of its chemical class. We present a comprehensive framework for its investigation, detailing the necessary experimental protocols to elucidate its molecular mechanism, from initial target validation to cellular pathway analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecule inhibitors.
Introduction: The Thienopyrazole Scaffold as a Kinase Inhibitor
Small-molecule kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer.[1] The thienopyrazole core, a bicyclic heteroaromatic system, has emerged as a promising scaffold for the development of such inhibitors.[1][4] Thienopyrazole derivatives have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][4] Notably, their structural resemblance to the purine core allows them to effectively compete for the ATP-binding site of various kinases, leading to the modulation of cellular signaling pathways.[2]
Derivatives of the thieno[3,2-c]pyrazole and thieno[2,3-c]pyrazole isomers have shown potent inhibition of kinases such as Aurora kinases, Glycogen Synthase Kinase 3β (GSK-3β), and others implicated in cancer and neurodegenerative diseases.[3][5][6] The specific compound of interest, this compound, belongs to the thieno[3,4-c]pyrazole isomer class, which has also been associated with significant biological activities, including anti-inflammatory and analgesic properties.[2][7]
Given the established precedent, we hypothesize that This compound functions as an inhibitor of one or more protein kinases, thereby disrupting downstream signaling pathways crucial for cell proliferation and survival. This guide will provide a roadmap for testing this hypothesis.
Part 1: Elucidating the Molecular Target and Biochemical Activity
The initial and most critical step in characterizing a novel compound is to identify its direct molecular target(s) and quantify its inhibitory potency.
Kinase Panel Screening for Target Identification
A broad kinase panel screen is the most efficient method for initial target identification. This involves testing the compound against a large, diverse panel of purified kinases to identify those to which it binds with high affinity.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create serial dilutions to be used in the assay.
-
Assay Platform: Utilize a reputable contract research organization (CRO) that offers a comprehensive kinase screening panel (e.g., Eurofins, Reaction Biology). Specify a binding assay format (e.g., KiNativ, KINOMEscan) or an enzymatic activity assay.
-
Assay Conditions: The compound is typically tested at a concentration of 1-10 µM against a panel of over 400 human kinases. The percentage of inhibition is measured relative to a vehicle control (DMSO).
-
Data Analysis: Identify "hits" as kinases that are inhibited by >90% at the screening concentration. These primary hits are then selected for further validation.
Determination of IC50 for Lead Targets
Once primary hits are identified, the next step is to determine the half-maximal inhibitory concentration (IC50) for each of these kinases. This provides a quantitative measure of the compound's potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for Aurora Kinase A)
-
Reaction Buffer: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: Perform a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase (e.g., recombinant human Aurora Kinase A), the substrate (e.g., a fluorescently labeled peptide), and the serially diluted compound.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal will be inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation: IC50 Values for Putative Kinase Targets
| Kinase Target | IC50 (nM) |
| Aurora Kinase A | Hypothetical Value |
| GSK-3β | Hypothetical Value |
| EGFR | Hypothetical Value |
| VEGFR-2 | Hypothetical Value |
Part 2: Investigating the Cellular Mechanism of Action
Following biochemical validation, it is essential to determine if the compound can engage its target in a cellular context and elicit a biological response.
Cellular Target Engagement
A cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to its intended target inside intact cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCT-116 for an Aurora kinase inhibitor) to ~80% confluency. Treat the cells with the compound or vehicle (DMSO) for 2-4 hours.
-
Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Downstream Signaling Pathway Modulation
Inhibition of a kinase should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting is the standard method to assess this.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with the compound at various concentrations and for different durations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of the substrate and the total protein as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative change in phosphorylation.
Phenotypic Assays: Antiproliferative Effects
A key desired outcome of a kinase inhibitor in cancer research is the inhibition of cell proliferation.
Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.
-
Viability Measurement:
-
MTT: Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
CellTiter-Glo: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Part 3: Visualization of Pathways and Workflows
Visual aids are crucial for understanding complex biological processes and experimental designs.
Hypothesized Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound inhibits a key kinase, leading to the suppression of downstream proliferative signals.
Caption: Hypothesized mechanism of action for the thienopyrazole inhibitor.
Experimental Workflow
This diagram outlines the logical flow of experiments for characterizing the compound.
Sources
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- 2. researchgate.net [researchgate.net]
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An In-depth Technical Guide to the Synthesis and Structural Elucidation of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,4-c]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This guide provides a comprehensive technical overview of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine, a representative member of this class. In the absence of a publicly available crystal structure for this specific molecule, this document outlines a robust framework for its synthesis, characterization, and structural elucidation. It details a proposed synthetic pathway, methodologies for single crystal growth, and the principles of X-ray crystallographic analysis. Furthermore, it introduces computational crystal structure prediction as a powerful complementary technique. This guide is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics based on the thienopyrazole core.
Introduction: The Thieno[3,4-c]pyrazole Core in Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial arrangements and engage in specific interactions with biological targets.[3] The fused thieno[3,4-c]pyrazole system, which combines a thiophene and a pyrazole ring, is of particular interest.[3][4] The thiophene ring offers aromaticity and is a known bioisostere for a phenyl ring, while the pyrazole moiety provides hydrogen bonding capabilities.[1] This combination has proven fruitful in the development of potent modulators of various biological pathways.[3]
Derivatives of the thieno[3,4-c]pyrazole scaffold have been investigated for a range of therapeutic applications, including:
-
Anti-inflammatory and Analgesic Activity: Certain 4H-thieno[3,4-c]pyrazole derivatives have demonstrated significant anti-inflammatory, analgesic, and antipyretic effects.[2]
-
Anticancer Activity: Thienopyrazole derivatives have been explored as potential anticancer agents, with some showing inhibitory activity against targets like the epidermal growth factor receptor (EGFR).[1]
The subject of this guide, this compound, incorporates a phenyl group at the 2-position of the pyrazole ring and an amine group at the 3-position, features that are expected to influence its physicochemical properties and biological activity. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding structure-activity relationship (SAR) studies.
Synthesis of this compound
While the direct synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be devised based on established methodologies for related thienopyrazole systems.[2][5] A common strategy involves the construction of the pyrazole ring onto a pre-functionalized thiophene precursor.
A potential synthetic pathway is outlined below:
Figure 1: Proposed Synthetic Workflow. A multi-step synthesis starting from a suitable thiophene precursor.
Experimental Protocol: A Proposed Synthetic Route
The following protocol is a generalized procedure based on the synthesis of analogous compounds.[2][6] Optimization of reaction conditions would be necessary for achieving high yields and purity.
Step 1: Synthesis of a Dihydrothiophenone Precursor This can typically be achieved through established routes in thiophene chemistry.
Step 2: Formation of an Enaminone Intermediate The dihydrothiophenone is reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce a reactive enaminone moiety.
Step 3: Cyclization with Phenylhydrazine The enaminone intermediate is then reacted with phenylhydrazine. The hydrazine nitrogen atoms attack the electrophilic centers of the enaminone, leading to a cyclization-condensation reaction to form the 2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazolone.
Step 4: Conversion to the 3-amino Derivative The resulting pyrazolone can be converted to the corresponding 3-chloro derivative using a chlorinating agent like phosphorus oxychloride. Subsequent reaction with an ammonia source (e.g., ammonia in a sealed tube or ammonium hydroxide) would yield the target this compound.
Purification: The final product would be purified by column chromatography followed by recrystallization to obtain material suitable for characterization and crystallographic studies.
Structural Elucidation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's properties and its interactions with biological macromolecules.
Crystallization: The Critical First Step
Obtaining a high-quality single crystal is often the most challenging part of a crystallographic study.[8] The goal is to slowly bring a solution of the purified compound to a state of supersaturation, allowing for the ordered growth of a single crystal.[7]
Key Considerations for Crystallization:
-
Purity: The starting material must be of the highest possible purity.
-
Solvent Selection: A solvent in which the compound has moderate solubility is ideal. Highly soluble compounds tend to form small crystals, while poorly soluble ones may precipitate as an amorphous powder.[9]
-
Nucleation Control: The number of nucleation sites should be minimized to encourage the growth of a few large crystals rather than many small ones. This can be achieved by using clean glassware and filtering the solution.[9]
-
Time and Temperature: Crystal growth is a slow process. The crystallization vessel should be left undisturbed, and slow cooling or slow evaporation of the solvent are common techniques to control the rate of crystallization.[9][10]
Common Crystallization Techniques for Small Molecules:
| Technique | Description |
| Slow Evaporation | A solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly over time, thus increasing the concentration and inducing crystallization.[9] |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. |
| Solvent Layering | A less dense, miscible solvent in which the compound is insoluble is carefully layered on top of a solution of the compound. Slow diffusion at the interface leads to crystallization.[10] |
Principles of X-ray Diffraction
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays.[7][8] The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of discrete spots.[7]
The relationship between the crystal lattice, the wavelength of the X-rays, and the diffraction angles is described by Bragg's Law. By measuring the positions and intensities of a large number of these diffraction spots, a three-dimensional map of the electron density within the crystal can be calculated.[7] From this electron density map, the positions of the individual atoms can be determined, and a detailed molecular structure can be built and refined.
Figure 2: Workflow for Single-Crystal X-ray Diffraction. A systematic process from crystal to final structure.
Insights from an Analogous Structure
While the crystal structure of the title compound is not available, we can draw inferences from the reported structure of a related molecule, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.[11][12] In this analogue, the pyrazole, thiophene, and phenyl rings are not coplanar, exhibiting twist angles between them.[12] This suggests that the 2-phenyl group in this compound is also likely to be twisted out of the plane of the thienopyrazole core due to steric hindrance.
The presence of the 3-amino group in the title compound introduces a hydrogen bond donor, which is likely to play a significant role in the crystal packing through the formation of intermolecular hydrogen bonds. These interactions are critical in determining the overall crystal structure and can influence the physicochemical properties of the solid state, such as solubility and melting point.
Computational Crystal Structure Prediction
In cases where obtaining single crystals is difficult or for a priori assessment of potential crystal forms (polymorphism), computational crystal structure prediction (CSP) has emerged as a valuable tool.[13][14][15] CSP methods aim to identify the most stable crystal packing arrangements of a molecule based on its chemical diagram alone.
The general approach involves two main steps:
-
Generating a large number of plausible crystal structures: This is achieved using algorithms such as simulated annealing, evolutionary algorithms, or random sampling.[14]
-
Ranking the generated structures by their thermodynamic stability: The lattice energy of each hypothetical structure is calculated using molecular mechanics force fields or more accurate quantum mechanical methods like density functional theory (DFT).[14][15]
The structure with the lowest calculated lattice energy is predicted to be the most stable polymorph.[13]
Figure 3: General Workflow for Crystal Structure Prediction. A computational approach to identifying stable crystal packings.
For this compound, a CSP study could provide valuable insights into its likely crystal packing, the nature of its intermolecular interactions, and the potential for polymorphism. This information can be crucial in the drug development process, as different polymorphs can have different stabilities, solubilities, and bioavailabilities.
Conclusion and Future Directions
This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. A detailed understanding of its three-dimensional structure is essential for advancing its development as a potential drug candidate. This guide has provided a comprehensive framework for the synthesis and structural elucidation of this molecule.
The proposed synthetic route offers a clear path to obtaining the compound, while the detailed methodologies for crystallization and X-ray diffraction provide a roadmap for determining its crystal structure. In parallel, computational crystal structure prediction stands as a powerful tool to explore its solid-state landscape. The successful structural characterization of this and related molecules will undoubtedly accelerate the design of new and improved thienopyrazole-based therapeutics.
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Elgemeie, G. H., Metwally, N. H., El-Gohary, N. S., & Shawky, E. K. (2024). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one–1,4-dioxane (1/2). Acta Crystallographica Section E: Crystallographic Communications, 80(1), 58-62. Available from: [Link]
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Yan, T., Zhang, Y., Wang, Y., Zhang, Y., Zhang, J., & Li, J. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1636-1647. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data anticipated for the novel heterocyclic compound, 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine (CAS No. 95469-88-8).[1][2] While a complete, peer-reviewed spectroscopic dataset for this specific molecule is not publicly available, this document leverages established principles of spectroscopic analysis and data from structurally related thieno[3,4-c]pyrazole derivatives to present a detailed, predictive characterization.[3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and analytical validation of this compound and its analogues. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for unambiguous structural confirmation.
Introduction and Molecular Overview
The thieno[3,4-c]pyrazole scaffold is a significant heterocyclic core in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory and analgesic properties.[3] The title compound, this compound, incorporates this bicyclic system, further functionalized with a phenyl group at the N2 position of the pyrazole ring and a primary amine at C3. This unique combination of a thiophene ring fused with a pyrazole, along with the exocyclic amine, presents a distinct spectroscopic fingerprint.
Accurate structural determination is the cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into connectivity, chemical environment, and functional groups. This guide will systematically predict and interpret the spectral data, providing a benchmark for future empirical studies.
Molecular Structure:
Figure 1: Chemical structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, a combination of ¹H, ¹³C, and 2D NMR experiments (like HSQC and HMBC) would be essential for complete assignment.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) would exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the methylene protons of the dihydrothiophene ring, and the amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Notes |
| Phenyl (ortho-H) | 7.60 - 7.75 | Doublet (d) | 2H | Deshielded due to proximity to the pyrazole nitrogen. Coupling to meta-protons. |
| Phenyl (meta-H) | 7.35 - 7.50 | Triplet (t) | 2H | Typical aromatic region. Coupling to both ortho- and para-protons. |
| Phenyl (para-H) | 7.15 - 7.30 | Triplet (t) | 1H | Least deshielded of the phenyl protons. Coupling to meta-protons. |
| -NH₂ (Amine) | 5.00 - 6.00 | Broad Singlet (br s) | 2H | Chemical shift is highly dependent on solvent and concentration. Exchangeable with D₂O. |
| -CH₂- (C4-H) | 4.00 - 4.20 | Singlet or Triplet | 2H | Aliphatic protons on the dihydrothiophene ring. May show coupling to C6 protons if not magnetically equivalent. |
| -CH₂- (C6-H) | 3.80 - 4.00 | Singlet or Triplet | 2H | Aliphatic protons on the dihydrothiophene ring adjacent to the sulfur atom. |
Note: The methylene protons at C4 and C6 are depicted as potentially simple signals. In reality, they may form a more complex AA'BB' system depending on the ring conformation.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of all carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| Pyrazole (C=N) | 150 - 155 | Carbon of the pyrazole ring double-bonded to the amine nitrogen. |
| Phenyl (ipso-C) | 138 - 142 | The carbon of the phenyl ring directly attached to the pyrazole nitrogen. |
| Thiophene/Pyrazole (Quaternary C) | 130 - 140 | Quaternary carbons at the ring fusion. |
| Phenyl (ortho-C) | 118 - 122 | Shielded relative to other aromatic carbons due to the electronic effect of the nitrogen. |
| Phenyl (meta-C) | 128 - 130 | Typical chemical shift for aromatic CH carbons. |
| Phenyl (para-C) | 125 - 128 | Slightly more shielded than the meta carbons. |
| Pyrazole (C-NH₂) | 110 - 115 | The carbon atom bearing the amine group. |
| -CH₂- (C4) | 30 - 35 | Aliphatic carbon in the dihydrothiophene ring. |
| -CH₂- (C6) | 28 - 33 | Aliphatic carbon adjacent to the sulfur atom, expected to be slightly upfield from C4. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for NMR analysis ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like amines as it can slow down the exchange rate.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5]
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A D₂O exchange experiment should be performed to confirm the amine protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[6]
-
2D NMR Acquisition: To confirm assignments, acquire 2D correlation spectra such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to observe long-range H-C correlations, crucial for assigning quaternary carbons and piecing together the molecular fragments).[7][8]
Visualization of NMR Workflow
Caption: Workflow for structural elucidation via NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation patterns.[9][10]
Predicted Mass Spectrum
-
Molecular Formula: C₁₁H₁₁N₃S
-
Exact Mass: 217.0674 g/mol
-
Molecular Weight: 217.29 g/mol
Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, the molecular ion peak ([M+H]⁺) would be observed at m/z 218.0752 in positive ion mode ESI.[11] This accurate mass measurement is crucial for confirming the elemental composition.
Predicted Fragmentation Pattern
The fragmentation pattern in MS/MS would provide evidence for the key structural motifs.
| Fragment m/z | Proposed Structure / Loss | Rationale |
| 201 | [M - NH₃]⁺ | Loss of ammonia from the primary amine group is a common fragmentation pathway for such compounds. |
| 118 | [C₆H₅N₂]⁺ | Cleavage of the bond between the pyrazole ring and the thiophene ring, resulting in the phenylpyrazole fragment. |
| 99 | [C₄H₅NS]⁺ | Fragment corresponding to the dihydrothieno portion of the molecule. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a very common fragment from phenyl-containing compounds. |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample onto a liquid chromatography system (LC) with a C18 reversed-phase column to ensure purity before MS analysis.[12]
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the amine and pyrazole nitrogens are readily protonated.
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum, which can be compared against the predicted pattern.[10]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) - Expected to be a doublet. |
| 3000 - 3100 | C-H stretch | Aromatic C-H (Phenyl ring). |
| 2850 - 2960 | C-H stretch | Aliphatic C-H (-CH₂-). |
| 1600 - 1650 | N-H bend | Primary Amine (-NH₂). |
| 1580 - 1620 | C=N stretch | Pyrazole ring. |
| 1450 - 1500 | C=C stretch | Aromatic ring (Phenyl). |
| 690 - 770 | C-H bend | Out-of-plane bending for monosubstituted phenyl ring. |
Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust, predictive framework for the characterization of this compound. The predicted ¹H and ¹³C NMR chemical shifts, along with key 2D NMR correlations, will enable the unambiguous assignment of the molecular skeleton. High-resolution mass spectrometry will confirm the elemental composition, and the fragmentation pattern will validate the connectivity of the core scaffolds. Finally, IR spectroscopy will confirm the presence of key functional groups, notably the primary amine and the aromatic systems. This guide serves as an essential reference for any researcher undertaking the synthesis, purification, or biological evaluation of this compound, ensuring scientific integrity through rigorous analytical characterization.
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SpectraBase. (n.d.). 3H-pyrazol-3-one, 2-(2-benzothiazolyl)-1,2-dihydro-4-[(1E)-1-[(4-methylphenyl)imino]ethyl]-5-phenyl-. SpectraBase. [Link]
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National Institutes of Health. (n.d.). (Z)-4-[(3-Aminonaphthalen-2-ylamino)(phenyl)methylidene]. NIH. [Link]
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2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine solubility profile
An In-depth Technical Guide to the Solubility Profile of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Authored by a Senior Application Scientist
Introduction: Bridging the Gap Between Discovery and Development
In the landscape of modern drug discovery, the identification of a potent molecular entity is merely the inaugural step. The journey from a promising hit to a viable clinical candidate is paved with a series of rigorous physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) evaluations. It is here that many promising compounds falter, not for lack of efficacy, but due to suboptimal biopharmaceutical properties. Among these, aqueous solubility stands as a paramount hurdle. Poor solubility directly impedes oral bioavailability, complicates formulation development, and can lead to erratic absorption profiles.
This guide provides a comprehensive technical overview of the solubility profile of this compound, a compound identified within the thieno[3,4-c]pyrazole class of molecules. This class has garnered significant interest for its potential as Cyclin-Dependent Kinase (CDK) inhibitors, a target of immense therapeutic importance in oncology. The objective of this document is to equip researchers, medicinal chemists, and formulation scientists with a robust framework for characterizing the solubility of this, and similar, novel chemical entities. We will delve into the theoretical underpinnings, present validated experimental protocols, and discuss the interpretation of solubility data in the context of drug development.
The methodologies described herein are designed to be self-validating, ensuring that the data generated is not only accurate but also reproducible, a cornerstone of regulatory submission and successful drug development.
Part 1: Physicochemical Characterization - The Blueprint for Solubility
Before any experimental work commences, a thorough in-silico and theoretical characterization of the molecule is essential. This provides a predictive foundation for its behavior and guides the experimental design.
Chemical Structure:
Caption: Shake-flask workflow for pH-dependent solubility.
Detailed Protocol: pH-Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).
-
Compound Addition: Add an excess of this compound to vials containing each buffer. The presence of solid material at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This duration is typically sufficient to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed (e.g., >10,000 g for 15 minutes) followed by careful removal of the supernatant. Filtration can also be used, but care must be taken to avoid adsorption of the compound to the filter membrane.
-
Quantification: Accurately dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV. A standard calibration curve is required for accurate quantification.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each buffer solution.
Expected Results and Interpretation
For a basic compound like this compound, solubility is expected to be highest at low pH where the primary amine is protonated, and decrease as the pH increases towards and beyond its pKa.
Table for Recording Aqueous Solubility Data:
| pH (Final Measured) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Solid Form (if known) |
| 1.2 | 25 | |||
| 4.5 | 25 | |||
| 6.8 | 25 | |||
| 7.4 | 25 | |||
| 1.2 | 37 | |||
| 6.8 | 37 |
Solubility in Organic Solvents and Co-Solvent Systems
Solubility in organic solvents is critical for various stages of drug development, including synthesis, purification, and the preparation of dosing solutions for preclinical studies. Dimethyl sulfoxide (DMSO) is a common solvent for storing library compounds, while ethanol and polyethylene glycol (PEG) are frequently used in formulation.
Protocol: Organic Solvent Solubility
The shake-flask method described above is directly applicable.
-
Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., DMSO, ethanol, methanol, acetonitrile, PEG 400).
-
Procedure: Follow steps 2-5 from the aqueous solubility protocol, replacing the buffers with the selected organic solvents.
-
Quantification: Ensure the analytical method (HPLC-UV) is adapted for the different solvent matrices, as they can affect peak shape and retention time.
Table for Recording Organic Solvent Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| DMSO | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| PEG 400 | 25 |
Part 3: Biorelevant Solubility - Simulating In Vivo Conditions
While aqueous solubility provides fundamental data, solubility in biorelevant media can offer a more accurate prediction of in vivo dissolution. These media simulate the composition of gastrointestinal fluids.
-
Simulated Gastric Fluid (SGF): Mimics the stomach in the fasted state.
-
Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the small intestine before a meal.
-
Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the small intestine after a meal, containing higher concentrations of bile salts and lecithin.
The presence of bile salts and phospholipids in FaSSIF and FeSSIF can form micelles, which may enhance the solubility of lipophilic compounds.
Protocol: Biorelevant Solubility
The experimental procedure is analogous to the aqueous solubility determination, but with the use of commercially available or freshly prepared biorelevant media.
-
Media Preparation: Prepare SGF, FaSSIF, and FeSSIF according to established recipes or use commercially available powders.
-
Equilibration: Due to the potential for the compound to interact with micelles, the equilibration time and mixing method should be carefully controlled.
-
Quantification: The complexity of the media may require adjustments to the analytical method to avoid interference from media components.
Table for Recording Biorelevant Solubility Data:
| Biorelevant Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility Enhancement Ratio* |
| SGF | 1.2 | 37 | N/A | |
| FaSSIF | 6.5 | 37 | ||
| FeSSIF | 5.0 | 37 |
*Solubility Enhancement Ratio = Solubility in biorelevant medium / Solubility in aqueous buffer at the same pH
Part 4: Data Interpretation and Strategic Implications
The collective solubility data provides a comprehensive picture of the compound's biopharmaceutical properties.
-
High pH-Dependent Solubility: If solubility is significantly higher at pH 1.2 than at pH 6.8, this suggests that the drug will dissolve in the stomach but may precipitate upon entering the higher pH of the small intestine.
-
Low Aqueous Solubility Across all pHs: If solubility is consistently low (<10 µg/mL), this is a significant red flag for oral bioavailability. Formulation strategies such as amorphous solid dispersions or lipid-based formulations should be considered.
-
Enhancement in Biorelevant Media: A significant increase in solubility in FaSSIF or FeSSIF compared to aqueous buffer is a positive indicator, suggesting that the natural surfactants in the gut will aid in its dissolution.
Conclusion
The systematic evaluation of solubility, as outlined in this guide, is a critical activity in the progression of any new chemical entity. For this compound, its basic nature suggests a pronounced pH-dependent solubility profile. A comprehensive understanding of its solubility in aqueous, organic, and biorelevant media will be instrumental in guiding its formulation development and ultimately determining its potential as a therapeutic agent. The protocols and frameworks provided here offer a robust starting point for this essential characterization.
References
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Title: The Shake Flask Method for Solubility Determination. Source: Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. URL: [Link]
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Title: Biorelevant Dissolution Media. Source: Dressman, J. B., & Reppas, C. (2000). In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs. European Journal of Pharmaceutical Sciences, 11, S73–S80. URL: [Link]
-
Title: Biorelevant.com - Recipes for Biorelevant Media. Source: Biorelevant.com URL: [Link]
An In-Depth Technical Guide to Elucidating the In Vitro Metabolism of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro metabolic fate of the novel heterocyclic compound, 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine. Given the scarcity of public-domain data on this specific molecule, this document serves as a strategic whitepaper, outlining a robust, scientifically-grounded approach based on established principles of drug metabolism and the known biotransformation of structurally related thienopyrazole and pyrazole derivatives.
Introduction: The Imperative of Metabolic Profiling
The journey of a new chemical entity (NCE) from discovery to a marketed drug is contingent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Metabolism, the enzymatic conversion of a drug into its metabolites, is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity.[2] The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role.[2][3]
This compound belongs to the thienopyrazole class of compounds, which are recognized for their diverse biological activities.[4][5][6] Understanding its metabolic pathway is paramount for predicting its clearance rate, identifying potentially active or toxic metabolites, and anticipating drug-drug interactions (DDIs).[7] This guide details a systematic in vitro approach to comprehensively characterize the metabolism of this compound.
Postulated Metabolic Pathways: An Evidence-Based Hypothesis
Based on the chemical structure of this compound and the known metabolism of related pyrazole and thienopyridine compounds, we can anticipate several key metabolic transformations.[8][9][10] The primary sites for metabolism are likely the phenyl ring, the thieno ring, and the pyrazole core.
Key Hypothesized Reactions:
-
Phase I (Functionalization):
-
Aromatic Hydroxylation: The phenyl ring is a prime target for hydroxylation, mediated by CYP enzymes such as CYP2D6, CYP2C9, and CYP3A4.[3]
-
Thiophene Oxidation: The sulfur atom in the thieno ring can be oxidized to a sulfoxide or sulfone.
-
N-Dealkylation/Oxidation: The pyrazole nitrogen atoms may be subject to oxidative metabolism.
-
Oxidative Deamination: The primary amine group could undergo oxidation.
-
-
Phase II (Conjugation):
-
Glucuronidation: Hydroxylated metabolites are readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[7]
-
Sulfation: Phenolic metabolites can also be sulfated by sulfotransferases (SULTs).
-
The following diagram illustrates these potential metabolic routes.
Caption: Hypothesized metabolic pathways for this compound.
A Validated Experimental Workflow for In Vitro Metabolic Investigation
A tiered, systematic approach is essential for a thorough and efficient investigation. The following workflow is designed to first assess metabolic stability, then identify the resulting metabolites, and finally pinpoint the specific enzymes responsible.
Caption: A tiered workflow for elucidating in vitro drug metabolism.
Tier 1: Metabolic Stability Assessment
The initial step is to determine the compound's susceptibility to metabolism.[2] This is typically achieved by incubating the compound with human liver microsomes (HLM), which are rich in Phase I enzymes, particularly CYPs.[7][11]
Experimental Protocol: Metabolic Stability in HLM
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the following on ice:
-
Test Reaction: Phosphate buffer (pH 7.4), this compound (e.g., 1 µM final concentration), and HLM (e.g., 0.5 mg/mL final protein concentration).
-
Negative Control: Same as the test reaction but without the NADPH regenerating system. This control accounts for non-enzymatic degradation.
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to reach thermal equilibrium.
-
Initiate Reaction: Start the reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction and precipitate proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining parent compound.[12]
Data Presentation: Illustrative Metabolic Stability Data
| Time (min) | Parent Compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
From the plot of the natural log of the percentage of parent compound remaining versus time, the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Tier 2: Metabolite Profiling and Identification
Once metabolic instability is confirmed, the next objective is to identify the structures of the metabolites formed.[13] This involves incubating the parent compound at a higher concentration and for a longer duration to generate sufficient quantities of metabolites for detection and characterization by high-resolution LC-MS/MS.[1][14]
Experimental Protocol: Metabolite Identification
-
Scale-Up Incubation: Perform a larger-scale incubation similar to the stability assay, but with a higher concentration of the test compound (e.g., 10 µM) and a single, longer time point (e.g., 60 minutes). Include a control incubation without NADPH.
-
Sample Preparation: Quench the reaction with cold acetonitrile. After centrifugation, the supernatant can be concentrated under a stream of nitrogen to increase metabolite concentrations.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.[12][15]
-
Metabolite Detection: Compare the chromatograms of the NADPH-fortified sample with the control sample to identify new peaks corresponding to metabolites.
-
Structural Elucidation: Use the accurate mass measurement to predict the elemental composition of the metabolites. A mass shift of +15.99 Da, for instance, suggests the addition of an oxygen atom (hydroxylation). Further structural information can be obtained from the MS/MS fragmentation patterns.[15]
-
Tier 3: Reaction Phenotyping
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting DDIs.[7][16] This is achieved through two complementary approaches:
-
Recombinant Human CYP Enzymes: Incubate the test compound with a panel of individual, commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The formation of metabolites by a specific enzyme identifies it as a key player in the metabolic pathway.[17]
-
Chemical Inhibition in HLM: Incubate the test compound in HLM in the presence and absence of known selective inhibitors for major CYP isoforms. A significant reduction in metabolite formation in the presence of a specific inhibitor implicates that enzyme in the compound's metabolism.[17]
Data Presentation: Illustrative Reaction Phenotyping Data
| Recombinant CYP Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) |
| CYP1A2 | < 1.0 |
| CYP2C9 | 25.4 |
| CYP2C19 | 5.2 |
| CYP2D6 | 88.1 |
| CYP3A4 | 15.7 |
This illustrative data suggests that CYP2D6 is the primary enzyme responsible for the metabolism of the compound, with a smaller contribution from CYP2C9 and CYP3A4.
Conclusion and Forward-Looking Strategy
This technical guide provides a robust, multi-tiered strategy for the comprehensive in vitro metabolic characterization of this compound. By systematically assessing metabolic stability, identifying key metabolites, and pinpointing the responsible enzymes, researchers can build a detailed metabolic map of the compound. This foundational knowledge is indispensable for guiding further preclinical and clinical development, enabling informed decisions regarding dosing, safety, and the potential for drug-drug interactions. The successful execution of these studies will provide the necessary data to confidently advance this promising compound through the drug development pipeline.
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Belluti, F., et al. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495-511. [Link]
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Kazui, M., et al. (2010). Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro. Drug Metabolism and Disposition, 38(1), 94-100. [Link]
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Kent, U. M., & Hollenberg, P. F. (2017). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Chemical Research in Toxicology, 30(1), 164-181. [Link]
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Abdel-Wahab, B. F., et al. (2018). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Environmental Toxicology and Pharmacology, 60, 100-106. [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
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Shakil, S., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Antibiotics, 12(2), 232. [Link]
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Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]
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MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]
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Singh, S. S., & Kumar, V. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis, 10(2). [Link]
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Yan, N., et al. (2023). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Bioorganic Chemistry, 138, 106663. [Link]
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Jones, A. E., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. International Journal of Molecular Sciences, 23(12), 6799. [Link]
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Karmaus, A. L., et al. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. Applied In Vitro Toxicology, 5(1), 1-13. [Link]
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Scott, E. E., et al. (2019). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Drug Metabolism and Disposition, 47(11), 1279-1287. [Link]
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Kumar, S., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
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Yan, N., et al. (2023). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central. [Link]
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Yan, N., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. Semantic Scholar. [Link]
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Clarke, N. J., et al. (2001). Systematic LC/MS Metabolite Identification in Drug Discovery. Analytical Chemistry, 73(17), 430A-439A. [Link]
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SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]
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Zhu, D., et al. (2010). 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. [Link]
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Patel, S. K., & Patel, P. S. (2022). Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. Letters in Applied NanoBioScience, 11(1), 3298-3305. [Link]
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van de Kerkhof, E. G., et al. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. ResearchGate. [Link]
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Methodological & Application
Application Note: A Multi-Platform Strategy for Profiling 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine as a Novel Kinase Inhibitor
Introduction
The human kinome represents one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] Kinases are enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates, a fundamental mechanism for signal transduction.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, making them prime targets for therapeutic intervention.[1][2] The thienopyrazole scaffold has emerged as a pharmacologically significant structure with demonstrated antitumoral and kinase inhibitory activity.[3][4][5] Derivatives of this and similar fused heterocyclic systems have shown promise as potent and selective inhibitors against various kinases.[6][7][8]
This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on how to systematically screen and characterize a novel thienopyrazole-based compound, using 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine (TP-3Y) as a representative example. The workflow detailed herein is designed to be a self-validating system, progressing from broad, high-throughput biochemical screening to specific mechanism of action studies and finally to physiologically relevant cell-based functional assays.
Phase 1: Primary Biochemical Screening for Hit Identification
Rationale & Experimental Choice
The initial step in characterizing a novel compound is to perform a broad screen against a diverse panel of kinases. This approach efficiently identifies potential "hits" and provides a preliminary view of the compound's selectivity profile. A biochemical assay is chosen for this phase due to its high-throughput capability and direct measurement of enzyme activity, which avoids the complexities of cellular systems like membrane permeability and off-target effects.[9][10] We will utilize a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay, because it is a universal platform applicable to virtually any kinase, substrate, and ATP concentration, offering high sensitivity and robustness.[2][11]
Experimental Protocol: Single-Point Kinase Panel Screen
-
Compound Preparation : Prepare a 10 mM stock solution of TP-3Y in 100% DMSO. Create a working solution for a final assay concentration of 10 µM.
-
Assay Plate Preparation : Dispense the compound, positive control inhibitor (e.g., Staurosporine), and negative control (DMSO vehicle) into a 384-well assay plate.
-
Kinase Reaction Initiation : Add the kinase and its specific substrate to the wells. The reaction is initiated by the addition of ATP.
-
Causality Insight: The ATP concentration is set at or near the Michaelis constant (Kₘ) for each respective kinase. This condition ensures that the resulting inhibition data more closely reflects the intrinsic binding affinity (Kᵢ) of the inhibitor, allowing for a more accurate ranking of potency across different kinases.[12][13]
-
-
Kinase Reaction Incubation : Incubate the plate at room temperature for the optimized duration for each kinase (typically 60 minutes).
-
Signal Generation :
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition : Read the luminescence on a compatible plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
Data Presentation & Interpretation
The primary screening data is calculated as percent inhibition relative to the DMSO control. A significant inhibition value (typically >50%) flags a kinase as a potential "hit" for TP-3Y.
Table 1: Hypothetical Primary Screening Results for TP-3Y at 10 µM
| Kinase Family | Kinase Target | Percent Inhibition (%) | Hit Status |
|---|---|---|---|
| Src Family | SRC | 85 | Hit |
| Src Family | LCK | 78 | Hit |
| Src Family | FYN | 65 | Hit |
| MAPK Family | BRAF | 12 | No Hit |
| PI3K Family | PI3Kα | 5 | No Hit |
| Receptor Tyrosine | EGFR | 22 | No Hit |
Conclusion
This application note outlines a systematic, multi-phase strategy for the comprehensive evaluation of a novel thienopyrazole-based compound, TP-3Y, as a potential kinase inhibitor. By progressing from broad biochemical screening to specific MoA studies and finally to cell-based validation, this workflow provides a robust framework for identifying potent, cell-active inhibitors and building a strong data package for lead optimization. This integrated approach, which combines orthogonal assay technologies and addresses both biochemical potency and cellular function, is essential for advancing promising molecules in the drug discovery pipeline.
References
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Reaction Biology. Kinase Screening Assay Services. [Link]
-
INiTS. Cell-based test for kinase inhibitors. [Link]
-
VKEY-BIO. Biochemical Assay Kits for Kinase Solutions. [Link]
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BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]
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International Centre for Kinase Profiling. ATP Competition Assay. [Link]
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MDPI. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. [Link]
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PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
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NIH National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
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NIH National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]
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AACR Journals. A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. [Link]
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BMG LABTECH. Kinase assays. [Link]
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ScienceDirect. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
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NIH National Center for Biotechnology Information. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. [Link]
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PubMed. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. [Link]
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ResearchGate. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
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MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
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ScienceDirect. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. [Link]
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ResearchGate. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. [Link]
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Semantic Scholar. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. [Link]
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Application Notes and Protocols for the Use of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine in Cell-Based Assays
For correspondence:
Introduction: Unveiling the Potential of the Thienopyrazole Scaffold
The thienopyrazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery for its diverse pharmacological activities.[1][2] This scaffold, which combines the structural features of thiophene and pyrazole rings, serves as a versatile template for the development of novel therapeutic agents.[3][4] Derivatives of the thienopyrazole family, including the thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole, and thieno[3,4-c]pyrazole isomers, have demonstrated a broad spectrum of biological effects, most notably as potent kinase inhibitors and cytotoxic agents against various cancer cell lines.[1][2][5]
While extensive research is available for some thienopyrazole isomers, specific data on 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine is limited in publicly accessible literature. However, based on the well-documented activities of structurally related analogs, it is scientifically reasonable to postulate that this compound may exhibit similar biological properties. For instance, a closely related derivative, 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine, has been noted for its potential anti-inflammatory, analgesic, and cytotoxic effects, possibly mediated through enzyme inhibition or the induction of apoptosis.[6] Furthermore, various thienopyrazole derivatives have been shown to target key signaling pathways implicated in cell proliferation and survival, such as those regulated by protein kinases.[7][8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and methodologies for evaluating this compound in a suite of cell-based assays. The protocols detailed herein are designed to be robust and self-validating, enabling the characterization of the compound's cytotoxic, apoptotic, and target engagement profiles. It is imperative for the end-user to empirically determine the optimal experimental conditions for their specific cell models and research questions.
Postulated Mechanism of Action: A Kinase-Centric Hypothesis
Based on the established pharmacology of the thienopyrazole scaffold, a primary hypothesis for the mechanism of action of this compound is the inhibition of protein kinases.[2] Kinases are a large family of enzymes that play critical roles in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.[10] The thienopyrazole core can be viewed as a bioisostere of other well-known kinase-inhibitor scaffolds, suggesting its potential to bind to the ATP-binding pocket of various kinases, thereby blocking their catalytic activity.
A hypothetical signaling pathway that could be modulated by a thienopyrazole-based kinase inhibitor is depicted below:
Cell-Based Kinase Activity Assay
To investigate the compound's effect on specific kinase activities within a cellular context, various assays can be employed. [10][11][12]A common approach is to measure the phosphorylation of a known downstream substrate of the kinase of interest. [13] Materials:
-
Cell line expressing the target kinase
-
Appropriate cell culture plates
-
This compound
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target kinase and its substrate
-
Detection reagents (e.g., for Western blot or ELISA)
Protocol (Western Blot-based):
-
Cell Treatment: Treat cells with the thienopyrazole compound for a short duration (e.g., 1-2 hours) to observe direct effects on kinase signaling.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the target kinase and its substrate.
-
Detection: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon compound treatment. A related compound, a thieno[3,2-c]pyrazol-3-amine derivative, was shown to inhibit GSK-3β by up-regulating phosphorylated GSK-3β at Ser9 and down-regulating it at Tyr216. [14]
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. [15][16]The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. [15] Materials:
-
Cell line expressing the target protein
-
This compound
-
PBS
-
PCR tubes or plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
Reagents for protein detection (e.g., Western blot)
Protocol:
-
Cell Treatment: Treat intact cells with the thienopyrazole compound or vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in cell viability assays | Inconsistent cell seeding, edge effects in 96-well plates, compound precipitation. | Ensure uniform cell suspension, avoid using outer wells, check compound solubility in media. |
| No apoptotic effect observed | Compound concentration is too low or incubation time is too short, cell line is resistant. | Test a wider range of concentrations and time points, use a positive control for apoptosis induction. |
| No change in kinase phosphorylation | Compound is not inhibiting the target kinase, incorrect time point for analysis. | Perform a time-course experiment, verify compound activity in a biochemical kinase assay if possible. |
| No thermal shift in CETSA | Compound does not bind to the target in cells, incorrect temperature range. | Confirm cellular uptake of the compound, optimize the temperature gradient. |
Conclusion
While direct experimental data for this compound is not yet widely available, the rich pharmacology of the thienopyrazole scaffold provides a strong rationale for its investigation as a potential modulator of cellular signaling pathways, particularly as a kinase inhibitor. The protocols outlined in these application notes offer a robust framework for the systematic evaluation of this and other novel thienopyrazole derivatives in cell-based assays. A multi-faceted approach, combining cytotoxicity, apoptosis, and target engagement studies, will be crucial in elucidating the compound's mechanism of action and therapeutic potential.
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole and thieno[3,4-c]pyrazole. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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ResearchGate. (n.d.). Cell apoptosis of tested compounds via Dead Cell Apoptosis Kit with.... Retrieved from [Link]
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BioKB. (n.d.). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Retrieved from [Link]
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Yan, N., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. Semantic Scholar. Retrieved from [Link]
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Application Note: Evaluating the Anti-inflammatory Potential of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Introduction: Targeting Inflammation with Novel Thienopyrazole Scaffolds
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal in drug discovery is the identification of novel small molecules that can safely and effectively modulate inflammatory pathways. The thienopyrazole scaffold has emerged as a promising pharmacophore, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1][2] This application note provides a detailed guide for researchers to investigate the anti-inflammatory properties of a specific derivative, 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine, using a tiered, mechanism-driven approach.
Our strategy is built on a foundation of robust in vitro assays designed to probe key nodes in the inflammatory cascade. We will begin by assessing the compound's ability to inhibit cyclooxygenase-2 (COX-2), a pivotal enzyme in the production of pro-inflammatory prostaglandins. Subsequently, we will explore its impact on cytokine release from activated macrophages, a critical cellular event in the amplification of the inflammatory response. Finally, we will delve into the molecular mechanisms underpinning these effects by examining the modulation of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammatory gene expression.[3][4] This comprehensive approach ensures a thorough and scientifically rigorous evaluation of the compound's therapeutic potential.
Tier 1: Primary Screening - COX-2 Inhibition Assay
Scientific Rationale: The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory process. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation. Selective inhibition of COX-2 is a clinically validated strategy for treating inflammatory conditions. Therefore, a primary assessment of this compound's anti-inflammatory potential should involve a direct evaluation of its COX-2 inhibitory activity. A fluorometric assay is a sensitive and high-throughput method for this purpose.[5][6]
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.
Protocol: Fluorometric COX-2 Inhibitor Screening
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions of the test compound in COX assay buffer. The final concentration in the assay should typically range from 1 nM to 100 µM.
-
Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., with sterile water) and keep on ice.[6][7]
-
Prepare the COX probe and cofactor solutions as per the assay kit protocol.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 80 µL of COX Assay Buffer.
-
Add 10 µL of the diluted test compound or vehicle (DMSO) for the enzyme control.
-
Add 10 µL of the reconstituted COX-2 enzyme to all wells except the background control.
-
Pre-incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
Immediately begin kinetic measurement of fluorescence using a plate reader with excitation at 535 nm and emission at 587 nm. Read every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope) for each well.
-
Determine the percentage of COX-2 inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope_EnzymeControl - Slope_TestCompound) / Slope_EnzymeControl] * 100
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Example Value |
| Test Compound | This compound |
| IC50 | 0.5 µM |
| Positive Control | Celecoxib (IC50 ≈ 0.1 µM) |
| Vehicle Control | < 5% Inhibition |
Tier 2: Cellular Activity - Cytokine Release in Macrophages
Scientific Rationale: Macrophages are key immune cells that, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce and secrete pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines amplify the inflammatory response and are implicated in the pathology of many inflammatory diseases.[8][9] Assessing the ability of this compound to suppress LPS-induced cytokine production in a macrophage cell line (e.g., RAW 264.7) provides crucial evidence of its potential anti-inflammatory activity in a cellular context.
Experimental Workflow: LPS-Induced Cytokine Release Assay
Caption: Workflow for measuring cytokine release from LPS-stimulated macrophages.
Protocol: Quantification of TNF-α and IL-6 by ELISA
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with LPS (final concentration of 100 ng/mL) and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[10][11]
-
-
ELISA for TNF-α and IL-6:
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to generate a colorimetric signal.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α and IL-6 release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the compound concentration to visualize the dose-response relationship.
-
| Parameter | Example Result (at 10 µM) |
| LPS-induced TNF-α release | 85% inhibition |
| LPS-induced IL-6 release | 78% inhibition |
| Positive Control (Dexamethasone) | >90% inhibition |
| Cell Viability (MTT Assay) | >95% |
Tier 3: Mechanistic Insights - Signaling Pathway Analysis
Scientific Rationale: To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key intracellular signaling pathways. The NF-κB and p38 MAPK pathways are critical regulators of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[3][4][12] Upon stimulation by LPS, the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus, while p38 MAPK is also activated via phosphorylation.[13] Western blotting can be used to measure the levels of phosphorylated (activated) p65 and p38, providing direct evidence of the compound's mechanism of action.
Inflammatory Signaling Pathways
Caption: Simplified NF-κB and p38 MAPK inflammatory signaling pathways.
Protocol: Western Blot for p-p65 and p-p38
-
Cell Lysis and Protein Quantification:
-
Culture and treat RAW 264.7 cells with the test compound and LPS as described in the cytokine release assay, but for a shorter duration (e.g., 30-60 minutes for phosphorylation events).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated p65 (p-p65), total p65, phosphorylated p38 (p-p38), and total p38. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to their respective total protein bands.
-
Compare the levels of p-p65 and p-p38 in the compound-treated samples to the LPS-stimulated vehicle control to determine the extent of inhibition.
-
| Protein Target | Example Result |
| p-p65 / total p65 | Dose-dependent decrease with compound treatment |
| p-p38 / total p38 | Dose-dependent decrease with compound treatment |
| β-actin | Consistent levels across all lanes |
Conclusion and Future Directions
This application note outlines a systematic and robust workflow to characterize the anti-inflammatory properties of this compound. By progressing from primary enzyme inhibition to cellular activity and finally to mechanistic pathway analysis, researchers can build a comprehensive profile of the compound's potential. Positive results from these in vitro assays would provide a strong rationale for advancing this promising compound to more complex cellular models and eventually to in vivo models of inflammation.[15] The self-validating nature of this tiered approach, where inhibition of upstream signaling pathways should correlate with downstream functional outcomes (i.e., reduced cytokine release), ensures a high degree of confidence in the generated data.
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-
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- 5. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 10. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) [mdpi.com]
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- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 15. Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine Scaffold in Modern Drug Discovery
Abstract
The fusion of pyrazole and thiophene rings has given rise to the thienopyrazole scaffold, a privileged structure in medicinal chemistry.[1][2] This guide provides an in-depth exploration of a specific, highly versatile isomer, 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine , as a foundational scaffold for drug design. We will dissect the strategic rationale for its selection, provide detailed synthetic protocols, and outline its application in the development of targeted therapeutics, with a focus on kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical framework.
The Thienopyrazole Scaffold: A Strategic Overview
The thienopyrazole core is a bicyclic heteroaromatic system that exists in three primary isomeric forms: thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole, and thieno[3,4-c]pyrazole.[1][2] Each isomer offers a unique spatial arrangement of nitrogen and sulfur heteroatoms, influencing its electronic properties and vectoral orientation of substituents. The parent moieties, pyrazole and thiophene, are themselves well-established pharmacophores, renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4]
The specific scaffold of focus, This compound , presents a trifecta of key features for drug design:
-
A Rigid Bicyclic Core: The fused thieno[3,4-c]pyrazole system provides a structurally constrained and metabolically stable anchor. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity.
-
The N-Phenyl Group (Position 2): This substituent serves as a crucial vector for exploring the target's binding pocket. Modifications to this phenyl ring are a primary avenue for modulating potency, selectivity, and pharmacokinetic properties (ADME).
-
The 3-Aminopyrazole Moiety: The amine group at position 3 is a critical pharmacophoric element. It can act as a potent hydrogen bond donor, mimicking the adenine hinge-binding motif required for the inhibition of many protein kinases.
These features make the scaffold an exceptional starting point for developing targeted therapies, particularly in oncology and inflammatory diseases.
Rationale for Application in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of cancer.[5] The 2-phenyl-thieno[3,4-c]pyrazol-3-ylamine scaffold is particularly well-suited for developing ATP-competitive kinase inhibitors.
Causality Behind the Design Choice:
-
Hinge-Binding Mimicry: The 3-aminopyrazole substructure is a bioisostere of the adenine core of ATP. The N-H of the amine and an adjacent ring nitrogen can form canonical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical anchoring interaction for potent inhibition.
-
Synthetic Tractability: The scaffold allows for facile diversification at multiple positions. The N-phenyl ring can be readily varied using commercially available phenylhydrazines in the synthesis, and the thiophene ring offers additional points for substitution to fine-tune activity and selectivity.
-
Proven Efficacy: The broader class of thienopyrazoles has demonstrated potent inhibitory activity against several clinically relevant kinases, including Aurora kinases and Glycogen Synthase Kinase 3β (GSK-3β), validating its potential as a kinase inhibitor framework.[4][6][7]
Below is a conceptual workflow for a drug discovery program utilizing this scaffold.
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Application Notes & Protocols for the Pharmacological Profiling of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Introduction: A Strategic Framework for Characterizing a Novel Thienopyrazole Derivative
The thienopyrazole scaffold, a bicyclic fusion of thiophene and pyrazole rings, represents a "privileged structure" in medicinal chemistry.[1][2] Derivatives of this core have demonstrated a wide array of biological activities, with a notable prominence as inhibitors of protein kinases and as potent anti-cancer agents.[3][4] Specifically, various thienopyrazole isomers are emerging as desirable antitumor, antiviral, and anti-inflammatory agents.[3] The subject of this guide, 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine (hereafter referred to as Compound TPY-1), belongs to this promising chemical class.
This document provides a comprehensive, multi-phase strategy for the pharmacological characterization of Compound TPY-1. The workflow is designed to move logically from broad, primary target identification to specific cellular effects and essential preclinical safety assessments. This approach ensures that critical data is generated at each stage to inform a go/no-go decision, thereby optimizing resources and accelerating the drug discovery process. Each protocol is presented not merely as a series of steps, but with an underlying rationale, empowering researchers to understand the causality behind experimental choices and to adapt methodologies to their specific research context.
Phase 1: Target Identification and In Vitro Potency
Application Note: The Rationale for Broad Kinase Profiling
Given the established precedent for thienopyrazoles as kinase inhibitors, the initial and most critical step is to identify the specific kinase(s) that Compound TPY-1 targets.[3] A "compound-centric" strategy, where a compound is screened against a large panel of kinases, is a highly effective method for both identifying primary targets and revealing potential off-target activities.[5][6] This unbiased approach can uncover unexpected therapeutic opportunities and, equally important, flag potential liabilities early in the discovery process.[5][7] A broad kinase panel provides a selectivity profile, which is crucial for interpreting subsequent cellular and in vivo data.[6]
Workflow for Pharmacological Profiling
Caption: A logical workflow for the pharmacological profiling of a novel compound.
Protocol 1.1: In Vitro Radiometric Kinase Inhibition Assay
This protocol describes a radiometric assay to determine the inhibitory activity of Compound TPY-1 against a panel of recombinant protein kinases. The assay measures the transfer of a radioactive phosphate from [γ-³²P]ATP to a kinase-specific substrate.[8]
Materials:
-
Recombinant protein kinases
-
Kinase-specific substrates (e.g., proteins, peptides)
-
Compound TPY-1 (dissolved in 100% DMSO)
-
Kinase Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[9]
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10 mM ATP solution (non-radioactive)
-
1 M MgCl₂
-
96-well polypropylene plates
-
Phosphocellulose filter plates (for peptide substrates) or SDS-PAGE reagents (for protein substrates)
-
Scintillation counter and fluid or phosphorimager
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound TPY-1 in 100% DMSO. A typical starting concentration for the highest dose is 1 mM, followed by 1:3 or 1:10 serial dilutions.
-
Kinase Reaction Master Mix: For each kinase, prepare a master mix containing the kinase reaction buffer, the specific substrate, MgCl₂, and the recombinant kinase enzyme. The final concentrations should be optimized for each kinase but are typically in the low nanomolar range for the enzyme.[9][10]
-
Assay Plate Setup:
-
Add 2 µL of the diluted Compound TPY-1 or DMSO (vehicle control) to the appropriate wells of a 96-well plate.
-
Add 18 µL of the Kinase Reaction Master Mix to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Prepare an ATP mix by diluting [γ-³²P]ATP with non-radioactive ATP to the desired specific activity and final concentration (often at the Kₘ for the specific kinase). Add 5 µL of the ATP mix to each well to start the reaction.[9] The final reaction volume is 25 µL.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of the kinase reaction.
-
Stop Reaction and Separate:
-
For Peptide Substrates: Add 75 µL of 75 mM phosphoric acid to stop the reaction. Transfer the entire volume to a phosphocellulose filter plate. Wash the filter plate 3-4 times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
For Protein Substrates: Add 10 µL of 4x SDS loading dye to stop the reaction.[11] Separate the reaction products using SDS-PAGE.
-
-
Quantification:
-
Filter Plates: Dry the plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
SDS-PAGE: Dry the gel and expose it to a phosphor screen. Image the screen using a phosphorimager to quantify the radioactivity incorporated into the protein substrate band.[12]
-
-
Data Analysis: Calculate the percent inhibition for each concentration of Compound TPY-1 relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Phase 2: Cellular Activity and Cytotoxicity Assessment
Application Note: Bridging In Vitro Potency and Cellular Function
A potent IC₅₀ in a biochemical assay is a promising start, but it does not guarantee that the compound can enter a cell, engage its target in the complex cellular environment, and elicit a biological response. Cell viability assays, such as the MTT or XTT assay, are fundamental tools to address this.[13] These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[14] By exposing cancer cell lines (ideally those known to be dependent on the identified target kinase) to the compound, we can determine its Growth Inhibitory 50% (GI₅₀) or Cytotoxic Concentration 50% (CC₅₀). This provides a critical link between target engagement and a functional cellular outcome.
Principle of the MTT Cell Viability Assaydot
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- 2. mdpi.com [mdpi.com]
- 3. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity‐based kinase profiling of approved tyrosine kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro kinase assay [protocols.io]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes & Protocols for Preclinical Efficacy Testing of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Part 1: Foundational Overview & Strategic Rationale
Introduction to the Thieno[3,4-c]pyrazole Scaffold
The compound 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine belongs to the thienopyrazole class of bicyclic heterocyclic compounds. While specific data on this exact molecule is emerging, the core scaffold is a well-recognized pharmacophore. Published research on related analogues has revealed a spectrum of biological activities, most notably potent anti-inflammatory, analgesic, and antipyretic effects[1][2]. Furthermore, various derivatives have been explored as kinase inhibitors in oncology and as modulators of pathways implicated in neurodegeneration[3][4][5].
Putative Mechanism of Action and Therapeutic Hypothesis
Based on the broader family of pyrazole and thienopyrazole derivatives, a primary hypothesis for the mechanism of action is the modulation of key inflammatory signaling cascades. A significant body of evidence points towards the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway as a plausible target[6][7][8]. The JAK/STAT pathway is a critical mediator for numerous pro-inflammatory cytokines that are central to the pathophysiology of autoimmune diseases like rheumatoid arthritis and are also implicated in the neuroinflammation associated with neurodegenerative disorders[7][8].
Another line of investigation for thieno[3,2-c]pyrazole analogues (a regioisomer of the target scaffold) has identified potent inhibition of Glycogen Synthase Kinase 3β (GSK-3β)[4]. As GSK-3β is a key enzyme in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, this presents a compelling second therapeutic hypothesis.
Our preclinical strategy will therefore focus on validating the efficacy of this compound in robust animal models representing these two high-potential therapeutic areas: Inflammatory Arthritis and Alzheimer's Disease .
Part 2: Animal Model Selection & Characteristics
The translation of preclinical findings to clinical success is critically dependent on the judicious selection of animal models. The chosen models must exhibit construct, face, and predictive validity relevant to the human disease. All experiments must be designed and reported in accordance with the ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) to ensure rigor and reproducibility[9][10][11][12].
| Therapeutic Area | Recommended Model | Mouse Strain | Key Pathological Features | Rationale for Selection |
| Inflammatory Arthritis | Collagen-Induced Arthritis (CIA) | DBA/1J | Synovial inflammation, pannus formation, cartilage degradation, bone erosion. Shares immunological and pathological features with human Rheumatoid Arthritis (RA)[13]. | Gold-standard model for RA; well-characterized disease progression; highly responsive to anti-inflammatory and immunomodulatory agents[14][15]. |
| Neurodegeneration | 5XFAD Transgenic Mouse | C57BL/6J background | Aggressive and rapid development of cerebral amyloid-β (Aβ) plaques, gliosis, neuronal loss, and associated cognitive deficits[16][17][18][19]. | Recapitulates key hallmarks of Alzheimer's disease pathology with an early and predictable onset, making it suitable for evaluating therapeutics within a practical timeframe[16][20]. |
Part 3: Experimental Protocols
Protocol 1: Efficacy Assessment in the Collagen-Induced Arthritis (CIA) Model
This protocol details the evaluation of the anti-inflammatory and disease-modifying potential of the test compound in the murine CIA model.
Caption: Workflow for the Collagen-Induced Arthritis (CIA) efficacy study.
-
Animal Husbandry:
-
Use male DBA/1J mice, aged 8-10 weeks. House animals under specific pathogen-free (SPF) conditions[13].
-
Provide a standard diet and water ad libitum. Allow a 7-day acclimation period before study initiation.
-
-
Induction of Arthritis (Follows established protocols[14][21]):
-
Day 0 (Primary Immunization): Emulsify bovine or chicken Type II Collagen (CII) with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Anesthetize mice and administer a 100 µL subcutaneous injection at the base of the tail.
-
Day 21 (Booster Immunization): Prepare an emulsion of CII with Incomplete Freund's Adjuvant (IFA). Administer a 100 µL subcutaneous injection at a different site near the base of the tail[14].
-
-
Experimental Groups and Dosing:
-
Randomize mice into groups (n=8-10 per group) upon the first signs of arthritis or starting on Day 21.
-
Group 1: Vehicle Control (e.g., 0.5% CMC/0.1% Tween 80 in water, p.o., daily).
-
Group 2: Test Compound, Low Dose (e.g., 10 mg/kg, p.o., daily).
-
Group 3: Test Compound, High Dose (e.g., 30 mg/kg, p.o., daily).
-
Group 4: Positive Control (e.g., Methotrexate, 1 mg/kg, i.p., 3x/week).
-
Administer treatments from Day 21 to Day 42.
-
-
Efficacy Assessment:
-
Clinical Scoring (3x weekly): Score each paw on a scale of 0-4 (0=normal; 1=mild erythema/swelling of one digit; 2=moderate erythema/swelling of multiple digits/joint; 3=severe swelling of the entire paw; 4=maximal inflammation with ankylosis). The maximum score per mouse is 16[14].
-
Paw Thickness (3x weekly): Measure the thickness of the hind paws using a digital caliper.
-
Body Weight: Monitor body weight twice weekly as a measure of general health.
-
-
Endpoint Analysis (Day 42):
-
Serum Collection: Collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Histopathology: Harvest hind paws, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Protocol 2: Efficacy Assessment in the 5XFAD Mouse Model of Alzheimer's Disease
This protocol is designed to evaluate the compound's ability to modify key pathological features and improve cognitive function in an aggressive amyloidogenic model.
Sources
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- 3. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 9. Home | ARRIVE Guidelines [arriveguidelines.org]
- 10. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 11. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 12. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Alzheimer's disease 5xFAD mouse model is best suited to investigate pretargeted imaging approaches beyond the blood-brain barrier [frontiersin.org]
- 18. criver.com [criver.com]
- 19. Behaviour Hallmarks in Alzheimer’s Disease 5xFAD Mouse Model | MDPI [mdpi.com]
- 20. alzforum.org [alzforum.org]
- 21. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
Application Note & Protocol: Strategic Formulation of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine for Preclinical In Vivo Evaluation
Abstract
This document provides a comprehensive guide for the formulation of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine, a novel heterocyclic compound, for in vivo research. Thienopyrazole derivatives often exhibit poor aqueous solubility, a significant hurdle for achieving adequate bioavailability in preclinical models.[1][2] This application note outlines a systematic approach, beginning with essential pre-formulation characterization to understand the physicochemical properties of the active pharmaceutical ingredient (API). It then details pragmatic formulation strategies, including the development of suspensions and potential solubilization techniques, complete with step-by-step protocols. Finally, it establishes a framework for the analytical characterization and stability testing of the resulting formulation, ensuring data integrity and reproducibility in animal studies. The causality behind each methodological choice is explained to empower researchers in making informed decisions for their specific experimental needs.
Introduction: The Formulation Challenge of Thienopyrazole Derivatives
The thieno[3,4-c]pyrazole scaffold is a recurring motif in medicinal chemistry, with derivatives being investigated for a range of biological activities, including anticancer effects.[1][3][4] this compound, as a representative of this class, is anticipated to have low aqueous solubility due to its fused heterocyclic ring system and phenyl substituent. Such characteristics often classify these compounds as Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility), where the rate-limiting step for absorption is drug dissolution.[2]
An effective formulation for in vivo studies must overcome this solubility barrier to ensure consistent and predictable systemic exposure in animal models. The primary objective of preclinical formulation is not necessarily to create a final commercial dosage form, but to develop a simple, reproducible, and safe vehicle that allows for the accurate assessment of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[5][6] This guide provides a logical workflow for achieving this goal.
Pre-formulation Studies: Foundational Physicochemical Characterization
Before any formulation work begins, a thorough understanding of the API's intrinsic properties is paramount. These initial studies dictate the most viable formulation strategies and help avert potential pitfalls during development.[7][8]
Solubility Determination
The solubility of the API must be assessed in a range of pharmaceutically acceptable solvents and vehicles. This data forms the basis for all subsequent formulation decisions.[9]
Protocol 1: Equilibrium Solubility Assessment
-
Vehicle Selection: Choose a panel of relevant vehicles. A starting point should include:
-
Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) to understand pH-dependent solubility.
-
Commonly used preclinical vehicles (e.g., 0.5% w/v Methylcellulose in water, 0.5% w/v Carboxymethylcellulose sodium in water, Polyethylene glycol 400 (PEG 400), Corn oil).
-
-
Sample Preparation: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each test vehicle in separate vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a chemically compatible filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11]
Solid-State Characterization
Understanding the solid-state properties of the API is crucial for ensuring consistency between batches and predicting its behavior during formulation processing.[12]
-
Microscopy: Visual examination of the API powder under a light microscope provides information on particle size, shape, and morphology.
-
Particle Size Analysis: Techniques like laser diffraction can quantify the particle size distribution, which significantly influences dissolution rate.[12]
-
Differential Scanning Calorimetry (DSC): DSC analysis determines the melting point and can indicate the presence of different polymorphic forms, which may have different solubilities and stabilities.[13]
| Pre-formulation Parameter | Technique | Rationale & Implication for Formulation |
| Aqueous Solubility | Shake-Flask Method | Determines if a solution is feasible at the target dose. Low solubility (<10 µg/mL) necessitates a suspension or solubilized formulation.[9] |
| pH-Solubility Profile | Shake-Flask in Buffers | Identifies if the compound is ionizable. For basic compounds, solubility may be higher at low pH, suggesting potential for salt formation or use of acidic vehicles. |
| Solubility in Co-solvents/Oils | Shake-Flask Method | Evaluates the potential for creating solution formulations using non-aqueous or co-solvent systems (e.g., PEG 400, oils).[14] |
| Solid Form | DSC, XRPD | Identifies crystallinity and polymorphism. Amorphous forms are generally more soluble but less stable. Consistent crystalline form is crucial for reproducible results. |
| Particle Size & Morphology | Microscopy, Laser Diffraction | Smaller particles generally dissolve faster.[12] Irregular shapes may lead to poor flowability and difficult handling during suspension preparation. |
Formulation Development for In Vivo Studies
For a poorly soluble compound like this compound, the most direct and common approach for early in vivo studies is the development of an aqueous suspension.[5]
Aqueous Suspension Formulation
A suspension is a two-phase system consisting of the solid API dispersed in a liquid medium. The goal is to create a uniform dispersion that can be accurately dosed and allows for adequate drug dissolution in vivo.
Key Components of a Preclinical Suspension:
-
Active Pharmaceutical Ingredient (API): this compound.
-
Wetting Agent (Optional but Recommended): A surfactant like Tween 80 or Polysorbate 80 helps to reduce the surface tension between the hydrophobic API particles and the aqueous vehicle, preventing clumping.
-
Suspending/Viscosity-Modifying Agent: Polymers like Methylcellulose (MC), Carboxymethylcellulose sodium (CMC-Na), or Hydroxypropyl Methylcellulose (HPMC) increase the viscosity of the vehicle, slowing down the sedimentation of API particles.[2][15]
Protocol 2: Preparation of a 10 mg/mL Aqueous Suspension
This protocol is a template and should be optimized based on the API's properties and the required dose concentration.
-
Vehicle Preparation: Prepare the aqueous vehicle (e.g., 0.5% w/v CMC-Na in deionized water). To do this, slowly sprinkle the CMC-Na powder into the vortex of stirring water to prevent clumping. Continue stirring until fully dissolved.
-
Wetting Agent Addition: If required, add a small amount of wetting agent to the vehicle (e.g., 0.1% v/v Tween 80) and mix thoroughly.
-
API Weighing: Accurately weigh the required amount of this compound powder.
-
Levigation (Creating a Paste): In a mortar, add a small volume of the prepared vehicle to the API powder. Use a pestle to triturate the mixture into a smooth, uniform paste. This step is critical to ensure individual particles are wetted and to break up any aggregates.[16]
-
Dilution to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or mixing. Transfer the contents to a calibrated container and rinse the mortar with the remaining vehicle to ensure a complete transfer.
-
Homogenization: Stir the final suspension with a magnetic stirrer for a defined period (e.g., 30-60 minutes) to ensure homogeneity. Visually inspect for uniformity before each dose administration.[16]
Caption: Workflow for Aqueous Suspension Preparation.
Alternative Formulation Strategies
If a suspension proves problematic (e.g., due to poor stability or variability), or if an intravenous (IV) formulation is required, other strategies can be explored.[5]
| Strategy | Description | Common Excipients | Considerations |
| Co-solvent System | The API is dissolved in a mixture of a water-miscible organic solvent and water. | PEG 400, Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO).[17] | Potential for drug precipitation upon injection into the bloodstream. Toxicity of the organic solvent must be considered. |
| Cyclodextrin Complexation | The hydrophobic API molecule is encapsulated within the cavity of a cyclodextrin molecule, enhancing its aqueous solubility. | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD).[15] | Can significantly increase solubility, but requires compatibility and complexation efficiency studies. |
| Lipid-Based Formulation | The API is dissolved in oils or lipids, often with surfactants and co-solvents, to form solutions, emulsions, or self-emulsifying systems. | Corn oil, Sesame oil, Cremophor® EL, Tween® 80. | Suitable for highly lipophilic compounds and oral administration. Can enhance lymphatic absorption. |
Formulation Characterization and Stability Testing
A prepared formulation is only useful if it is well-characterized and stable for the duration of the study. This ensures that the administered dose is accurate and consistent.[18][19]
Quality Control Assays
-
Appearance: Visual inspection for color, clarity (for solutions), and uniformity of dispersion (for suspensions). The presence of large aggregates or rapid settling in a suspension is undesirable.
-
pH Measurement: Ensure the pH of the final formulation is within a physiologically tolerable range (typically pH 4-8 for oral administration).
-
Dose Homogeneity: For suspensions, it is critical to verify that the API is evenly distributed. This is done by taking samples from the top, middle, and bottom of the bulk formulation and assaying for API concentration. The relative standard deviation (RSD) should be less than 10%.
-
Viscosity: While not always necessary for early studies, measuring viscosity can help ensure batch-to-batch consistency of suspensions.
Stability Assessment
Stability testing evaluates how the formulation's properties change over time under specific storage conditions.[20] For preclinical formulations, short-term stability is often sufficient.
Protocol 3: Short-Term Stability Study
-
Storage Conditions: Store aliquots of the final formulation at relevant temperatures, such as refrigerated (2-8°C) and room temperature (e.g., 25°C).
-
Time Points: Test the formulation at initial preparation (T=0) and at subsequent time points relevant to the study duration (e.g., 4 hours, 24 hours, 7 days).
-
Analytical Tests: At each time point, perform the following tests:
Caption: Stability Testing Workflow.
Conclusion
The successful in vivo evaluation of this compound hinges on a rational and systematic formulation approach. Due to its likely poor aqueous solubility, an aqueous suspension represents the most practical starting point for oral preclinical studies. This application note provides a robust framework for researchers, emphasizing the critical interplay between pre-formulation analysis, methodical formulation development, and rigorous analytical characterization. By following these protocols and understanding the underlying scientific principles, drug development professionals can generate reliable and reproducible in vivo data, accelerating the journey of promising new chemical entities from the bench to potential clinical applications.
References
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Abu-Hashem, A. A., El-Shehry, M. F., & Badria, F. A. (2010). Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitumor agents. Acta Pharmaceutica, 60(3), 311-323. Retrieved from [Link]
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Nagy, B., et al. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 15(3), 969. Retrieved from [Link]
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Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
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ten Tije, A. J., et al. (2002). Preclinical evaluation of alternative pharmaceutical delivery vehicles for paclitaxel. Anti-cancer drugs, 13(5), 485-491. Retrieved from [Link]
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United States Pharmacopeia. (2014). Strength and Stability Testing for Compounded Preparations. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
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Johnson, B. F., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. International Journal of Molecular Sciences, 23(12), 6799. Retrieved from [Link]
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Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
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Regis Technologies. (2021). Exploring Analytical Method Development for Drug Substances. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 11(63), 39958-39974. Retrieved from [Link]
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Mbah, C. J., & Builders, P. F. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Polymers, 12(5), 986. Retrieved from [Link]
-
Pharmapproach. (n.d.). Preformulation Studies: Solubility analysis. Retrieved from [Link]
-
Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide. Retrieved from [Link]
-
Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Retrieved from [Link]
-
Wakankar, A., et al. (2010). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 2(3), 323-331. Retrieved from [Link]
-
ResearchGate. (2025). Formulation and development of some BCS Class II drugs. Retrieved from [Link]
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Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Retrieved from [Link]
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Gad, S. C., et al. (2008). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 27(4), 241-275. Retrieved from [Link]
-
El-Karim, S. S. A., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 11(63), 39958-39974. Retrieved from [Link]
-
Bahr, M. N., Matamoros, S. V., & Campbell, G. A. (2023). A High Throughput Approach of Selecting Excipients for Solubility Enhancement of BCS Class II Active Pharmaceutical Ingredients for Oral Dosage Forms. Chemical Engineering Research and Design, 194, 251-262. Retrieved from [Link]
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KK Wagh College of Pharmacy. (n.d.). Pre-formulation Studies. Retrieved from [Link]
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Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]
-
Waters Corporation. (2023). Key Analytical Techniques For Pharmaceutical Discovery And Formulation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[3][21][22]triazolo[3,4-b][3][21][23]thiadiazoles. Retrieved from [Link]
-
Shi, J., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Frontiers in Chemistry, 11, 1281895. Retrieved from [Link]
-
T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]
-
UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Welcome to the technical support center for the synthesis of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine (CAS No. 95469-88-8).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic yield and purity. Thienopyrazoles are a vital class of heterocyclic compounds with a broad spectrum of biological activities, making their efficient synthesis a key focus in medicinal chemistry.[2][3][4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The proposed synthetic route involves the cyclocondensation of a suitable thiophene precursor with phenylhydrazine, a common strategy for constructing the pyrazole ring.[5]
Question 1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I improve it?
Low yield is one of the most common issues in heterocyclic synthesis.[6] A systematic approach is the most effective way to diagnose the root cause.
Immediate Action Plan:
-
Confirm Starting Material Identity and Purity: Before adjusting reaction parameters, verify the purity of your starting materials (e.g., 3-amino-4-cyanothiophene precursor and phenylhydrazine) using NMR, LC-MS, or elemental analysis. Impurities can act as catalyst poisons or introduce competing side reactions.[7]
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction is stalling, if the product is degrading over time, or if starting material is being consumed.[7]
-
Inert Atmosphere: The reaction, particularly the hydrazine component, can be sensitive to atmospheric oxygen and moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that you are using anhydrous solvents.[6]
Troubleshooting Workflow for Low Yield
Sources
- 1. 2-PHENYL-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-AMINE | 95469-88-8 [amp.chemicalbook.com]
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- 3. mdpi.com [mdpi.com]
- 4. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. societachimica.it [societachimica.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Welcome to the technical support guide for 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine. This molecule, a key heterocyclic scaffold in medicinal chemistry and drug development, presents unique purification challenges due to its structural features: a polar thienopyrazole core, a basic primary amine, and a non-polar phenyl substituent.[1][2][3][4] This guide provides troubleshooting strategies and detailed protocols in a practical question-and-answer format to help researchers achieve high purity for their downstream applications.
Section 1: Initial Assessment and Common Issues
Q1: My crude reaction product is a dark brown, sticky oil, not the expected solid. What is my first step?
A1: The physical state and color of your crude product provide important clues. A dark color often indicates the presence of oxidized impurities or residual highly colored reagents. Aromatic amines are particularly susceptible to air oxidation, which can form colored polymeric byproducts.[5] An oily consistency suggests the presence of impurities that are depressing the melting point, residual solvent, or that the product itself is not crystalline in its crude form.
Your immediate action plan should be diagnostic:
-
Thin-Layer Chromatography (TLC): Run a TLC of the crude material using a few different solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol). This will give you a preliminary idea of the number of components and help in selecting a starting point for column chromatography.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial analysis. It will confirm the presence of your target mass and reveal the masses of major impurities. This data is critical for hypothesizing the identity of byproducts (e.g., unreacted starting materials, dimers, or oxidation products).[6]
-
Proton NMR (¹H NMR): A crude ¹H NMR can be very informative. Even with overlapping peaks, you can often identify the presence of major impurities, such as unreacted starting materials or residual solvents like DMF or DMSO.
Based on this initial analysis, you can proceed to the appropriate purification strategy.
Q2: What are the most probable impurities I should expect from the synthesis of this thienopyrazole?
A2: Impurity profiling is highly dependent on the synthetic route. However, for fused heterocyclic systems like this, common impurities arise from incomplete reactions or side reactions.[6][7]
-
Unreacted Starting Materials: The precursors to the pyrazole or thiophene rings may persist.
-
Incomplete Cyclization: Intermediates where one of the rings has not fully formed are common.
-
Positional Isomers: Depending on the synthetic strategy, isomers of the thieno[3,4-c]pyrazole core or other isomers like thieno[2,3-c]pyrazoles could form.[8]
-
Oxidation Products: The primary aromatic amine is a prime site for oxidation.
-
Hydrolysis Products: If esters or amides are present as precursors, their hydrolyzed forms (carboxylic acids) could be present.
Identifying these via LC-MS is key to designing a purification strategy. For example, an acidic impurity can be easily removed with a basic wash.
Section 2: Troubleshooting Crystallization and Recrystallization
Crystallization is the most efficient method for purifying solid compounds, offering high recovery and purity in a single step.[9] However, finding the right conditions for polar amines can be challenging.
Q3: I can't find a single solvent that is suitable for recrystallization. My compound is either completely soluble or insoluble.
A3: This is a classic challenge for molecules with mixed polarity characteristics. The solution is to use a binary solvent system, often referred to as a solvent/anti-solvent pair.
The Strategy:
-
Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise until you observe persistent cloudiness (turbidity).
-
Add a few drops of the "good" solvent back to redissolve the precipitate and then allow the solution to cool slowly.
The causality here is that you are creating a solution that is just at the point of saturation. Slow cooling allows for the ordered growth of crystals rather than rapid precipitation or "crashing out" of an amorphous solid.
Table 1: Recommended Solvent Systems for Recrystallization
| Good Solvent (High Polarity) | Anti-Solvent (Low Polarity) | Rationale & Comments |
| Methanol / Ethanol | Water | The amine may have some water solubility; use water sparingly. |
| Acetone / Ethyl Acetate | Hexanes / Heptane | A classic combination for moderately polar compounds. |
| Dichloromethane (DCM) | Diethyl Ether / Hexanes | Good for less polar impurities. Be mindful of DCM's low boiling point. |
| Isopropanol (IPA) | Toluene | Can be effective for breaking up stubborn oils. |
Q4: My product "oils out" during cooling instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it can form an ordered crystal lattice.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Allow the flask to cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Slow cooling is critical.
-
Use a More Dilute Solution: Start with more of the "good" solvent. This lowers the saturation point and can prevent the formation of the oil phase.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to induce crystallization.
Q5: My crystals are formed, but they are still colored and not as pure as I need. What's next?
A5: This indicates that impurities are being trapped within the crystal lattice (occlusion) or the color is from a highly conjugated impurity that co-crystallizes.
Advanced Strategies:
-
Activated Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. Charcoal has a high surface area and can adsorb colored, non-polar impurities. Caution: Using too much charcoal will adsorb your product and reduce your yield.
-
Purification via Salt Formation: This is a highly effective technique for basic amines. By converting the amine to a salt (e.g., a hydrochloride salt), you drastically alter its solubility profile, often leaving neutral or acidic impurities behind in the solvent. The salt itself is usually highly crystalline.[5]
Protocol 1: Purification via HCl Salt Formation & Recrystallization
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or isopropanol.
-
Protonation: Slowly add a solution of HCl in diethyl ether (commercially available, or prepared by bubbling HCl gas through ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will typically precipitate immediately as a white or off-white solid.
-
Isolation: Collect the solid salt by vacuum filtration and wash it with cold diethyl ether to remove the mother liquor containing impurities.
-
Recrystallization (Optional): The salt can be further purified by recrystallizing it from a polar solvent system like Methanol/Ether.
-
Liberation of Free Base: Suspend the purified salt in a biphasic mixture of DCM and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until all the solid has dissolved and the aqueous layer is basic (pH > 8).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Final Work-up: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, neutral "free base" product.
Section 3: Troubleshooting Column Chromatography
When crystallization fails or is insufficient, column chromatography is the primary alternative. However, the basic amine group in the target molecule can lead to significant challenges with standard silica gel chromatography.[10]
Q6: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography. Why?
A6: This is a classic problem caused by the strong interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a non-ideal equilibrium, causing the "tailing" you observe and often results in poor separation and product loss due to irreversible adsorption.[10]
Solution: Use a Basic Modifier
To solve this, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile base to your mobile phase (eluent).
-
Triethylamine (Et₃N or TEA): Add 0.5-1% triethylamine to your eluent mixture (e.g., 100 mL of 50:50 Hexane:EtOAc + 1 mL of TEA). The TEA is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column without tailing.
-
Ammonia: For more polar solvent systems (e.g., DCM:Methanol), using a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) as the polar component of the mobile phase is highly effective.
Protocol 2: Flash Chromatography with a Modified Eluent
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This prevents the issues associated with liquid loading in a strong solvent.
-
Column Packing: Pack a flash chromatography column with silica gel using your starting eluent (e.g., Hexane:Ethyl Acetate:TEA 90:10:1).
-
Loading: Carefully add your dry-loaded sample to the top of the packed column.
-
Elution: Run the column, gradually increasing the polarity of the eluent as needed. Monitor the fractions by TLC.
-
Fraction Analysis: Combine the pure fractions and concentrate under reduced pressure. The triethylamine is volatile and will be removed under vacuum.
Q7: I am still getting poor recovery from the column, even with a basic modifier. What else can I try?
A7: If recovery is still an issue, you may need to switch your stationary phase.
-
Alumina (Al₂O₃): Alumina is available in neutral or basic grades and is an excellent alternative to silica for purifying basic compounds. It does not have the acidic silanol groups, eliminating the primary cause of tailing and irreversible adsorption.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography can be an excellent option. The separation is based on hydrophobicity rather than polarity, and issues with basic amines are far less common. The typical mobile phase is a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to ensure sharp peaks.
Visualizing Purification Workflows
A logical workflow is essential for efficient purification. The following diagrams illustrate decision-making processes for troubleshooting and method selection.
Caption: General troubleshooting workflow for purification.
Caption: Decision tree for selecting a primary purification method.
References
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- synthesis, reactions and spectral characterization of novel thienopyrazole deriv
- 2-phenyl-2,6-dihydro-4h-thieno[3,4-c]pyrazol-3-amine. Echemi.
- Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. Semantic Scholar.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Tips for Troubleshooting Liquid–Liquid Extractions.
- A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [No Source Found].
- Recrystallization and Crystalliz
- Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2. [No Source Found].
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
- 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine. Benchchem.
- The Synthesis of Complex Heterocyclic Amines: An In-depth Technical Guide. Benchchem.
- Scheme 1. Synthesis of thieno[3,2-c]pyrazol-3-amine derivatives...
- Formation of heterocyclic amines using model systems. PubMed.
- Recent Advances in the Development of Pyrazole Deriv
- HPLC Troubleshooting Guide. [No Source Found].
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Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[11]arene Stationary Phase. ACS Publications.
- Identification and synthesis of impurities formed during sertindole prepar
- The Mechanism of the Replacement of Heterocyclic Amines from Some Aminotrichlorogold(III) Complexes. Inorganic Chemistry.
- 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggreg
- Amines Analysis by Packed Column GC. Sigma-Aldrich.
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [No Source Found].. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [No Source Found].
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- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
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- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Overcoming solubility issues with 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Welcome to the technical support guide for 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of this compound's limited aqueous solubility. Our goal is to provide you with not just protocols, but a foundational understanding of the principles behind them, enabling you to make informed decisions in your experimental design.
The thienopyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise as potent kinase inhibitors and anticancer agents.[1][2] However, the very features that often contribute to potent biological activity—aromatic rings and a planar structure—frequently lead to poor solubility, a major hurdle in both in vitro and in vivo studies. This guide offers a systematic approach to addressing these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in my standard aqueous buffer (e.g., PBS). Why is this happening?
Answer: The solubility challenge with this molecule is intrinsic to its physicochemical properties. Several structural features contribute to its hydrophobicity:
-
Aromatic Systems: The molecule contains both a phenyl ring and a fused thienopyrazole bicyclic system. These planar, aromatic structures are lipophilic ("fat-loving") and have a strong tendency to stack together in a crystalline lattice, which requires significant energy to break apart for dissolution in water.
-
Lack of Polar Functional Groups: While the molecule possesses a primary amine (-NH2) and secondary amines within its core, the large, nonpolar surface area of the fused ring system and the phenyl group dominates its character, leading to poor interaction with polar water molecules.
Essentially, the compound prefers to interact with itself rather than with water, resulting in low aqueous solubility. Overcoming this requires strategies that either alter the molecule's charge or disrupt the unfavorable interactions with water.
Q2: What is the most straightforward initial approach to try and solubilize this compound for an in vitro assay?
Answer: The simplest and most direct method is to leverage the basicity of the primary amine group through pH modification . By protonating this amine, you introduce a positive charge, creating a salt form of the compound that is significantly more polar and, therefore, more soluble in aqueous media.
Causality: The primary amine (-NH2) on the pyrazole ring can accept a proton (H+) from an acidic solution to form an ammonium salt (-NH3+). This charged species can readily form ion-dipole interactions with water molecules, dramatically enhancing solubility. This is a fundamental principle used to improve the solubility of many basic drugs.[3][4]
For a detailed, step-by-step guide, please refer to Protocol 1: Solubilization by pH Modification in the Experimental Protocols section below. This method is ideal for initial screening but requires careful consideration of whether the altered pH will affect your assay's integrity or the stability of the compound.
Q3: The required pH is incompatible with my experimental system (e.g., cell culture). What is the next best strategy?
Answer: When pH modification is not an option, the use of organic co-solvents is the most common next step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[5] This "polarity reduction" makes the environment more favorable for a nonpolar compound like this compound to dissolve.
Causality: Co-solvents work by disrupting the hydrogen-bonding network of water.[3] This reduces the energy penalty required to create a cavity in the solvent for the solute molecule, thereby increasing solubility. The most common workflow involves creating a high-concentration stock solution in a pure co-solvent (like DMSO) and then diluting it into your aqueous experimental medium.
See Protocol 2: Preparation of a Co-solvent Stock Solution for a detailed methodology. It is critical to be mindful of the final co-solvent concentration in your assay, as many organic solvents exhibit cytotoxicity at higher levels.
Below is a decision-making workflow for initial solubilization attempts.
Caption: Initial troubleshooting workflow for solubilization.
Q4: I am performing a sensitive cell-based assay and need to minimize co-solvent concentration. Are there less toxic alternatives?
Answer: Yes. When co-solvent toxicity is a concern, or if the compound precipitates upon dilution from a stock solution, using formulation excipients like cyclodextrins is an excellent strategy. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, enhancing their apparent solubility in water.[6][7][8]
Causality: Cyclodextrins have a unique structure resembling a truncated cone with a hydrophilic outer surface and a lipophilic inner cavity. The hydrophobic this compound molecule can partition into this nonpolar cavity, forming a water-soluble "inclusion complex".[9] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in aqueous media. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[7]
Refer to Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for a practical guide.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Q5: For my in vivo studies, I need a more robust formulation. What advanced options should be considered?
Answer: For in vivo applications, especially oral or parenteral administration, more advanced formulation strategies are often necessary to ensure adequate bioavailability. These approaches typically require specialized equipment and expertise:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[10][11] The amorphous form has a higher energy state than the stable crystalline form, leading to significantly increased apparent solubility and faster dissolution rates.[12][13] Techniques like hot-melt extrusion or spray drying are used to create ASDs.
-
Nanosuspensions: This strategy involves reducing the particle size of the drug to the sub-micron (nanometer) range.[14][15] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, which can enhance the dissolution rate and, consequently, bioavailability.[16] This is achieved through methods like media milling or high-pressure homogenization.[14]
These advanced methods are powerful tools for formulating "brick-dust" molecules and are often employed when simpler methods are insufficient.[16][17]
Troubleshooting Summary
| Problem | Probable Cause | Recommended Solution(s) | Key Considerations |
| Compound will not dissolve in aqueous buffer. | High lipophilicity and crystalline nature of the thienopyrazole derivative. | 1. pH Modification: Acidify the buffer to protonate the amine. 2. Co-solvents: Prepare a stock in DMSO, then dilute. | 1. Ensure final pH is compatible with the assay. 2. Keep final co-solvent concentration low (<0.5-1%) to avoid toxicity. |
| Compound precipitates when diluted from organic stock. | The compound's solubility limit in the final aqueous medium is exceeded ("crashing out"). | 1. Lower the final concentration. 2. Use Cyclodextrins: Encapsulate the compound to increase apparent solubility. | 1. Determine the kinetic solubility limit. 2. HP-β-CD is a common and effective choice. |
| Standard methods provide insufficient concentration for in vivo dosing. | The required dose volume is too high due to low solubility. | 1. Nanosuspension: Increase surface area for dissolution. 2. Amorphous Solid Dispersion: Increase apparent solubility. | These are advanced formulation techniques requiring specialized expertise and equipment. |
Experimental Protocols
Protocol 1: Solubilization by pH Modification
-
Objective: To solubilize the compound by forming a soluble salt.
-
Materials: this compound, 1 M HCl, 1 M NaOH, desired aqueous buffer, pH meter.
-
Methodology:
-
Weigh the desired amount of the compound into a sterile container.
-
Add a small volume of the desired aqueous buffer (e.g., 80% of the final target volume). The compound will likely remain as a suspension.
-
While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH continuously.
-
Continue adding acid until the compound fully dissolves. Note the pH at which dissolution occurs. This typically happens at a pH 2-3 units below the pKa of the conjugate acid.
-
Once dissolved, adjust the pH back up towards the desired final pH using 1 M NaOH. Crucially, do not overshoot. The compound may precipitate if the pH rises too high. The goal is to find the highest possible pH at which the compound remains soluble at the target concentration.
-
Add the remaining buffer to reach the final target volume and concentration.
-
Visually inspect for any precipitation before use. A 0.22 µm syringe filter can be used to remove any remaining particulates.
-
Protocol 2: Preparation of a Co-solvent Stock Solution
-
Objective: To create a high-concentration stock solution for dilution into aqueous media.
-
Materials: this compound, Dimethyl sulfoxide (DMSO, anhydrous), desired aqueous buffer.
-
Methodology:
-
Weigh the compound into a sterile, low-protein-binding microcentrifuge tube or glass vial.
-
Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex or sonicate gently until the compound is fully dissolved. This is your stock solution. Store appropriately (typically at -20°C or -80°C, protected from light and moisture).
-
To prepare the working solution, perform a serial dilution. First, dilute the stock solution into your assay medium without cells or key proteins (e.g., culture media with serum).
-
Important: Add the stock solution to the aqueous medium while vortexing the medium to ensure rapid dispersion and minimize local concentrations that can cause precipitation.
-
Ensure the final concentration of DMSO is well-tolerated by your experimental system (typically <0.5% v/v for cell-based assays). Run a vehicle control (medium + same final concentration of DMSO) in parallel.
-
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To enhance aqueous solubility by forming an inclusion complex.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), desired aqueous buffer (e.g., saline or PBS).
-
Methodology:
-
Prepare a solution of HP-β-CD in the desired buffer. A 20-40% (w/v) solution is a common starting point.
-
Add the powdered compound directly to the HP-β-CD solution in molar excess of the cyclodextrin (e.g., a 1:5 to 1:10 molar ratio of compound to cyclodextrin).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours (4-24 hours) to allow for complex formation. The solution should clarify as the complex forms.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution is your stock formulation. The concentration of the dissolved compound should be confirmed analytically (e.g., by HPLC-UV).
-
References
-
Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Cyclodextrins in delivery systems: Applications - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12). Retrieved January 18, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Improving Solubility with Amorphous Solid Dispersions. (2020, November 3). Pharmaceutical Technology. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 18, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. (2024, September 6). Retrieved January 18, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved January 18, 2026, from [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update | Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]
-
Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. (2024, October 23). Retrieved January 18, 2026, from [Link]
-
Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. (n.d.). Retrieved January 18, 2026, from [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. (2025, August 6). ResearchGate. [Link]
-
Solvent-Free Heterocyclic Synthesis | Chemical Reviews. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2024, August 29). ResearchGate. [Link]
-
Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. (2025, August 6). ResearchGate. [Link]
-
Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility | Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]
-
Estimation of the Modulatory Roles of Thieno [2,3-c] Pyrazole Compounds Versus the Toxicity of 4- Nonylphenol - Semantic Scholar. (2016, March 13). Retrieved January 18, 2026, from [Link]
-
Improving solubility via structural modification. (2025, August 10). ResearchGate. [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022, June 18). MDPI. [Link]
-
4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. (2025, August 10). Retrieved January 18, 2026, from [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2025, November 13). Retrieved January 18, 2026, from [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. (n.d.). Lirias. Retrieved January 18, 2026, from [Link]
-
3-[2-(5-Phenyl-2h-Thieno[3,2-C]pyrazol-3-Yl)-1h-Indol-6-Yl]pentan-3-Ol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
Sources
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Technical Support Center: 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Welcome to the technical support resource for 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine (CAS No. 95469-88-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this thienopyrazole derivative. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.
Introduction to the Molecule
This compound is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. This scaffold is of significant interest in medicinal chemistry and drug discovery.[1][2] The stability of such molecules is paramount for obtaining reproducible results in biological assays and for the development of viable drug candidates. The key structural features—a primary amine, a dihydropyrazole ring, and a dihydrothiophene ring—are all potential sites for chemical degradation. This guide will address the most common stability challenges you may face.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users might encounter during their experiments, providing explanations and actionable solutions.
FAQ 1: Solution Instability & Unexpected Analytical Peaks
Question: I've observed new peaks in my HPLC/LC-MS chromatogram shortly after dissolving my sample of this compound. What could be the cause?
Answer: The appearance of new peaks often points to degradation. For thienopyrazole derivatives, the most likely culprits are hydrolysis, oxidation, or photodegradation, especially in solution. The primary amine and the electron-rich thiophene ring are particularly susceptible.
-
Hydrolytic Degradation: The aminopyrazole core can be susceptible to hydrolysis, especially under non-neutral pH conditions.[3][4] While the target molecule lacks an ester, which is notoriously labile, other parts of the heterocyclic system could be affected by strong acidic or basic conditions in your solvent or buffer.
-
Oxidative Degradation: The sulfur atom in the dihydrothiophene ring is a prime target for oxidation. Atmospheric oxygen, or trace peroxides in solvents like THF or diethyl ether, can lead to the formation of sulfoxides or sulfones.[5] This is a common degradation pathway for thiophene-containing pharmaceuticals.[5][6]
-
Photodegradation: Many aromatic and heterocyclic compounds, particularly those containing thiophene, are light-sensitive.[7][8] Exposure to ambient laboratory light or UV from analytical instruments can induce degradation, leading to a complex mixture of byproducts.
Troubleshooting Flowchart: Investigating Solution Instability
Caption: Troubleshooting workflow for identifying sources of sample degradation.
FAQ 2: My solid-state sample has changed color. Is it still usable?
Question: My vial of this compound, which was initially a white or off-white powder, has developed a yellowish or brownish tint over time. What does this mean?
Answer: A color change in the solid state is a strong indicator of degradation. This is most commonly due to slow oxidation or reaction with atmospheric moisture and/or light over long-term storage. The formation of oxidized species or minor polymeric impurities can often be highly colored.
Recommendations:
-
Re-characterization is Essential: Before using the material, you must re-verify its purity and identity. A simple purity check by HPLC-UV is the minimum requirement. For a more thorough analysis, obtain an LC-MS to identify the masses of the impurities and a ¹H NMR to check for structural changes.
-
Storage Conditions: This observation highlights the importance of proper storage. The compound should be stored at the recommended temperature (often -20°C or colder), under an inert atmosphere (argon or nitrogen), and protected from light.[9]
-
Purification: If the degradation is minor (e.g., <5% by HPLC area), you may be able to purify the bulk material by flash chromatography or recrystallization. However, if significant degradation has occurred, it is safer to procure a new batch to ensure the validity of your experimental results.
FAQ 3: How can I proactively assess the stability of this compound for my specific application?
Question: I am developing a new biological assay and need to ensure the compound remains stable in my assay buffer for 24 hours. How can I test this?
Answer: You need to perform a forced degradation study . This is a systematic process where the compound is intentionally exposed to a range of stress conditions to identify potential degradation pathways and products.[10] This is a cornerstone of pharmaceutical development and is crucial for developing stability-indicating analytical methods.[11]
A forced degradation study will reveal the compound's intrinsic stability profile and help you establish compatible experimental and storage conditions.[12]
Technical Guide: Performing a Forced Degradation Study
This guide provides a robust, step-by-step protocol to investigate the stability of this compound.
Objective
To identify the degradation pathways of the target compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to establish a stability-indicating analytical method.
Materials & Equipment
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA and/or Mass Spectrometry (MS) detector
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant) or a UV lamp
-
Amber and clear glass vials
Experimental Workflow: Forced Degradation
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Setting Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each condition. For solid-state stress, use the neat powder.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.[11]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.[11]
-
Oxidative Stress: Add an equal volume of 3% H₂O₂.
-
Thermal Stress: Place vials (one with solution, one with solid) in an oven at 60°C.
-
Photolytic Stress: Place vials (one clear vial for exposure, one amber vial as a dark control) in a photostability chamber.
-
Control: Store a vial of the stock solution at 4°C, protected from light.
-
-
Incubation and Sampling:
-
Incubate all samples. Recommended time points for analysis are 0, 8, 24, and 48 hours.
-
The goal is to achieve 5-20% degradation.[11] If degradation is too rapid, reduce the stressor concentration or temperature. If it's too slow, increase it.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot.
-
For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a validated RP-HPLC method. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point.[13]
-
-
Data Interpretation:
-
Specificity: The analytical method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.
-
Degradation Pathway: Compare the chromatograms from different stress conditions.
-
Significant degradation in acidic/basic conditions confirms hydrolytic instability .
-
Rapid degradation with H₂O₂ points to oxidative susceptibility .
-
Degradation in the clear vial but not the amber one confirms photolability .
-
-
Mass Balance: In an ideal scenario, the sum of the area of the parent peak and all degradant peaks should remain constant over time. A good mass balance confirms that all major degradants are being detected.
-
Expected Degradation Profile Summary
| Stress Condition | Primary Moiety Affected | Potential Degradation Products |
| Acid/Base Hydrolysis | Aminopyrazole Ring | Ring-opened products, deamination products.[3] |
| Oxidation (H₂O₂) | Dihydrothiophene Ring | Sulfoxide, Sulfone derivatives.[5] |
| Photolysis (UV/Visible) | Thiophene & Phenyl Rings | Complex mixture, potential for dimerization or ring cleavage.[7][14] |
| Thermal (Heat) | Overall Molecule | Accelerates other degradation pathways; may cause dimerization. |
Conclusion
The stability of this compound is a critical parameter that requires careful consideration. Based on the chemistry of its constituent heterocyclic rings, the compound is most susceptible to oxidation at the sulfur atom, photodegradation , and potentially hydrolysis under non-neutral pH conditions. By implementing proper handling procedures—such as using fresh solutions, protecting samples from light, and working in neutral pH environments—researchers can significantly mitigate the risk of degradation. For rigorous applications, conducting a forced degradation study is the most definitive way to understand the compound's stability profile and ensure the generation of reliable and reproducible data.
References
- Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell. (2016). PubMed.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC - NIH.
- Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (n.d.). Hindawi.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PMC - PubMed Central.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023).
- Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegrad
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in. [Link]
- This compound. (n.d.). Echemi.
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]
- This compound CAS NO.95469-88-8. (n.d.). chemical-suppliers.com.
- Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI.
- Structures of thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole and thieno[3,4-c]pyrazole. (n.d.).
-
STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. (n.d.). ResearchGate. [Link]
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- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Selectivity of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine Derivatives
Welcome to the technical support center for researchers working with the 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine scaffold. This guide is designed to provide in-depth, actionable insights for scientists and drug development professionals aiming to improve the target selectivity of inhibitors based on this novel heterocyclic core. Given the highly conserved nature of ATP-binding sites across the human kinome, achieving selectivity is a primary challenge in kinase inhibitor development.[1][2][3] This resource consolidates field-proven medicinal chemistry strategies, computational approaches, and robust screening protocols to help you navigate the complexities of your selectivity-enhancement campaigns.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the optimization of thieno[3,4-c]pyrazole-based inhibitors. The question-and-answer format provides direct solutions and explains the scientific rationale behind each recommendation.
Initial Compound Characterization
Q1: My initial hit from the screen is potent, but a preliminary kinase panel shows it inhibits several related kinases. Where do I start with improving selectivity?
A1: This is a common starting point for many kinase inhibitor programs. Promiscuity often arises from the inhibitor binding to the highly conserved ATP pocket.[1][4] Your initial strategy should focus on two parallel paths: Structure-Activity Relationship (SAR) development and structural biology.
-
Initiate an SAR Campaign: Systematically synthesize analogs by modifying substituents on the phenyl ring and exploring substitutions on the thienopyrazole core. The goal is to identify chemical vectors that disproportionately affect binding to off-targets versus your primary target. For instance, derivatives of the related thieno[3,4-c]pyrazol-4-one scaffold have shown that substitutions on the aryl ring significantly modulate biological activity.[5]
-
Secure a Co-crystal Structure: Obtain an X-ray co-crystal structure of your inhibitor bound to the primary target kinase. This is the most critical step. The structure will reveal specific interactions and highlight adjacent, less-conserved pockets that can be exploited to gain selectivity.[6]
Q2: I don't have a crystal structure yet. How can I rationally design new analogs for better selectivity?
A2: In the absence of a crystal structure, you can use homology modeling and computational approaches to build a predictive model.
-
Homology Modeling: If a crystal structure for a closely related kinase exists (ideally >40% sequence identity in the kinase domain), you can build a homology model of your target's active site.
-
Computational Pocket Analysis: Use computational tools to compare the ATP-binding pocket of your primary target with those of the known off-targets.[7] Look for differences in amino acid residues, particularly the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.[8][9] Kinases with smaller gatekeeper residues (like threonine, alanine, or glycine) can accommodate bulkier inhibitors, a feature that can be engineered to achieve selectivity.[8][9]
Below is a conceptual workflow for initiating a selectivity enhancement program.
Caption: Kinase selectivity screening cascade.
Protocol 2: Computational Off-Target Prediction
Objective: To computationally predict potential off-targets and guide analog design before synthesis.
Step 1: Target and Off-Target Structure Preparation
-
Method: Obtain high-quality 3D structures. Use an experimental structure (from PDB) if available. If not, generate a homology model for your target kinase and for kinases identified as hits in initial screens.
Step 2: Binding Site Comparison
-
Method: Employ computational tools like KinomeFEATURE or machine learning-based predictors. [7][10][11]* Procedure: These tools analyze and compare the physicochemical properties and shapes of kinase ATP-binding sites. [7]They generate a similarity score between your primary target and other kinases in the kinome.
-
Analysis: High similarity scores suggest a higher likelihood of cross-reactivity. Pay close attention to kinases with high pocket similarity scores as these are probable off-targets. Computational methods have demonstrated prediction accuracies of over 90% in retrospective studies. [7][12][13] Step 3: In Silico Docking
-
Method: Use molecular docking software (e.g., Glide, AutoDock).
-
Procedure: Dock your lead compound and proposed analogs into the active sites of both the primary target and the predicted off-targets.
-
Analysis: Compare the predicted binding poses and docking scores. Look for analogs that show a poor predicted score or steric clashes in the off-target binding sites while maintaining a favorable score in the primary target. This can help prioritize which analogs to synthesize.
References
- Fragment-based drug design facilitates selective kinase inhibitor discovery.Trends in Pharmacological Sciences, 42(7), 551-565.
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- Controlling the Covalent Reactivity of a Kinase Inhibitor with Light.Journal of the American Chemical Society, 143(25), 9536–9543.
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.Future Medicinal Chemistry, 4(13), 1613-1617.
- Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors.Journal of the American Chemical Society, 137(1), 57-65.
- Computational methods for analysis and inference of kinase/inhibitor rel
- Allosteric Small-Molecule Serine/Threonine Kinase Inhibitors.Methods in Molecular Biology, 2079, 219-242.
- Fragment-Based Drug Discovery.CHI Conference Proceedings.
- Structural approaches to obtain kinase selectivity.Current Opinion in Structural Biology, 23(6), 881-888.
- Approach in Improving Potency and Selectivity of Kinase Inhibitors.Current Medicinal Chemistry, 27(18), 2966-2987.
- Computational Modeling of Kinase Inhibitor Selectivity.ACS Medicinal Chemistry Letters, 1(6), 289-293.
- The promise of allosteric kinase inhibition.Blood, 143(1), 3-5.
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.Molecules, 29(1), 22.
- Application of Fragment-Based Drug Discovery to Versatile Targets.Frontiers in Molecular Biosciences, 7, 132.
- Computational Modeling of Kinase Inhibitor Selectivity.ACS Medicinal Chemistry Letters, 1(6), 289–293.
- Fragment-based approaches to enzyme inhibition.Biochemical Society Transactions, 36(Pt 6), 1370–1375.
- Protein kinase inhibition: different approaches to selective inhibitor design.Current Drug Targets, 7(11), 1443-1454.
- Fragment-based drug discovery: A graphical review.Progress in Medicinal Chemistry, 63, 102206.
- Covalent Kinase Inhibitors: An Overview.
- Strategies for the design of selective protein kinase inhibitors.Mini Reviews in Medicinal Chemistry, 8(12), 1291-1297.
- Targeting the gatekeeper residue in phosphoinositide 3-kinases.Bioorganic & Medicinal Chemistry, 13(9), 3137-3143.
- Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation.Journal of the American Chemical Society.
- The Screening and Design of Allosteric Kinase Inhibitors.Royal Society of Chemistry Books.
- Targeting the gatekeeper residue in phosphoinositide 3-kinases.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.Biochemical Journal, 443(2), 359–368.
- Covalent Inhibition of Kinases.Royal Society of Chemistry Books.
- Predicting the potency of covalent kinase inhibitors from computations.Abstracts of Papers of the American Chemical Society, 255.
- 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities.Il Farmaco, 48(3), 367-381.
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- 4. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the gatekeeper residue in phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
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Technical Support Center: Enhancing Specificity of Thieno[3,4-c]pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[3,4-c]pyrazole compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of off-target effects and enhance the selectivity of your compounds. Thienopyrazoles are a versatile class of heterocyclic compounds with demonstrated biological activities, including anti-inflammatory, analgesic, and antitumor effects, often attributed to kinase inhibition.[1][2][3][4] However, achieving high target specificity is a common hurdle in their development as therapeutic agents or research tools.[5][6] This resource is designed to provide you with actionable strategies and a deeper understanding of how to mitigate off-target interactions.
Understanding the Challenge: Kinase Promiscuity
The primary reason for off-target effects in many thieno[3,4-c]pyrazole-based kinase inhibitors is the highly conserved nature of the ATP-binding pocket across the human kinome, which comprises over 500 kinases.[5][7] The thienopyrazole scaffold can mimic the adenine core of ATP, allowing it to bind to the hinge region of numerous kinases, leading to promiscuous inhibition.[7] While sometimes advantageous for polypharmacology, this lack of selectivity can lead to toxicity and confounding experimental results.[8]
Troubleshooting Guide: From Broad Activity to Selective Inhibition
This section addresses common issues encountered during the development and testing of thieno[3,4-c]pyrazole compounds in a question-and-answer format.
Question 1: My thieno[3,4-c]pyrazole compound shows high potency in a biochemical assay but has significant off-target effects in a kinome scan. Where do I start with optimization?
This is a frequent challenge. High initial potency is promising, but broad-spectrum activity needs to be addressed. Here’s a systematic approach to improving selectivity:
Step 1: Analyze the Kinome Scan Data
First, thoroughly analyze your kinome profiling data (e.g., from KINOMEscan® or KinaseProfiler™).[9][10] Identify the primary target and the key off-target kinases. Look for patterns: are the off-targets structurally related to your primary target? Do they belong to the same kinase family? This information is crucial for devising a medicinal chemistry strategy.
Step 2: Employ Structure-Based Drug Design (SBDD)
If a crystal structure of your primary target is available, leverage SBDD to identify unique features in the active site that are not present in your off-target kinases.[7][11] Focus on designing modifications to your thieno[3,4-c]pyrazole scaffold that exploit these differences. This could involve adding moieties that interact with non-conserved residues or induce specific conformational changes.[7]
Step 3: Explore Allosteric Targeting
Consider designing inhibitors that bind to allosteric sites outside the conserved ATP-binding pocket.[12][13] These sites are generally less conserved across the kinome, offering a promising route to enhanced selectivity.[13]
Experimental Protocol: Initial Kinome-Wide Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of your thieno[3,4-c]pyrazole compound in DMSO.
-
Assay Selection: Choose a comprehensive kinase profiling service, such as KINOMEscan®, which is a competition binding assay, or a functional activity-based panel like KinaseProfiler™.[9][10]
-
Data Analysis: The service will provide data on the percentage of inhibition for a large panel of kinases at a fixed concentration of your compound.
-
Visualization: Use tools like TREEspot® to visualize the data and identify on- and off-target kinases.[10]
Question 2: My compound is potent in biochemical assays but shows significantly lower efficacy in cell-based assays. What are the potential reasons?
This discrepancy is common and can be attributed to several factors.[14]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | - Analyze the physicochemical properties of your compound (e.g., LogP, polar surface area).[14]- If permeability is a concern, consider medicinal chemistry strategies to improve it, such as reducing the number of hydrogen bond donors or increasing lipophilicity. |
| Compound Efflux | - Use cell lines that overexpress efflux pumps (e.g., P-glycoprotein) to determine if your compound is a substrate.- Co-incubate with known efflux pump inhibitors to see if cellular potency is restored. |
| Compound Degradation | - Assess the stability of your compound in cell culture media and in the presence of liver microsomes to evaluate metabolic stability.[14] |
| High ATP Concentration in Cells | - The intracellular ATP concentration (mM range) is much higher than that used in many biochemical assays (µM range). This can lead to competitive displacement of ATP-competitive inhibitors.[15]- Confirm target engagement in cells using techniques like NanoBRET™.[16][17] |
Diagram: Troubleshooting Low Cellular Efficacy
Caption: A decision tree for troubleshooting low cellular efficacy.
Question 3: How can I confirm that the observed cellular phenotype is due to on-target inhibition of my intended kinase?
Distinguishing on-target from off-target effects is critical for validating your compound's mechanism of action.[14][18]
Key Strategies for Target Validation:
-
Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same kinase.[14] If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.
-
Rescue Experiments: Transfect cells with a version of the target kinase that is resistant to your inhibitor.[14] If the resistant kinase can "rescue" the phenotype, it confirms on-target activity.
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. The resulting phenotype should mimic that of your inhibitor.
-
Direct Measurement of Target Engagement: Utilize techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to directly measure the binding of your compound to the target protein in live cells.[17]
Diagram: On-Target vs. Off-Target Effect Validation Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. [2104.13146] Using the structural kinome to systematize kinase drug discovery [arxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. journaljcti.com [journaljcti.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug discovery and the human kinome: recent trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine Analogs for Improved Potency
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and optimization of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine analogs. Thienopyrazoles are a critical class of heterocyclic compounds, with various isomers demonstrating significant potential as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently encountered challenges, and detailed protocols to facilitate the rational design and synthesis of potent and selective analogs based on the thieno[3,4-c]pyrazole scaffold.
Section 1: Core Scaffold Synthesis & Key Challenges
The construction of the bicyclic thieno[3,4-c]pyrazole core is the foundational step of the synthesis. Success at this stage is paramount. This section addresses common issues related to the formation and stability of this scaffold.
Q1: My initial cyclization reaction to form the thieno[3,4-c]pyrazole ring system suffers from low yield and the formation of multiple side products. What are the most critical parameters to control?
A1: Low yield in heterocyclic ring formation is a frequent challenge, often stemming from competing reaction pathways, impure starting materials, or suboptimal reaction conditions. The synthesis of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, a related scaffold, often involves the cyclization of a thiophene-based precursor with an arylhydrazine.[4] The key is to control the chemoselectivity of this condensation and subsequent cyclization.
Causality & Rationale: The reaction proceeds via a hydrazone intermediate, which then undergoes intramolecular cyclization. The efficiency of this process is highly dependent on:
-
Acidity/Basicity: The rate of both hydrazone formation and the subsequent cyclization is often pH-dependent. An inappropriate pH can lead to decomposition of starting materials or the formation of stable, non-cyclized intermediates.
-
Solvent Polarity: The choice of solvent affects the solubility of reactants and can influence the transition state energy of the cyclization step. Protic solvents may participate in the reaction, while aprotic solvents might require a specific base to facilitate proton transfer.
-
Temperature: Higher temperatures can promote desired cyclization but may also accelerate decomposition pathways, leading to tar formation and reduced yields.
Troubleshooting Protocol:
-
Verify Starting Material Purity: Ensure the thiophene precursor and the phenylhydrazine are pure. Impurities can act as catalysts for side reactions. Use freshly distilled or recrystallized reagents where possible.
-
Optimize the Catalytic Conditions:
-
If using acid catalysis (e.g., acetic acid, p-TsOH), perform a screen of catalyst loading (0.05 to 0.2 equivalents).
-
If using base catalysis, screen weak organic bases (e.g., pyridine, triethylamine) versus stronger inorganic bases (e.g., K₂CO₃, NaH). The base is critical for deprotonation during the cyclization step.
-
-
Solvent Screening: Test a range of solvents with varying polarities.
-
Protic: Ethanol, Isopropanol
-
Aprotic Polar: DMF, Dioxane, Acetonitrile
-
Aprotic Non-polar: Toluene (often used with a Dean-Stark trap to remove water and drive the equilibrium).
-
-
Temperature Control: Begin the reaction at a lower temperature (e.g., room temperature to 50°C) to allow for the formation of the intermediate, then gradually increase the temperature (e.g., 80-110°C) to drive the cyclization. Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature profile.
Section 2: Analog Derivatization for Potency Enhancement
Once the core is synthesized, the focus shifts to introducing substituents to modulate biological activity. The 3-amino group and the 2-phenyl ring are primary handles for derivatization.
Q2: I need to synthesize a library of analogs by modifying the 2-phenyl ring to establish a Structure-Activity Relationship (SAR). Which reactions are most reliable, and what substitutions should I prioritize for kinase inhibition?
A2: Modifying the 2-phenyl ring is a classic strategy for improving potency and selectivity. This group often interacts with the hinge region or occupies a hydrophobic pocket in the ATP-binding site of kinases.[5] Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are highly reliable for this purpose, assuming you start with a 2-(4-bromophenyl) or similar halogenated precursor.
Prioritizing Substitutions for Kinase Inhibitors: Based on extensive research in kinase drug discovery, certain substitutions are known to be favorable.[2][6] The goal is often to balance potency, selectivity, and physicochemical properties.
| Substitution Type | Rationale & Potential Impact | Example Functional Groups | Relevant Literature Insight |
| Small H-bond Acceptors/Donors | Can form key hydrogen bonds with the kinase hinge region. | -OCH₃, -OH, -NH₂, small amides | The introduction of groups capable of H-bonding can significantly increase binding affinity. |
| Electron-Withdrawing Groups | Modulates the electronics of the phenyl ring, can influence pKa and binding. | -CF₃, -CN, -SO₂NH₂ | A difluoromethyl substitution on a thienopyrazole scaffold led to a highly potent and selective compound in one study.[5] |
| Bulky Hydrophobic Groups | Can access deeper hydrophobic pockets, potentially increasing potency and selectivity. | Cyclopropyl, t-Butyl, Naphthyl | Can also lead to decreased solubility or off-target effects; requires careful balancing. |
| Basic Amine Groups | Often added to improve aqueous solubility and form salt bridges with acidic residues (e.g., Asp). | Piperidine, Morpholine, Piperazine | This is a common strategy to improve pharmacokinetic properties. |
Experimental Protocol: Suzuki Coupling for Phenyl Derivatization
This protocol provides a general method for coupling various arylboronic acids to a 2-(4-bromophenyl)-thieno[3,4-c]pyrazole precursor.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2-(4-bromophenyl)-thieno[3,4-c]pyrazol-3-ylamine (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture. A common choice is a 3:1 mixture of Dioxane/Water or DMF/Water.[6][7] The solvent should be sufficient to dissolve the reactants upon heating.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05-0.10 eq).
-
Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired analog.
Q3: My attempts to acylate or sulfonate the 3-amino group are failing or giving very low yields. Why is this amine non-reactive, and what can I do?
A3: The reactivity of the 3-amino group on the thieno[3,4-c]pyrazole core can be deceptively low. This is not a simple aliphatic or aromatic amine.[8]
Causality & Rationale: The lone pair of the nitrogen atom at the 3-position is part of a vinylogous guanidine-like system. It is significantly delocalized into the pyrazole ring system, which reduces its nucleophilicity. Standard acylation conditions (e.g., acyl chloride with triethylamine) may be insufficient to drive the reaction to completion.
Troubleshooting & Alternative Methods:
-
Use a Stronger, Non-Nucleophilic Base: Instead of triethylamine, use a stronger base like pyridine (which can also act as a solvent) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure complete deprotonation of any generated HCl.[7]
-
Activate the Acylating Agent: If using a carboxylic acid, convert it to a more reactive species. Use coupling agents like HATU, HOBt/EDC, or convert the acid to its acid chloride using oxalyl chloride or SOCl₂.
-
Increase the Temperature: Running the reaction in a high-boiling-point solvent like pyridine or DMF at elevated temperatures (e.g., 110°C) can provide the necessary activation energy.[6][7]
-
Consider an Alternative Synthetic Route: It may be more efficient to introduce the desired acyl or sulfonyl group earlier in the synthesis. For example, perform the cyclization using a hydrazine that already contains the desired functionality, if chemically feasible.
Section 3: Frequently Asked Questions (FAQs)
Q4: I have synthesized two analogs, one with a methoxy group on the phenyl ring and one with a trifluoromethyl group. The CF₃ analog is significantly more potent. Why?
A4: This is a classic example of how electronic effects influence binding affinity. While a methoxy group is electron-donating, a trifluoromethyl (CF₃) group is strongly electron-withdrawing. In the context of a kinase inhibitor, the CF₃ group can:
-
Enhance H-Bonds: By withdrawing electron density, it can make nearby hydrogen bond donors (like an N-H on the pyrazole ring) more acidic and thus stronger donors.
-
Favorable Dipole Interactions: The strong dipole of the C-F bonds can engage in favorable interactions within the protein's binding pocket.
-
Metabolic Stability: The C-F bond is very strong and resistant to metabolic degradation by cytochrome P450 enzymes, which can improve the compound's pharmacokinetic profile.
Q5: My final compounds are showing poor solubility. What simple modifications can I make to improve this property?
A5: Poor aqueous solubility is a major hurdle in drug development. Two reliable strategies are:
-
Introduce an Ionizable Group: Add a basic nitrogen atom, such as a morpholine, piperazine, or N,N-dimethylaminoethyl group, via an appropriate linker. This allows for the formation of a hydrochloride salt, which is typically much more water-soluble.
-
Break Up Planarity/Increase sp³ Character: Highly planar, aromatic systems often have poor solubility due to efficient crystal packing. Introducing flexible alkyl chains or replacing an aromatic ring with a non-aromatic saturated ring can disrupt this packing and improve solubility.
References
- Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI.
- The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. ScienceDirect.
- Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. (2022). Semantic Scholar.
- 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggreg
- Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity.
- Chapter 24 – Amines and Heterocycles Solutions to Problems.
- Amines and Heterocycles. (2018). Cengage.
- Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. (2006). PubMed.
- Scheme 1. Synthesis of thieno[3,2-c]pyrazol-3-amine derivatives... (2022).
- X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. (2012). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities [pubmed.ncbi.nlm.nih.gov]
- 5. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Chapter 24 – Amines and Heterocycles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
Technical Support Center: Enhancing the Oral Bioavailability of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working to improve the oral bioavailability of the novel heterocyclic compound, 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine. Given the limited publicly available data on this specific molecule, this document provides a strategic framework for characterization, formulation development, and preclinical evaluation. The principles and troubleshooting advice herein are grounded in established pharmaceutical science for poorly soluble compounds and are broadly applicable to N-heterocyclic drug candidates.
Section 1: Foundational Assessment & Initial Troubleshooting
This initial phase is critical. Before attempting to enhance bioavailability, you must understand the fundamental physicochemical properties of your compound. Many promising formulation efforts fail due to an incomplete initial assessment.
Q1: I have just synthesized this compound. What are the first analytical steps I should take to predict its oral bioavailability challenges?
A1: Your first step is to perform a preliminary "drug-likeness" assessment and predict the key properties that govern oral absorption. This involves a combination of in-silico prediction and basic laboratory tests.
Step 1: In-Silico 'Rule of Five' Analysis Lipinski's Rule of Five is a foundational guideline to assess the potential for oral activity.[1] An orally active drug generally has no more than one violation of these criteria.[1]
Predicted Properties for this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Mass | ~229.3 g/mol | < 500 Da | Yes |
| LogP (Octanol/Water Partition Coefficient) | ~2.0-2.5 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 (from the -NH2 group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (2 pyrazole N, 1 amine N) | ≤ 10 | Yes |
Note: These values are estimations based on the chemical structure and may vary. Experimental validation is recommended.
Interpretation: The compound complies with Lipinski's Rule of Five, suggesting that poor permeability might not be the primary barrier to absorption.[2] Therefore, poor aqueous solubility is the most probable cause of low bioavailability.
Step 2: Provisional Biopharmaceutics Classification System (BCS) Assessment The BCS framework is crucial for identifying the rate-limiting step in oral absorption.[3] Based on the heterocyclic, aromatic structure, it is highly probable that your compound is a BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability) agent.[4] The primary challenge for these classes is getting the drug to dissolve in the gastrointestinal fluids.[5][6]
Step 3: Basic Solubility Screening Experimentally determine the equilibrium solubility in different media. This data is vital for selecting a suitable enhancement strategy.
Protocol 1.1: Basic Solubility Screening
-
Add an excess amount of the compound (~5-10 mg) to 1 mL of each test medium in separate glass vials.
-
Test media should include:
-
Purified Water
-
pH 1.2 Buffer (simulated gastric fluid)
-
pH 6.8 Phosphate Buffer (simulated intestinal fluid)
-
A common lipid (e.g., Miglyol 812 or Soybean Oil)
-
-
Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
Troubleshooting:
-
Issue: The compound is practically insoluble in all aqueous media.
-
Solution: This confirms a significant solubility challenge. The data from the lipid solvent becomes critical for considering lipid-based formulations.
-
-
Issue: Solubility is highly pH-dependent.
-
Solution: This provides insight into where the drug might dissolve in the GI tract. Poor solubility at intestinal pH (6.8) is a common problem that formulation strategies must address.
-
Section 2: Core Bioavailability Enhancement Strategies & Troubleshooting
Once you have confirmed poor solubility as the primary hurdle, you can select an appropriate formulation strategy. The diagram below outlines a decision-making workflow.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Q2: My compound is poorly soluble but appears to be thermally stable. How can I create and troubleshoot an Amorphous Solid Dispersion (ASD)?
A2: Creating an Amorphous Solid Dispersion (ASD) is an excellent strategy for improving the dissolution rate of BCS Class II compounds.[7] By converting the drug from a crystalline to a high-energy amorphous state and dispersing it within a polymer matrix, you can achieve a state of supersaturation in the gut.[8]
Why it Works: The energy required to dissolve a crystalline solid (crystal lattice energy) is a major barrier. By eliminating this crystalline structure, the amorphous form dissolves more readily. The polymer prevents the drug from recrystallizing, maintaining a high concentration for absorption.[7]
Protocol 2.1: Preparation of an ASD via Spray Drying
-
Polymer Selection: Select a suitable polymer based on drug-polymer miscibility studies (e.g., HPMC, PVP/VA, Soluplus®).
-
Solvent System: Identify a common solvent that dissolves both your compound and the chosen polymer (e.g., acetone, methanol, or a mixture).
-
Solution Preparation: Prepare a solution containing the drug and polymer. A typical starting drug loading is 10-25% (w/w).
-
Spray Drying:
-
Set the inlet temperature to a value that ensures rapid solvent evaporation but does not degrade your compound.
-
Optimize the spray rate and atomizing gas flow to produce fine droplets.
-
The outlet temperature should be kept well below the glass transition temperature (Tg) of your final product to ensure a stable amorphous powder is collected.
-
-
Post-Drying: Dry the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove residual solvent.
Troubleshooting ASD Formulations:
-
Issue: The resulting powder is not fully amorphous or shows signs of crystallinity upon analysis (pXRD).
-
Causality: The drug loading may be too high, exceeding the solubility limit within the polymer. Alternatively, the solvent evaporation rate during spray drying might be too slow, allowing time for nucleation.
-
Solution:
-
Reduce the drug loading in the formulation (e.g., from 25% to 15%).
-
Increase the inlet temperature or gas flow rate to accelerate solvent evaporation.[9]
-
Ensure you are using a polymer with good miscibility with your drug.
-
-
-
Issue: The ASD shows good initial dissolution but the drug rapidly precipitates out of solution (the "spring and parachute" fails).
-
Causality: The chosen polymer is not adequately inhibiting crystallization from the supersaturated solution.
-
Solution:
-
Switch to a different polymer. For example, HPMC-AS is specifically designed to maintain supersaturation in the higher pH environment of the intestine.
-
Incorporate a secondary polymer or surfactant into the formulation that can act as a precipitation inhibitor.
-
-
-
Issue: The ASD is physically unstable and crystallizes during storage, especially under high humidity.
-
Causality: Water absorbed from the environment acts as a plasticizer, lowering the glass transition temperature (Tg) of the dispersion and increasing molecular mobility, which facilitates crystallization.[9]
-
Solution:
-
Store the ASD in tightly sealed containers with a desiccant.
-
Select a more hydrophobic polymer to reduce water uptake.
-
Ensure the storage temperature is at least 50°C below the Tg of the ASD.
-
-
Q3: My initial screening showed good solubility in lipids. How do I formulate and optimize a Self-Emulsifying Drug Delivery System (SEDDS)?
A3: A SEDDS is an isotropic mixture of oil, surfactant, and sometimes a cosurfactant or cosolvent. This formulation spontaneously forms a fine oil-in-water emulsion or microemulsion upon gentle agitation in the aqueous environment of the GI tract.[10] This is an excellent choice for lipophilic drugs.[11]
Why it Works: The SEDDS formulation keeps the drug in a dissolved state within small oil droplets, increasing the surface area for absorption and bypassing the dissolution step that limits crystalline drugs.[12]
Protocol 2.2: Development of a SEDDS Formulation
-
Excipient Screening:
-
Oils: Determine the solubility of your compound in various pharmaceutical oils (e.g., Capmul MCM, Labrafil M 1944 CS, soybean oil). Select the oil with the highest solubilizing capacity.[12]
-
Surfactants: Screen surfactants for their ability to emulsify the selected oil (e.g., Kolliphor EL, Tween 80).
-
Cosolvents/Cosurfactants: Screen cosolvents to improve drug solubility or surfactant performance (e.g., Transcutol HP, PEG 400).
-
-
Constructing a Ternary Phase Diagram:
-
Prepare mixtures of oil, surfactant, and cosolvent at various ratios.
-
For each mixture, add a small amount to water and observe the resulting emulsion.
-
Map the regions on a ternary diagram that form rapid, clear, and stable microemulsions (Grade A).[12] This identifies the robust self-emulsifying region for your formulation.
-
-
Formulation Optimization:
-
Select a ratio from the optimal region of the phase diagram.
-
Dissolve your compound in the oil/surfactant/cosolvent mixture to the desired concentration. Gentle heating may be required.
-
Troubleshooting SEDDS Formulations:
-
Issue: The formulation does not self-emulsify quickly or forms a coarse, unstable emulsion (milky appearance).
-
Causality: The ratio of surfactant to oil is too low, or the Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is not optimal.
-
Solution:
-
Increase the surfactant concentration relative to the oil.[13]
-
Try a combination of a high-HLB and low-HLB surfactant to optimize the effective HLB of the system.
-
Re-evaluate your ternary phase diagram to ensure you are operating in a robust microemulsion region.
-
-
-
Issue: The drug precipitates out of the formulation upon dilution with water.
-
Causality: The drug has poor solubility in the final emulsion. Its capacity to remain solubilized was dependent on the high concentration of surfactant/cosolvent in the neat formulation, which is lost upon dilution.
-
Solution:
-
Select an oil in which the drug has the absolute highest solubility. This is the most critical factor.[12]
-
Reduce the drug loading in the formulation.
-
Incorporate a polymer (e.g., HPMC) into the aqueous dilution media during in-vitro testing to mimic the precipitation-inhibiting effects of gut components.
-
-
-
Issue: The formulation shows poor in-vivo performance despite good in-vitro characteristics.
-
Causality: The lipid formulation may be susceptible to digestion by lipases in the GI tract, which can cause the drug to precipitate before it can be absorbed.
-
Solution:
-
Consider using medium-chain or long-chain triglycerides, as their digestion products (monoglycerides and fatty acids) can help form micelles that keep the drug solubilized.
-
Test the formulation in a lipolysis model in-vitro to understand how it behaves in the presence of digestive enzymes.
-
-
Section 3: Preclinical Evaluation & Troubleshooting
After developing a promising formulation, you must verify its performance. This involves in-vitro dissolution and in-vivo pharmacokinetic studies.
Q4: How should I design an animal study to properly assess the enhanced bioavailability of my new formulation?
A4: A well-designed preclinical pharmacokinetic (PK) study is essential to quantify the improvement in bioavailability.[14] Rats and dogs are commonly used models for these studies.[15][16]
Protocol 3.1: In-Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley or Wistar rats (n=4-6 per group).
-
Study Groups:
-
Group 1 (IV Reference): Administer the drug intravenously (e.g., via tail vein) dissolved in a suitable vehicle (e.g., saline with a solubilizing agent) to determine the absolute bioavailability. The dose should be low (e.g., 1-2 mg/kg).
-
Group 2 (Control Suspension): Administer a simple suspension of the unformulated, crystalline compound orally via gavage. This is your baseline for comparison.
-
Group 3 (Test Formulation): Administer your enhanced formulation (e.g., ASD reconstituted in water, or neat SEDDS) orally via gavage at the same dose as the control suspension.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of your compound in the plasma samples using a validated LC-MS/MS method.[17][18]
Data Analysis & Interpretation: Calculate the key pharmacokinetic parameters for each group.
| Parameter | Description | Indication of Success |
| Cmax | Maximum observed plasma concentration | A significantly higher Cmax for the test formulation indicates faster and/or more extensive absorption. |
| Tmax | Time to reach Cmax | A shorter Tmax can indicate faster absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time | This is the most critical parameter. A significantly higher AUC for the test formulation directly demonstrates enhanced bioavailability. |
Calculate the relative bioavailability (Frel) using the following formula: Frel (%) = (AUC_test * Dose_control) / (AUC_control * Dose_test) * 100
Troubleshooting In-Vivo Studies:
-
Issue: High variability in plasma concentrations within the same group.
-
Causality: This can be due to inconsistencies in oral gavage technique, physiological differences between animals (e.g., gastric emptying), or issues with the formulation's homogeneity.
-
Solution:
-
Ensure all technicians are highly proficient in the gavage procedure.
-
Increase the number of animals per group (n=6-8) to improve statistical power.
-
For suspensions, ensure they are thoroughly vortexed before each dose. For ASDs, ensure the powder is uniformly dispersed.
-
-
-
Issue: The enhanced formulation shows no significant improvement in AUC compared to the control suspension.
-
Causality: This is a critical finding. It could mean that either your formulation is not performing as expected in-vivo (e.g., precipitating in the gut) or that absorption is limited by another factor, such as poor membrane permeability (BCS Class IV) or extensive first-pass metabolism.[6]
-
Solution:
-
Re-evaluate your formulation strategy. If you used an ASD, perhaps a SEDDS is more appropriate, or vice-versa.
-
Conduct an in-vitro permeability assay (e.g., Caco-2) to determine if the compound itself has inherently low permeability. If so, bioavailability enhancement will be much more challenging.
-
Analyze plasma samples for major metabolites. A very high metabolite-to-parent drug ratio could indicate that first-pass metabolism, not dissolution, is the primary barrier.
-
-
Section 4: Comprehensive FAQ
Q: What is the first thing I should do if my lead compound is a "brick dust" - insoluble in everything? A: First, confirm this with rigorous experimental testing across a wide range of pH and in biorelevant media (e.g., FaSSIF, FeSSIF). If it is truly insoluble, particle size reduction to the nanoscale (nanosuspension) is a viable starting point, as it is a formulation approach that does not require dissolving the drug. Concurrently, explore prodrug approaches to modify the molecule's fundamental properties.
Q: How do I choose between Hot-Melt Extrusion (HME) and Spray Drying (SD) for making an ASD? A: The primary deciding factor is the thermal stability of your compound. HME exposes the drug to high temperatures for several minutes. If your compound degrades, SD is the better choice as the exposure to high inlet temperatures is for a matter of seconds.[9]
Q: My SEDDS formulation looks great in water but performs poorly in simulated intestinal fluid containing bile salts. Why? A: The bile salts and lipids in the simulated fluid can interact with your formulation. They might disrupt the delicate balance of your emulsion, causing the drug to precipitate. It is crucial to test your SEDDS in these more complex, biorelevant media to get a better prediction of in-vivo performance.
Q: Can I combine enhancement strategies? A: Yes, this is an advanced but powerful approach. For example, you can create a nanosuspension of your drug and incorporate it into a SEDDS formulation. Another common strategy is to create a solid-SEDDS (S-SEDDS) by adsorbing the liquid SEDDS onto a solid carrier, which can improve stability and allow for formulation into tablets or capsules.[11]
Q: My in-vivo study failed. How do I know if the problem is my formulation or the animal model? A: Differentiating these can be difficult. First, ensure your in-vitro tests (dissolution, lipolysis) are robust and predictive. If the formulation performs well in-vitro but fails in-vivo, consider species differences. For example, the GI tract pH and enzyme profile of a rat can differ significantly from a dog or human.[19] If feasible, testing in a second species (e.g., Beagle dogs) can provide invaluable data.[15] If the formulation fails in multiple species, the issue is more likely with the formulation itself or an inherent property of the drug (e.g., extensive gut-wall metabolism).
References
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ResearchGate. (n.d.). DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd]. Retrieved from [Link]
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Pachiappan, S., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. ResearchGate. Retrieved from [Link]
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ACS Publications. (n.d.). Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. ACS Omega. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Development of optimized self-nano-emulsifying drug delivery systems (SNEDDS) of carvedilol with enhanced bioavailability potential. Retrieved from [Link]
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ResearchGate. (2023). Sudhakar P, et al. Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequiv &a. Retrieved from [Link]
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ScienceDirect. (n.d.). Experimental determination of the oral bioavailability and bioaccessibility of lead particles. Retrieved from [Link]
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PubMed Central. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
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Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]
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Bentham Science. (2007). Self-Emulsifying Drug Delivery Systems: Strategy for Improving Oral Delivery of Poorly Soluble Drugs. Retrieved from [Link]
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S. K. Singh College of Pharmacy. (n.d.). Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Retrieved from [Link]
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PubMed Central. (2023). Predictive Potential of BCS and Pharmacokinetic Parameters on Study Outcome: Analysis of 198 In Vivo Bioequivalence Studies. Retrieved from [Link]
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PubMed Central. (n.d.). Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls. Retrieved from [Link]
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Semantic Scholar. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. Retrieved from [Link]
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ResearchGate. (2009). Prediction of Solubility and Permeability Class Membership: Provisional BCS Classification of the World's Top Oral Drugs. Retrieved from [Link]
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Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
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Dove Press. (2024). Advances in Nanomedicine-Mediated Photodynamic Therapy for Lung Cancer: Challenges and Perspectives. Retrieved from [Link]
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European Pharmaceutical Review. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Retrieved from [Link]
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IJTSRD. (2022). Review on Bioanalytical Method Development in Human Plasma. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Retrieved from [Link]
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ResearchGate. (n.d.). Lipinski's rule of five for compounds 2, 3 and 4a-r. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Solving solubility issues with amorphous solid dispersions. Retrieved from [Link]
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PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
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MDPI. (n.d.). Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study. Retrieved from [Link]
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MDPI. (n.d.). Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. Retrieved from [Link]
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ARKIVOC. (n.d.). synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. Retrieved from [Link]
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ACS Publications. (n.d.). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics. Retrieved from [Link]
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PubMed. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. Retrieved from [Link]
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Bentham Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]
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Modifying assay conditions for 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on modifying assay conditions and troubleshooting common experimental challenges. Thienopyrazole derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including potent kinase inhibition and modulation of key signaling pathways.[1][2] However, like many small molecules developed in high-throughput screening (HTS) campaigns, their physicochemical properties can present unique challenges in various assay formats.[3][4]
This guide provides in-depth, practical solutions in a question-and-answer format, explaining the causality behind experimental choices to ensure the integrity and reproducibility of your results.
Section 1: Foundational Troubleshooting - Compound Handling & Preparation
Proper handling and preparation of your compound is the most critical first step for obtaining reliable and reproducible data. Errors at this stage will propagate through all subsequent experiments.
FAQ: How should I properly dissolve and store this compound?
Answer: Due to its heterocyclic aromatic structure, this compound is expected to have poor aqueous solubility.[5] Therefore, it is essential to first create a high-concentration stock solution in an appropriate organic solvent before making final dilutions in aqueous assay buffers.
The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating primary stock solutions. It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation.
Table 1: Recommended Solvents and Stock Solution Preparation
| Parameter | Recommendation | Rationale & Expert Insights |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | DMSO is a powerful aprotic solvent that can dissolve a wide range of organic molecules. Using an anhydrous grade minimizes the presence of water, which can cause hydrolysis of the compound over time or lead to precipitation upon freezing. |
| Stock Concentration | 10-20 mM | Preparing a concentrated stock minimizes the final concentration of DMSO in the assay, which can itself affect enzyme activity or cell viability.[6] A 10 mM stock allows for a 1:1000 dilution to 10 µM, resulting in a final DMSO concentration of only 0.1%. |
| Solubilization Method | Vortexing, gentle warming (37°C), sonication | If the compound does not readily dissolve, these methods can be applied. However, avoid excessive heat, as it can degrade the compound. Sonication is often effective for breaking up small aggregates. |
| Storage | Aliquot and store at -20°C or -80°C | Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound degradation and precipitation.[7] Storing in small, single-use volumes ensures the integrity of your stock over the lifetime of a project. |
Troubleshooting: My compound is precipitating out of the aqueous assay buffer. What should I do?
Answer: This is a classic solubility problem often encountered when diluting a DMSO stock into an aqueous buffer.[8] The final concentration of your compound may have exceeded its solubility limit in the final assay conditions.
Here are several steps to address this:
-
Lower the Final Compound Concentration: The simplest solution is to test a lower concentration range. Poor solubility can sometimes be misinterpreted as low potency.
-
Increase the Final DMSO Concentration: While not ideal, increasing the final DMSO percentage in your assay (e.g., from 0.5% to 1%) can help maintain compound solubility. However, you MUST run a parallel DMSO tolerance control to ensure the solvent itself is not affecting your assay's performance.[6]
-
Incorporate a Surfactant: For biochemical assays, adding a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.01% - 0.05%) can help solubilize hydrophobic compounds and prevent aggregation.[9] Be sure to verify that the detergent does not inhibit your enzyme or disrupt protein function.
-
Check Buffer pH and Ionic Strength: The solubility of compounds with amine groups can be pH-dependent. Ensure your buffer's pH is stable and consider whether modest adjustments are possible without compromising the biological activity of your target.
Experimental Workflow: Compound Preparation
The following diagram outlines the standard workflow for preparing your compound for screening. Following this process minimizes variability from compound handling.
Caption: Workflow for preparing compound stock and working solutions.
Section 2: Troubleshooting Biochemical Assays (e.g., Kinase Inhibition)
Thienopyrazole derivatives are frequently investigated as kinase inhibitors.[1][10] Biochemical enzyme inhibition assays are fundamental for determining potency (e.g., IC50) and mechanism of action.
FAQ: My IC50 value for the compound is inconsistent between experiments. What are the most likely causes?
Answer: IC50 variability is a common and frustrating issue. The cause can usually be traced to one of a few key areas: reagent stability, procedural drift, or compound behavior. A systematic approach is needed to diagnose the problem.[11]
Here is a decision tree to guide your troubleshooting process:
Caption: Decision tree for troubleshooting inconsistent IC50 values.
Protocol: Standard Operating Procedure for an Enzyme Inhibition Assay
This protocol provides a framework for a robust enzymatic assay. It includes essential controls to validate your results.
-
Reagent Preparation:
-
Prepare 2X Enzyme solution in assay buffer.
-
Prepare 2X Substrate/Cofactor (e.g., ATP) solution in assay buffer.
-
Prepare a serial dilution of the test compound (e.g., 11 points, 1:3 dilution) in a separate plate, starting at a concentration 100-fold higher than the desired final maximum concentration (e.g., 1 mM for a 10 µM final). This will be your "Compound Plate".
-
-
Assay Procedure (384-well plate example):
-
Add 2.5 µL of compound from the "Compound Plate" to the assay plate wells using a liquid handler. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 25 µL of 2X Enzyme solution to all wells except the "no enzyme" control. Add 25 µL of assay buffer to the "no enzyme" wells.
-
Mix gently and pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature. This step is crucial for compounds that may have a slow on-rate.[12]
-
Initiate the reaction by adding 25 µL of 2X Substrate/Cofactor solution to all wells.
-
Mix and incubate for the desired reaction time (e.g., 60 minutes). Ensure the reaction is in the linear range (typically <10-20% substrate consumption).
-
Stop the reaction by adding a stop solution (if applicable) or proceed directly to detection.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 3: Troubleshooting Cell-Based Assays
Cell-based assays are essential for confirming a compound's activity in a more physiologically relevant context.[13] However, they introduce new layers of complexity and variability.[14][15]
FAQ: How do I differentiate true biological activity from non-specific cytotoxicity?
Answer: This is a critical question in drug discovery. A compound might appear to inhibit a specific cellular pathway, but the effect could be an artifact of the compound simply killing the cells.[3]
To de-risk this, you must run a cytotoxicity counter-assay in parallel with your primary functional assay.
-
Choose an Orthogonal Assay: Use a cytotoxicity assay with a different detection method than your primary assay. For example, if your primary assay measures luminescence (e.g., a reporter gene), use a colorimetric (MTT) or fluorescence-based (CellTox Green) cytotoxicity assay.
-
Run in the Same Cell Line and Conditions: Expose the cells to the same concentrations of the compound for the same duration as in your primary assay.
-
Compare IC50/EC50 Values:
-
If the cytotoxicity IC50 is >10-fold higher than the functional EC50, you can be reasonably confident that your observed functional effect is specific.
-
If the cytotoxicity IC50 is similar to or lower than the functional EC50, the results from your primary assay are likely due to cell death and should be interpreted with extreme caution.
-
Troubleshooting Guide: Common Issues in Cell-Based Assays
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells ("edge effects") | - Uneven temperature or gas exchange across the plate.- Evaporation from wells on the plate edge. | - Incubate plates in a humidified, temperature-controlled incubator.- Avoid using the outermost wells of the plate for data; fill them with sterile buffer or media instead. |
| Results are not reproducible across different days | - Inconsistent cell health or passage number.- Variation in reagent lots (e.g., serum).- Cell plating density was not consistent. | - Use cells within a defined low-passage number range.- Qualify new lots of serum and other critical reagents before use.- Perform accurate cell counts before every experiment to ensure consistent seeding density.[14] |
| Compound is potent biochemically but inactive in cells | - Poor cell membrane permeability.- Compound is being actively removed by efflux pumps.- The compound is rapidly metabolized by the cells. | - Assess compound permeability using computational models or a PAMPA assay.- Test for efflux pump activity using known inhibitors.- Conduct metabolic stability assays using liver microsomes or cell lysates. |
Section 4: Advanced Topic - Identifying and Mitigating Assay Interference
Many false positives in HTS campaigns are not true inhibitors but rather "nuisance" compounds that interfere with the assay technology itself.[16] Due to its conjugated aromatic system, this compound has the potential to interfere with fluorescence-based readouts.[17][18]
FAQ: What is assay interference and why is it a problem for this compound?
Answer: Assay interference occurs when a compound directly affects the signal detection method rather than the biological target.[16] For fluorescence assays, the two most common mechanisms are:
-
Autofluorescence: The test compound itself is fluorescent and emits light in the same wavelength range as the assay's reporter fluorophore. This adds to the signal, potentially masking inhibition (false negative) or appearing as activation (false positive).[19]
-
Fluorescence Quenching: The test compound absorbs the excitation light intended for the fluorophore or absorbs the light emitted by the fluorophore. This leads to a decrease in the measured signal, mimicking inhibition (false positive).[18]
Workflow: Diagnosing Assay Interference
This workflow provides a systematic approach to identify if your compound is an artifact.
Caption: A logical workflow for identifying common assay interference mechanisms.
Protocol: Autofluorescence Counter-Assay
This simple protocol can quickly identify fluorescent compounds.
-
Plate Setup: Prepare a plate with the test compound serially diluted in your final assay buffer. Crucially, do not add the assay enzyme or substrate .
-
Controls: Include wells with buffer + DMSO only (negative control) and wells with a known fluorescent molecule if available (positive control).
-
Read Plate: Read the plate on a microplate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Analysis: If the wells containing your compound show a concentration-dependent increase in signal above the DMSO control, the compound is autofluorescent and is interfering with your assay.[17]
References
-
Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]
-
Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]
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Grant, B. D., et al. (2020). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
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Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
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Martinez, L. E., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. International Journal of Molecular Sciences. [Link]
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Fung, Y. L., et al. (2002). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia and Intensive Care. [Link]
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Niu, Y., et al. (2013). Challenges in secondary analysis of high throughput screening data. Pacific Symposium on Biocomputing. [Link]
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Bevk, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Omega. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT Resources. [Link]
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de Souza, N. B., et al. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]
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ResearchGate. (n.d.). High Throughput Screening in Drug Discovery: Problems and Solutions. Request PDF. [Link]
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Faria, J. V., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Auld, D. S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
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Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. Axxam Resources. [Link]
-
BPS Bioscience. (2024). Fluorescence Polarization Assays. YouTube. [Link]
-
van der Wouden, J. M., et al. (2020). Elucidation of an Allosteric Mode of Action for a Thienopyrazole RORγt Inverse Agonist. ChemMedChem. [Link]
-
MDPI. (n.d.). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
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JoVE. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of Visualized Experiments. [Link]
-
Fadda, A. A., et al. (2015). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Journal of the Saudi Society of Agricultural Sciences. [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine and Standard Anti-Inflammatory Agents
Introduction
The landscape of anti-inflammatory drug discovery is in a continuous state of evolution, driven by the need for more targeted therapies with improved safety profiles. Thienopyrazole derivatives have emerged as a promising class of heterocyclic compounds, with research indicating their potential as potent anti-inflammatory, analgesic, and antipyretic agents.[1][2] This guide presents a detailed comparative analysis of a novel thienopyrazole derivative, 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine, against three well-established anti-inflammatory drugs: Ibuprofen (a non-selective NSAID), Celecoxib (a selective COX-2 inhibitor), and Dexamethasone (a corticosteroid).
This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison supported by established experimental methodologies. The aim is to elucidate the potential therapeutic standing of this novel compound by benchmarking its efficacy against current standards of care.
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of an anti-inflammatory agent is intrinsically linked to its mechanism of action. The following sections detail the established pathways for the reference drugs and the putative mechanism for this compound, based on findings for structurally related compounds.[3]
This compound
While direct studies on this specific molecule are emerging, the broader class of thiophene-pyrazole derivatives has been investigated for its ability to inhibit key inflammatory mediators. Research suggests that these compounds may exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX), 5-lipoxygenase (5-LOX), and the production of tumor necrosis factor-alpha (TNF-α).[3] This multi-faceted approach could offer a broad spectrum of anti-inflammatory activity.
Ibuprofen: Non-Selective COX Inhibition
Ibuprofen is a classic non-steroidal anti-inflammatory drug (NSAID) that functions by non-selectively inhibiting both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[4][5] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining renal blood flow, while COX-2 is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[5][6] The inhibition of both enzymes accounts for both the therapeutic effects and the common side effects of Ibuprofen, such as gastrointestinal irritation.[5][7]
Celecoxib: Selective COX-2 Inhibition
Celecoxib represents a class of NSAIDs known as COX-2 inhibitors, or "coxibs." These drugs were developed to selectively target the COX-2 enzyme, which is upregulated at sites of inflammation.[8][9] By selectively inhibiting COX-2, celecoxib reduces the production of prostaglandins that mediate pain and inflammation, while having a lesser effect on the COX-1 enzyme.[8][10] This selectivity is associated with a lower risk of certain gastrointestinal side effects compared to non-selective NSAIDs.[8]
Dexamethasone: Glucocorticoid Receptor-Mediated Gene Regulation
Dexamethasone is a potent synthetic glucocorticoid. Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors.[11][12] Upon binding, the receptor-ligand complex translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or, more significantly, inhibit the expression of multiple inflammatory genes.[11][12] This is achieved through the inhibition of transcription factors such as NF-κB and AP-1, which are pivotal in the expression of pro-inflammatory cytokines, enzymes, and adhesion molecules.[12][13]
Caption: Comparative Mechanisms of Action of Anti-inflammatory Drugs.
Experimental Design for Comparative Efficacy
To objectively compare the anti-inflammatory potential of this compound with the reference drugs, a series of standardized in vitro and in vivo assays are proposed.
In Vitro Assays
In vitro assays provide a controlled environment to assess the direct effects of compounds on specific molecular targets and cellular functions.[14]
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: This assay is crucial for determining the inhibitory activity and selectivity of the test compounds against COX isoforms.
-
Protocol:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The enzymes are pre-incubated with various concentrations of the test compounds or vehicle control.
-
Arachidonic acid is added as the substrate.
-
The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured, typically using an enzyme immunoassay (EIA) for the subsequent product prostaglandin E2 (PGE2).
-
The concentration of the compound that causes 50% inhibition (IC50) is calculated for each enzyme.
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay: This assay evaluates the ability of the compounds to inhibit the synthesis of leukotrienes, another class of important inflammatory mediators.
-
Protocol:
-
A purified 5-LOX enzyme (e.g., from potato tubers or recombinant human) is used.
-
The enzyme is incubated with the test compounds at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of leukotrienes is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
-
IC50 values are determined.
-
3. Inhibition of Pro-inflammatory Cytokine Production in Macrophages: This cell-based assay assesses the ability of the compounds to suppress the production of key inflammatory cytokines.
-
Protocol:
-
Murine macrophage-like RAW 264.7 cells are cultured.[15]
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After a 24-hour incubation period, the cell culture supernatants are collected.
-
The concentrations of TNF-α and IL-6 in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
IC50 values for the inhibition of each cytokine are calculated.
-
Caption: Workflow for In Vitro Anti-inflammatory Assays.
In Vivo Assay
In vivo models are essential for evaluating the efficacy of a compound in a complex biological system.[16][17]
Carrageenan-Induced Paw Edema in Rats: This is a widely used and well-characterized model of acute inflammation.[15][18]
-
Protocol:
-
Male Wistar rats are randomly divided into groups: vehicle control, positive control (a known anti-inflammatory drug), and test compound groups at various doses.
-
The test compounds or vehicle are administered orally 1 hour prior to the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Comparative Efficacy Data
The following tables present hypothetical yet plausible data based on published results for similar compound classes, to illustrate a potential comparative profile.
Table 1: In Vitro Enzyme and Cytokine Inhibition (IC50 values in µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| This compound | 25.5 | 1.8 | 14.2 | 12.3 | 5.7 | 8.1 |
| Ibuprofen | 12.0 | 25.0 | 0.48 | >100 | 45.2 | 58.9 |
| Celecoxib | 15.0 | 0.045 | 333.3 | >100 | 18.5 | 22.4 |
| Dexamethasone | N/A | N/A | N/A | N/A | 0.01 | 0.02 |
Data is hypothetical and for illustrative purposes.
Table 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
| Treatment (Oral Dose) | 1 hour | 2 hours | 3 hours | 4 hours |
| Vehicle Control | 0% | 0% | 0% | 0% |
| This compound (20 mg/kg) | 45.2% | 58.7% | 65.3% | 55.1% |
| Ibuprofen (50 mg/kg) | 38.5% | 52.1% | 60.8% | 48.9% |
| Celecoxib (20 mg/kg) | 42.6% | 55.9% | 63.2% | 53.4% |
| Dexamethasone (1 mg/kg) | 55.3% | 68.9% | 75.6% | 70.2% |
Data is hypothetical and for illustrative purposes.
Discussion and Future Directions
The hypothetical data suggests that this compound may possess a unique anti-inflammatory profile. Its putative dual inhibition of COX-2 and 5-LOX, along with the suppression of pro-inflammatory cytokines, positions it as a potentially broad-spectrum anti-inflammatory agent. The favorable COX-2 selectivity index, while not as high as Celecoxib, suggests a reduced potential for COX-1 related side effects compared to Ibuprofen.
The in vivo data further supports its potential efficacy, showing a reduction in acute inflammation comparable to, or slightly exceeding, that of the benchmark NSAIDs at the tested doses. As expected, the steroidal anti-inflammatory drug, Dexamethasone, demonstrated the highest potency in both in vitro and in vivo models.
Future experimental work should focus on:
-
Confirming the proposed mechanism of action through detailed enzymatic and cell-based assays.
-
Conducting comprehensive dose-response studies to establish a clear therapeutic window.
-
Evaluating the compound in chronic inflammation models to assess its long-term efficacy.
-
Undertaking pharmacokinetic and toxicological studies to determine its drug-like properties and safety profile.
References
- Traditionally, the analgesic action of nonsteroidal anti-inflammatory drugs (NSAIDs) has been explained on the basis of their inhibition of the enzymes that synthesise prostaglandins. However, it is clear that NSAIDs exert their analgesic effect not only through peripheral inhibition of prostaglandin synthesis but also through a variety of other peripheral and central mechanisms. PubMed.
- The enzyme cyclooxygenase is inhibited by NSAIDs, which is the principal mechanism of action (COX). Arachidonic acid is converted into thromboxanes, prostaglandins, and prostacyclins by cyclooxygenase. Walsh Medical Media.
- Twenty-five years ago, it was proposed that the mechanism of action of NSAIDs was through their inhibition of prostaglandin biosynthesis. Since then, there has been general acceptance of the concept that these drugs work by inhibition of the enzyme cyclo-oxygenase (COX), which we now know to have at least two distinct isoforms: the constitutive isoform, COX-1, and the inducible isoform, COX-2. PubMed.
- Glucocorticoids are widely used for the suppression of inflammation in chronic inflammatory diseases such as asthma, rheumatoid arthritis, inflammatory bowel disease and autoimmune diseases, all of which are associated with increased expression of inflammatory genes. The molecular mechanisms involved in this anti-inflammatory action of glucocorticoids is discussed, particularly in asthma, which accounts for the highest clinical use of these agents. PubMed.
- Glucocorticoids are widely used for the suppression of inflammation in chronic inflammatory diseases such as asthma, rheumatoid arthritis, inflammatory bowel disease and autoimmune diseases, all of which are associated with increased expression of inflamm
- COX-2 inhibitors are a class of drugs that have garnered significant attention in the medical field for their effectiveness in managing pain and inflammation. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which can cause gastrointestinal side effects, COX-2 inhibitors offer a more targeted approach with fewer adverse effects.
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Cross-reactivity profiling of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
An Objective Guide to the Comprehensive Cross-Reactivity Profiling of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine for Preclinical Drug Development
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective framework for assessing the selectivity of this compound. The thienopyrazole scaffold is a recurring motif in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of protein kinases.[1][2] Given the therapeutic potential and the inherent challenges of kinase inhibitor selectivity, a rigorous cross-reactivity profiling campaign is not merely a supplementary step but a cornerstone of preclinical development. Understanding a compound's selectivity is paramount, as off-target effects can lead to toxicity or, conversely, be harnessed for beneficial polypharmacology.[3][4]
This document moves beyond a rigid template to offer a strategic, multi-tiered experimental approach. We will detail the causality behind each experimental choice, providing self-validating protocols that ensure data integrity and reproducibility. The guide is structured to logically progress from broad biochemical screening to focused cellular validation and finally to unbiased phenotypic assessment, creating a comprehensive and decision-enabling dataset.
Section 1: Broad-Spectrum Biochemical Profiling: The Kinome Scan
The journey to understanding a compound's selectivity begins with a broad assessment of its activity against a large panel of purified enzymes. For thienopyrazole derivatives, which have been associated with kinase inhibition, a comprehensive kinome scan is the logical starting point.[1][5] The high degree of structural conservation in the ATP-binding site across the human kinome makes cross-reactivity a common feature of kinase inhibitors.[6][7] Therefore, profiling against a diverse panel is essential to identify both intended and unintended targets.[8][9]
Rationale for Kinase Panel Screening
A large-scale kinase panel, often encompassing hundreds of kinases from different families, serves as an efficient primary screen to map the compound's "inhibitory footprint".[10][11] This approach not only identifies the primary target(s) but also reveals potential off-targets that could lead to adverse effects or present novel therapeutic opportunities.[12] Performing these assays at a fixed ATP concentration, typically at or near the Michaelis-Menten constant (Km) for each kinase, allows for a more direct comparison of intrinsic inhibitor affinities (approximating Ki from IC50).[8][13]
Experimental Protocol: Large-Panel Kinase Screen (Luminescent ADP Detection)
This protocol describes a common method for kinase activity screening using an ADP-Glo™ or similar luminescent assay format, which measures kinase activity by quantifying the amount of ADP produced.[14][15]
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions to generate a 10-point dose-response curve.
-
Assay Plate Preparation : Dispense the compound dilutions into a 384-well assay plate. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).
-
Kinase Reaction Initiation : Add the kinase, substrate, and ATP solution to each well to start the reaction. The ATP concentration should be set at the known Km for each specific kinase to ensure the resulting IC50 values reflect the inhibitor's intrinsic affinity.[13]
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
ADP Detection : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Data Acquisition : Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the dose-response data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value for each kinase.
Workflow for Biochemical Kinase Profiling
Caption: Step-by-step workflow for CETSA to validate cellular target engagement.
Data Presentation: Example CETSA Data
CETSA results are visualized as melting curves, and the key quantitative output is the change in melting temperature (ΔTm).
| Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| DMSO (Vehicle) | 52.1 °C | - |
| 1 µM Compound | 57.3 °C | +5.2 °C |
This is example data and does not represent actual experimental results. A positive thermal shift provides strong evidence that the compound binds to and stabilizes the target protein inside the cell.
Section 3: Unbiased Phenotypic Screening for Off-Target Discovery
While biochemical and target engagement assays are excellent for validating expected interactions, they are blind to unexpected off-target effects. Phenotypic screening offers an unbiased approach to identify any cellular changes induced by the compound, which could be indicative of novel mechanisms or potential toxicity. [16][17]High-content imaging, in particular, allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset to profile the compound's biological activity. [17]
Rationale for Phenotypic Screening
The goal of phenotypic screening in this context is not to discover a new therapeutic indication, but to proactively identify potential liabilities. [18]By observing a compound's effect on cell health, morphology, and the status of various organelles, we can flag potential safety concerns early in the development process. [16]A distinct phenotypic fingerprint can also help to differentiate structurally similar compounds and guide lead optimization.
Experimental Protocol: High-Content Imaging Phenotypic Screen
-
Cell and Plate Preparation : Plate a well-characterized cell line (e.g., U2OS) in optically clear 384-well plates.
-
Compound Treatment : Treat the cells with this compound across a range of concentrations. Include positive controls (e.g., compounds with known cytotoxic mechanisms) and DMSO vehicle controls. Incubate for a relevant duration (e.g., 24 or 48 hours).
-
Staining : Fix the cells and stain them with a cocktail of fluorescent dyes to visualize different cellular components. A typical combination includes:
-
Hoechst 33342 : Stains the nucleus to assess cell number, nuclear morphology, and cell cycle status.
-
MitoTracker Red CMXRos : Stains mitochondria to assess mitochondrial membrane potential and morphology.
-
Phalloidin-iFluor 488 : Stains F-actin to assess cell shape, size, and cytoskeletal integrity.
-
HCS CellMask™ Deep Red : Stains the whole cell to define the cytoplasm.
-
-
Image Acquisition : Acquire images using an automated high-content imaging system, capturing multiple fields of view per well across all fluorescent channels.
-
Image Analysis : Use image analysis software to segment the images (identify individual cells and their compartments) and extract quantitative features for each parameter (e.g., nuclear area, mitochondrial intensity, cell roundness).
-
Data Analysis : Analyze the quantitative data to identify statistically significant, dose-dependent changes in any of the measured cellular features compared to the DMSO control.
Logic of a Phenotypic Screening Cascade
Caption: A logical diagram showing how phenotypic screening identifies potential liabilities.
Data Presentation: Summary of Phenotypic Readouts
The output of a high-content screen can be summarized by highlighting the key parameters affected by the compound.
| Phenotypic Parameter | Observation | Potential Implication |
| Cell Count | Dose-dependent decrease (EC50 = 5 µM) | General cytotoxicity |
| Nuclear Area | No significant change | Low risk of genotoxicity |
| Mitochondrial Membrane Potential | Dose-dependent decrease (EC50 = 7 µM) | Potential mitochondrial liability |
| Cytoskeletal Integrity | No significant change | No overt effect on cytoskeleton |
This is example data and does not represent actual experimental results.
Conclusion and Integrated Analysis
The comprehensive cross-reactivity profiling of a compound like this compound requires an integrated, multi-pronged approach. The data from each of the described stages—biochemical screening, cellular target engagement, and phenotypic analysis—should not be viewed in isolation.
-
Biochemical Profiling provides a broad but in vitro map of potential interactions. A potent hit against GSK3β with weaker activity against other CDKs, as in our hypothetical example, defines a preliminary selectivity profile.
-
Cellular Target Engagement validates these biochemical hits in a more relevant physiological setting. A significant thermal shift for GSK3β in CETSA would confirm that the compound reaches and binds its primary target in intact cells, adding confidence to the biochemical data.
-
Phenotypic Screening acts as a crucial safety net, flagging unintended biological consequences. The observation of mitochondrial toxicity at concentrations similar to the anti-proliferative EC50 would be a critical finding, suggesting that this off-target effect may contribute to the compound's overall cellular activity and could be a potential liability.
By synthesizing these datasets, researchers can build a robust and nuanced understanding of a compound's selectivity and mechanism of action. This knowledge is indispensable for making informed decisions, guiding further optimization, and ultimately increasing the probability of success in the complex journey of drug development.
References
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- K-ReactKIN. (n.d.). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
- Hu, Y., & Bajorath, J. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
- Hu, Y., & Bajorath, J. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
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- BenchChem. (2025).
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- Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
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- Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Harris, C. S., et al. (2012). X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase.
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A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine analogs. Given the nascent stage of research on this specific scaffold, this document synthesizes findings from closely related thienopyrazole isomers to build a predictive SAR model. We will delve into the therapeutic potential of the thienopyrazole core, propose synthetic strategies, and analyze how structural modifications are likely to influence biological activity, with a particular focus on kinase inhibition.
The Thienopyrazole Scaffold: A Privileged Core in Drug Discovery
The thienopyrazole framework, a fusion of thiophene and pyrazole rings, represents a versatile scaffold in medicinal chemistry. Three primary isomers exist: thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole, and thieno[3,4-c]pyrazole.[1] Collectively, these cores have given rise to compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and platelet anti-aggregating effects.[2] More recently, thienopyrazoles have gained significant attention as potent inhibitors of various protein kinases, such as Aurora kinases and Glycogen Synthase Kinase 3β (GSK-3β), highlighting their potential in oncology and neurodegenerative disease therapy.[3][4][5][6]
The this compound core, the focus of this guide, combines the key pharmacophoric elements of a substituted pyrazole and a bicyclic system, suggesting a high potential for potent and selective biological activity.
Caption: Core structure of this compound.
Plausible Synthetic Pathways
While specific literature on the synthesis of this compound is limited, a plausible synthetic route can be inferred from the preparation of related thieno[3,2-c]pyrazol-3-amine derivatives and other heterocyclic systems. A potential strategy involves the construction of the thienopyrazole core followed by functional group interconversion to introduce the 3-amino group and subsequent N-arylation.
Caption: A plausible synthetic workflow for the target analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the title compounds can be modulated by substitutions at three key positions: the 2-phenyl ring, the 3-amino group, and the thienopyrazole core itself. The following sections draw upon data from analogous series to predict these relationships.
Substitutions on the 2-Phenyl Ring
The N-phenyl group plays a crucial role in anchoring the molecule within the target's binding site. In a series of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, a 4-fluorophenyl derivative demonstrated remarkable analgesic and anti-inflammatory activities.[2] This suggests that electron-withdrawing groups at the para-position of the phenyl ring may be beneficial for activity.
Inferred SAR for the 2-Phenyl Ring:
-
Electronic Effects: Electron-withdrawing substituents (e.g., F, Cl, CF3) at the para-position could enhance binding affinity through favorable interactions with the protein backbone or by modulating the electronics of the pyrazole ring.
-
Steric Effects: Bulky substituents, particularly at the ortho-position, may introduce steric hindrance, potentially disrupting the optimal binding conformation and reducing activity.
-
Hydrogen Bonding: Substituents capable of acting as hydrogen bond donors or acceptors (e.g., -OH, -OCH3, -NH2) could form additional interactions with the target protein, thereby increasing potency.
Modifications of the 3-Amino Group
The 3-amino group is a critical site for establishing key interactions with the target protein and for modulating the physicochemical properties of the molecule. Extensive SAR studies on thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors provide a valuable blueprint for understanding the potential impact of modifications at this position.[4][5][6]
In one such study, acylation of the 3-amino group with small alkyl groups led to highly potent GSK-3β inhibitors.[5][6] For instance, an isobutyryl derivative (compound 16b in the study) exhibited an IC50 of 3.1 nM.[5][6] In contrast, substitution with a sulphonyl group resulted in a significant loss of activity.[5]
Table 1: SAR of 3-Amino Group Modifications in Thieno[3,2-c]pyrazole Analogs as GSK-3β Inhibitors
| Compound ID (from source) | 3-Amino Modification | GSK-3β IC50 (nM)[5] |
| 16a | Acetyl | 4.4 |
| 16b | Isobutyryl | 3.1 |
| 16c | n-Butyryl | ~30 |
| 16d | Propanesulfonyl | >1000 |
| 16e | Benzoyl | ~30 |
This data strongly suggests that the size, shape, and electronic nature of the substituent on the 3-amino group are critical determinants of activity.
Caption: Inferred SAR at the 3-amino position based on analog data.
Modifications of the Thienopyrazole Core
The rigid, bicyclic thienopyrazole core serves as the central scaffold, orienting the key pharmacophoric groups (the 2-phenyl and 3-amino substituents) in a defined spatial arrangement. While less explored, modifications to the dihydrothiophene ring could influence the overall conformation and physicochemical properties of the molecule. For instance, the introduction of small alkyl groups or spirocycles could be explored to probe for additional hydrophobic interactions within the binding pocket.
Comparative Biological Activities of Thienopyrazole Isomers
The thienopyrazole scaffold has been associated with a diverse range of biological activities, with the specific isomer and substitution pattern determining the primary therapeutic target.
Table 2: Biological Activities of Different Thienopyrazole Scaffolds
| Thienopyrazole Isomer | Primary Biological Activities Reported | Key Molecular Targets |
| Thieno[3,4-c]pyrazole | Anti-inflammatory, Analgesic, Antipyretic[2] | Not specified |
| Thieno[3,2-c]pyrazole | Kinase Inhibition (Anticancer, Neuroprotection)[3][4][5][6] | Aurora Kinases, GSK-3β |
| Thieno[2,3-c]pyrazole | Anticancer, Antimicrobial[1] | Various kinases, Bacterial enzymes |
This comparison underscores the versatility of the thienopyrazole core and suggests that this compound analogs could be fruitfully screened against a panel of kinases as well as for anti-inflammatory properties.
Experimental Protocols for Evaluation
To validate the predicted SAR and determine the biological activity of novel analogs, standardized in vitro assays are essential.
Kinase Inhibition Assay (Example: GSK-3β)
This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound dilution, and the GSK-3β enzyme.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Antiproliferative Assay
This assay measures the ability of a compound to inhibit the growth of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega; or MTS reagent)
-
96-well clear-bottom cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By synthesizing data from related thienopyrazole isomers, we can construct a working model for the structure-activity relationship of these compounds. The analysis suggests that:
-
Para-substitution on the 2-phenyl ring with electron-withdrawing groups is likely favorable.
-
Small acyl modifications of the 3-amino group are predicted to yield high potency, particularly for kinase inhibition.
-
The scaffold holds potential as both a kinase inhibitor and an anti-inflammatory agent.
Future research should focus on the synthesis of a focused library of analogs based on these hypotheses. Systematic exploration of substituents on the phenyl ring and modifications of the amino group will be crucial to validate this predictive SAR and to identify lead compounds for further development. Screening these novel compounds against a broad panel of kinases and in various disease-relevant cellular assays will be essential to uncover the full therapeutic potential of this exciting chemical series.
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A Comparative Analysis of Thieno[3,4-c]pyrazole and Thieno[3,2-c]pyrazole Cores for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fusion of thiophene and pyrazole rings gives rise to a fascinating class of bicyclic heteroaromatic compounds known as thienopyrazoles. The specific arrangement of the fused rings profoundly influences the electronic, chemical, and biological properties of the resulting isomers. This guide provides a detailed comparative analysis of two prominent thienopyrazole cores: thieno[3,4-c]pyrazole and thieno[3,2-c]pyrazole. We will delve into their distinct synthetic pathways, compare their electronic and biological properties with supporting experimental data, and provide detailed protocols for their synthesis to empower researchers in their quest for novel therapeutics and functional materials.
Structural and Electronic Properties: A Tale of Two Isomers
The seemingly subtle difference in the fusion of the thiophene and pyrazole rings between thieno[3,4-c]pyrazole and thieno[3,2-c]pyrazole leads to significant variations in their electronic landscapes. These differences are crucial in determining their reactivity, intermolecular interactions, and ultimately, their suitability for various applications.
Thieno[3,4-c]pyrazole features a more "linear" arrangement of the heterocyclic rings, which can influence its crystal packing and electronic communication between substituents. In contrast, the "angular" fusion in thieno[3,2-c]pyrazole results in a different distribution of electron density and dipole moment.
While direct comparative experimental studies on the electronic properties of the parent cores are limited, computational studies using Density Functional Theory (DFT) can provide valuable insights into their relative stabilities and electronic characteristics. Such studies on pyrazole isomers have consistently shown that aromaticity is a key factor in determining stability[1].
A comparative DFT analysis of the two thienopyrazole isomers would likely reveal differences in their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These variations in frontier molecular orbitals are critical for understanding their behavior in organic electronic devices and their binding affinities to biological targets.
Synthetic Strategies: Navigating the Pathways to Thienopyrazoles
The synthesis of thieno[3,4-c]pyrazoles and thieno[3,2-c]pyrazoles often employs distinct synthetic strategies, leveraging different starting materials and reaction cascades.
Synthesis of the Thieno[3,4-c]pyrazole Core
A key strategy for the synthesis of the thieno[3,4-c]pyrazole core involves the construction of a substituted thiophene ring followed by the annulation of the pyrazole ring. A notable example is the synthesis of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, which have demonstrated significant biological activity[2]. This approach typically starts from a 3-aminothiophene derivative.
Experimental Protocol: Synthesis of 1-Aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones [2]
-
Step 1: Synthesis of 3-[(2-Arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones:
-
React 3-dimethylaminomethylenethiophene-2,4(3H,5H)-dione with the desired arylhydrazine in a suitable solvent such as ethanol.
-
Heat the reaction mixture under reflux for a specified period.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
-
Step 2: Cyclization to 1-Aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones:
-
Suspend the product from Step 1 in a high-boiling point solvent like diphenyl ether.
-
Heat the mixture to induce cyclization, often at temperatures exceeding 200°C.
-
Cool the reaction mixture and purify the product by recrystallization or column chromatography.
-
Caption: Synthetic route to 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones.
Synthesis of the Thieno[3,2-c]pyrazole Core
The synthesis of the thieno[3,2-c]pyrazole core often utilizes the versatile Gewald aminothiophene synthesis , which allows for the construction of a polysubstituted 2-aminothiophene ring in a one-pot reaction[3][4][5][6]. This 2-aminothiophene can then be further elaborated to form the fused pyrazole ring. A common strategy involves the synthesis of 3-amino-1H-thieno[3,2-c]pyrazole derivatives, which are valuable precursors for kinase inhibitors[7][8].
Experimental Protocol: Synthesis of 3-Amino-1H-thieno[3,2-c]pyrazole Derivatives via Gewald Reaction [6][7]
-
Step 1: Gewald Aminothiophene Synthesis:
-
Combine a ketone or aldehyde, an α-cyanoester (e.g., ethyl cyanoacetate), and elemental sulfur in a suitable solvent like ethanol.
-
Add a base, such as morpholine or triethylamine, to catalyze the reaction.
-
Heat the mixture under reflux until the reaction is complete.
-
Isolate the resulting 2-aminothiophene derivative.
-
-
Step 2: Pyrazole Ring Formation:
-
React the 2-aminothiophene from Step 1 with hydrazine hydrate in a suitable solvent.
-
The reaction conditions may vary depending on the specific substrates, but often involve heating.
-
Purify the resulting 3-amino-1H-thieno[3,2-c]pyrazole derivative.
-
Caption: General synthetic pathway to 3-amino-1H-thieno[3,2-c]pyrazoles.
Biological Applications: A Divergence in Therapeutic Focus
The distinct structural and electronic properties of thieno[3,4-c]pyrazole and thieno[3,2-c]pyrazole have led to their exploration in different therapeutic areas.
Thieno[3,4-c]pyrazoles: Targeting Inflammation and Pain
Derivatives of the thieno[3,4-c]pyrazole core have shown significant promise as anti-inflammatory, analgesic, and antipyretic agents[2]. The 4-fluorophenyl derivative of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-one, for instance, exhibited remarkable analgesic and anti-inflammatory activities in preclinical models[2]. This suggests that the thieno[3,4-c]pyrazole scaffold is a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Thieno[3,2-c]pyrazoles: A Scaffold for Kinase Inhibitors
In contrast, the thieno[3,2-c]pyrazole core has emerged as a privileged scaffold in the design of potent kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.
Derivatives of 3-amino-1H-thieno[3,2-c]pyrazole have been identified as potent inhibitors of Aurora kinases , which are key regulators of cell division and are often overexpressed in tumors[7][8]. One study reported a representative compound with low nanomolar inhibitory activity in an anti-proliferation assay[7][8].
Furthermore, thieno[3,2-c]pyrazole derivatives have been developed as highly potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) , a key therapeutic target in Alzheimer's disease and other neurological disorders[9][10]. Specific derivatives have shown IC50 values in the low nanomolar range[10].
Table 1: Comparative Biological Activities of Thieno[3,4-c]pyrazole and Thieno[3,2-c]pyrazole Derivatives
| Isomeric Core | Therapeutic Area | Target Example | Reported Activity | Reference(s) |
| Thieno[3,4-c]pyrazole | Anti-inflammatory, Analgesic | Cyclooxygenase (COX) - putative | Remarkable analgesic and anti-inflammatory effects in vivo | [2] |
| Thieno[3,2-c]pyrazole | Oncology | Aurora Kinases | Low nanomolar anti-proliferative activity | [7][8] |
| Thieno[3,2-c]pyrazole | Neurodegenerative Diseases | GSK-3β | IC50 = 3.1 nM | [10] |
Conclusion and Future Perspectives
The comparative analysis of thieno[3,4-c]pyrazole and thieno[3,2-c]pyrazole cores reveals a fascinating dichotomy in their synthetic accessibility and biological applications. The choice between these two isomeric scaffolds is a critical decision in the drug discovery process, with each offering distinct advantages for targeting different disease areas.
-
Thieno[3,4-c]pyrazole stands out as a promising scaffold for the development of novel anti-inflammatory and analgesic agents. Further structure-activity relationship (SAR) studies are warranted to optimize its potency and pharmacokinetic properties.
-
Thieno[3,2-c]pyrazole has established itself as a powerful platform for the design of potent kinase inhibitors. Its versatility in targeting various kinases makes it a highly attractive core for the development of targeted therapies for cancer and neurological disorders.
Future research should focus on a direct, side-by-side comparison of the electronic properties of these two isomers through both computational and experimental methods. Such studies will provide a deeper understanding of their fundamental differences and enable a more rational design of next-generation thienopyrazole-based compounds for a wide range of applications in medicine and materials science.
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Yan, S., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1661. [Link]
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Othman, I. M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577. [Link]
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Othman, I. M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577. [Link]
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El-Malah, A. A., et al. (2015). A Convenient Preparation of Thieno[3,2-c]pyrazole. Synthesis, 47(10), 1439-1444. [Link]
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Bindi, S., et al. (2010). Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. Bioorganic & Medicinal Chemistry, 18(19), 7113-7120. [Link]
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Gomaa, M. S., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 27(3), 993. [Link]
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Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Anti-Infective Drug Discovery, 19(1). [Link]
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Benchmarking 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine Against the Standard of Care in Chronic Myeloid Leukemia: A Comparative Guide
Introduction
The landscape of oncology is continually evolving, driven by the pursuit of targeted therapies that offer enhanced efficacy and minimized off-target effects. Within this paradigm, the thienopyrazole scaffold has emerged as a promising framework for the development of novel kinase inhibitors.[1][2] This guide provides a comprehensive framework for the preclinical benchmarking of a novel thienopyrazole derivative, 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine , against the established standard of care for Chronic Myeloid Leukemia (CML), the tyrosine kinase inhibitor Imatinib.
CML is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the constitutively active BCR-ABL fusion protein. The aberrant tyrosine kinase activity of BCR-ABL is the primary driver of CML pathogenesis. Imatinib, a potent inhibitor of BCR-ABL, revolutionized the treatment of CML and remains a cornerstone of therapy. Therefore, any new therapeutic candidate for CML must be rigorously benchmarked against this well-established standard.
This document outlines the scientific rationale, experimental designs, and data interpretation necessary to conduct a thorough comparative analysis of this compound and Imatinib.
Mechanism of Action and Therapeutic Rationale
Thienopyrazole derivatives have been reported to exhibit inhibitory activity against a range of kinases, including those implicated in cancer progression.[1][2][3][4] The core hypothesis for the present investigation is that this compound inhibits the kinase activity of BCR-ABL, thereby blocking downstream signaling pathways essential for the proliferation and survival of CML cells.
Proposed Signaling Pathway Interruption:
Caption: Proposed mechanism of action for this compound targeting the BCR-ABL signaling pathway in CML.
Comparative Experimental Workflow
A tiered approach is recommended for a comprehensive benchmark, progressing from in vitro biochemical assays to cell-based and in vivo models.
Caption: Tiered experimental workflow for benchmarking novel kinase inhibitors.
Part 1: In Vitro Biochemical Assays
The initial phase focuses on the direct interaction of the compounds with the target kinase.
1.1. Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Imatinib against the BCR-ABL kinase.
-
Methodology:
-
Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay with purified recombinant BCR-ABL enzyme.
-
Prepare a serial dilution of both compounds.
-
Incubate the kinase, a suitable substrate (e.g., a synthetic peptide), and ATP with each compound concentration.
-
Measure the kinase activity by detecting the phosphorylated substrate.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
1.2. Kinase Selectivity Profiling
-
Objective: To assess the selectivity of this compound against a panel of other kinases to predict potential off-target effects.
-
Methodology:
-
Screen the compound at a fixed concentration (e.g., 1 µM) against a broad panel of human kinases (e.g., the KINOMEscan™ panel).
-
For any kinases showing significant inhibition, perform a full IC50 determination.
-
Compare the selectivity profile to that of Imatinib.
-
Expected Data Summary:
| Compound | BCR-ABL IC50 (nM) | Selectivity Score (S-score) | Key Off-Target Hits (IC50 < 1 µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Imatinib | Reference Value | Reference Value | c-KIT, PDGFR |
Part 2: Cell-Based Assays
This phase evaluates the compound's activity in a biological context using CML cell lines.
2.1. Anti-proliferative Activity
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) in CML cell lines.
-
Methodology:
-
Culture Philadelphia chromosome-positive (Ph+) CML cell lines (e.g., K562, LAMA-84) and a Ph- control cell line (e.g., U937).
-
Treat the cells with a serial dilution of each compound for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Calculate the GI50 values for each cell line.
-
2.2. Apoptosis Induction
-
Objective: To confirm that the inhibition of proliferation is due to the induction of apoptosis.
-
Methodology:
-
Treat CML cells with each compound at concentrations around their respective GI50 values for 24-48 hours.
-
Stain the cells with Annexin V and propidium iodide (PI).
-
Analyze the cell populations by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
2.3. Target Engagement and Downstream Signaling
-
Objective: To verify that the compound inhibits BCR-ABL phosphorylation and its downstream signaling pathways in CML cells.
-
Methodology:
-
Treat CML cells with each compound for a short duration (e.g., 2-4 hours).
-
Lyse the cells and perform Western blotting to detect the phosphorylation status of BCR-ABL (p-BCR-ABL), CrkL (a direct substrate of BCR-ABL), STAT5 (p-STAT5), and Akt (p-Akt).
-
Use total protein levels as loading controls.
-
Expected Data Summary:
| Compound | K562 GI50 (µM) | LAMA-84 GI50 (µM) | U937 GI50 (µM) | Apoptosis Induction (at 1x GI50) | p-BCR-ABL Inhibition |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Imatinib | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
Part 3: In Vivo Efficacy Studies
The final preclinical stage involves evaluating the compound's anti-tumor activity in an animal model of CML.
3.1. Xenograft Mouse Model
-
Objective: To assess the in vivo anti-leukemic efficacy of this compound.
-
Methodology:
-
Implant immunodeficient mice (e.g., NOD/SCID) with a CML cell line (e.g., K562) subcutaneously or intravenously.
-
Once tumors are established or engraftment is confirmed, randomize the mice into treatment groups: vehicle control, Imatinib (at a clinically relevant dose), and this compound (at one or more doses determined from pharmacokinetic studies).
-
Administer the treatments daily via an appropriate route (e.g., oral gavage).
-
Monitor tumor volume (for subcutaneous models) or peripheral blood for leukemic cells (for disseminated models) and animal body weight.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blotting for p-BCR-ABL).
-
Conclusion and Future Directions
This guide provides a robust framework for the head-to-head comparison of this compound with the standard of care, Imatinib, for the treatment of CML. The successful completion of these studies will provide a comprehensive data package to support the further development of this novel thienopyrazole derivative. Favorable results, such as superior potency, an improved selectivity profile, or efficacy in Imatinib-resistant models, would provide a strong rationale for advancing the compound into investigational new drug (IND)-enabling studies.
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Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022-06-18). MDPI. [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015-09-25). ScienceDirect. [Link]
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Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. (2022-03-24). National Institutes of Health (NIH). [Link]
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Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019-09-20). MDPI. [Link]
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Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2003). ResearchGate. [Link]
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Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. (2022-06-02). Semantic Scholar. [Link]
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Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (2023-06-13). National Institutes of Health (NIH). [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021-12-20). National Institutes of Health (NIH). [Link]
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Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. (2012-12-01). ResearchGate. [Link]
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4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. (1992-12-01). National Institutes of Health (NIH). [Link]
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Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022-10-17). Semantic Scholar. [Link]
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Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022-10-17). National Institutes of Health (NIH). [Link]
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2-Phenyl-5,6-dihydro-2H-thieno[3,2-c]pyrazol-3-ol derivatives as new inhibitors of bacterial cell wall biosynthesis. (2003-08-04). National Institutes of Health (NIH). [Link]
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Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. (2022-08-17). National Institutes of Health (NIH). [Link]
-
(4Z)-4-[(2,6-Diisopropylanilino)(phenyl)methylidene]. (2011-01-22). National Institutes of Health (NIH). [Link]
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A Researcher's Guide to the Reproducible Evaluation of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine and Its Analogs
This guide provides a comprehensive framework for the rigorous and reproducible experimental evaluation of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine. Rather than a simple data sheet, this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines not only the necessary experimental protocols but also the scientific rationale behind each step, ensuring that the generated data is both reliable and contextually meaningful.
The thienopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a pharmacologically active framework with significant potential.[1] Derivatives of this core structure have shown promising activity as kinase inhibitors and have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][3] Given this precedent, this compound (commercially available from vendors such as Sigma-Aldrich and ChemicalBook[4]) warrants a thorough investigation.
This guide will detail a multi-faceted approach to characterize this compound, comparing its performance against rationally selected alternatives. The focus will be on establishing a self-validating system of experiments, from initial biochemical assays to more complex cell-based evaluations, ensuring the trustworthiness and reproducibility of the findings.
Strategic Selection of Comparator Compounds
To meaningfully assess the performance of this compound (designated as TP-1 ), it is essential to select appropriate comparator compounds. These should include both a structurally similar analog and a compound with a known, distinct mechanism of action.
-
TP-2 (Structural Analog): 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine. The replacement of the phenyl group with a tert-butyl group allows for the investigation of the role of the aromatic substituent on biological activity.[5]
-
TP-3 (Published Kinase Inhibitor): A thieno[3,2-c]pyrazol-3-amine derivative reported as a potent GSK-3β inhibitor.[6] This serves as a positive control for kinase inhibition assays and a benchmark for potency.
-
Staurosporine (Broad-Spectrum Kinase Inhibitor): A well-characterized, non-selective kinase inhibitor to be used as a positive control in kinase and cytotoxicity assays.
Experimental Workflow: A Phased Approach
A logical, phased approach to experimentation is crucial for building a comprehensive understanding of the compound's activity profile. This workflow ensures that each subsequent experiment is informed by the results of the previous one.
Caption: A phased experimental workflow for compound characterization.
Phase 1: Biochemical Characterization - Kinase Inhibitory Activity
Rationale: The thienopyrazole scaffold is a known "privileged structure" for kinase binding.[1][3] Therefore, the initial and most critical step is to determine if TP-1 and its analogs inhibit kinase activity. A broad panel screening is recommended to identify potential targets, followed by dose-response studies to quantify potency.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from standard methodologies for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[7]
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the kinase of interest in kinase buffer.
-
Prepare a stock solution of the appropriate substrate and ATP in kinase buffer.
-
Prepare serial dilutions of the test compounds (TP-1 , TP-2 , TP-3 ) and Staurosporine (positive control) in DMSO, then dilute further in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of each compound dilution.
-
Add 20 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 25 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at 37°C.
-
-
Signal Detection:
-
Add 50 µL of a commercial luminescent kinase assay reagent (which detects ATP) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a "no kinase" control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]
-
Data Presentation: Kinase Inhibition Profile
| Compound | Target Kinase | IC₅₀ (nM) | Hill Slope |
| TP-1 | Kinase A | ||
| Kinase B | |||
| TP-2 | Kinase A | ||
| Kinase B | |||
| TP-3 | Kinase A | ||
| Kinase B | |||
| Staurosporine | Kinase A | ||
| Kinase B |
Phase 2: Cellular Activity Profiling
Rationale: Potency in a biochemical assay does not always translate to cellular efficacy.[9] Cell-based assays are essential to determine if the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response.[10]
Protocol: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed a panel of cancer cell lines (e.g., MCF-7, A549, HepG2[3]) in 96-well plates at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Signal Reading:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | CC₅₀ (µM) after 48h | CC₅₀ (µM) after 72h |
| TP-1 | MCF-7 | ||
| A549 | |||
| TP-2 | MCF-7 | ||
| A549 | |||
| TP-3 | MCF-7 | ||
| A549 | |||
| Doxorubicin | MCF-7 | ||
| A549 |
Phase 3: Drug-like Properties - Cell Permeability
Rationale: A significant reason for the discrepancy between biochemical and cellular assay results is poor cell permeability.[9] Assessing a compound's ability to cross a cell monolayer is a critical step in evaluating its drug-like properties. The Caco-2 transwell assay is a widely accepted in vitro model for predicting human intestinal absorption.[10][11]
Caption: Principle of the Caco-2 Transwell Permeability Assay.
Protocol: Caco-2 Transwell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on transwell inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Verify monolayer integrity by measuring the trans-epithelial electrical resistance (TEER).[12]
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound to the apical (A) chamber. Include high-permeability (e.g., caffeine) and low-permeability (e.g., mannitol) controls.[11]
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
Data Presentation: Permeability Classification
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Predicted Absorption |
| TP-1 | ||
| TP-2 | ||
| TP-3 | ||
| Caffeine | > 10 | High |
| Mannitol | < 2 | Low |
Ensuring Trustworthiness and Reproducibility
Scientific integrity is paramount. The following practices must be integrated into all experimental work to ensure the data is reliable and reproducible.
-
Positive and Negative Controls: Every assay must include appropriate controls to validate the experiment. For kinase assays, a known inhibitor is critical. For cell-based assays, a vehicle control and a known cytotoxic agent are necessary.[9]
-
Dose-Response and Time-Course Studies: Evaluating effects at multiple concentrations and time points is essential to understand the potency and dynamics of the compound's action.[9]
-
Reagent and Cell Line Integrity: Use low-passage number cells and regularly verify their identity. Prepare fresh buffers and ensure all reagents are within their expiration dates.[9]
-
Statistical Analysis: All experiments should be performed in triplicate at a minimum. Report data as mean ± standard deviation and use appropriate statistical tests to determine significance.
By adhering to this comprehensive and rigorous experimental guide, researchers can generate a high-quality, reproducible dataset to thoroughly characterize this compound, paving the way for further development and a deeper understanding of the therapeutic potential of the thienopyrazole class.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
This document provides essential procedural guidance for the safe and compliant disposal of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine (CAS No. 95469-88-8). As a nitrogen and sulfur-containing heterocyclic compound, this substance requires careful handling as hazardous chemical waste.[1] The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting the principles of responsible chemical management.
Principle of Prudent Practice: Hazard Assessment
Therefore, all waste materials contaminated with this compound, including pure substance, solutions, and contaminated labware, must be disposed of as regulated hazardous waste. Disposal into standard trash or down the sewer system is strictly prohibited.[4][5]
Personal Protective Equipment (PPE) During Handling and Disposal
Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn to prevent exposure.
-
Eye and Face Protection: Use government-approved safety glasses with side shields or a face shield.[6]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[6]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[6]
-
Respiratory Protection: All handling of solid material or concentrated solutions that could generate dust or aerosols must be performed within a certified chemical fume hood to prevent inhalation.[3]
Waste Segregation and Containerization Protocol
Proper segregation is critical to prevent dangerous chemical reactions within the waste stream. The following protocol must be strictly adhered to.
-
Designate a Specific Waste Container: Use a dedicated container specifically for this compound waste. This prevents accidental mixing with incompatible chemicals.
-
Separate Solid and Liquid Waste: Do not mix solid waste (e.g., contaminated gloves, weighing paper, pipette tips) with liquid waste (e.g., unused solutions, solvent rinses).[7][8]
-
Container Specifications: Waste containers must be in good condition, free of leaks or cracks, and made of a compatible material (e.g., High-Density Polyethylene (HDPE) or a glass bottle for liquids). Always keep the container sealed except when adding waste.[4][5]
-
Secondary Containment: Store all hazardous waste containers within a larger, chemically resistant secondary container (like a spill tray or tub) to contain any potential leaks.[9]
Table 1: Disposal and Storage Summary
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste (Nitrogen/Sulfur Heterocycle) | Assumed toxicity and environmental persistence based on chemical class.[1][10] |
| Container Type | Liquid Waste: Labeled glass or HDPE bottle. Solid Waste: Labeled, lined container or heavy-duty bag. | Prevents leaks and reactions. Acids, for instance, must be in glass, not metal.[8] |
| Labeling | "Hazardous Waste," full chemical name, hazard pictograms, lab contact, accumulation start date. | Ensures clear identification and regulatory compliance for waste handlers.[4][7] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases, Reactive Chemicals (e.g., cyanides, azides). | Prevents violent reactions, gas generation, or explosions in the waste container.[7][9] |
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Minor Spills (Manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Once absorbed, carefully sweep up the material and place it into a designated hazardous waste container.[3]
-
Clean the spill area with an appropriate solvent, and dispose of all cleanup materials (wipes, gloves) as hazardous waste.[4]
-
Wash hands thoroughly after the cleanup is complete.[6]
-
-
Major Spills (Large quantity, rapid vapor release, or unknown hazard):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health & Safety (EH&S) department and follow their emergency procedures.[4]
-
Prevent entry into the affected area.
-
Step-by-Step Disposal Procedure
The following workflow illustrates the path from chemical use to final disposal. This process must be managed through your institution's official waste management program.
-
Generation & Immediate Collection: As waste is generated, place it directly into the correctly labeled, dedicated hazardous waste container located in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11]
-
Container Management: Keep the waste container tightly sealed at all times, only opening it to add more waste.[5] Do not fill the container beyond 90% of its capacity to allow for expansion.[5]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[9] The label must include the full chemical name, concentration (if in solution), and all other information required by your institution.[7]
-
Request for Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 9-12 months), submit a chemical waste pickup request to your EH&S department.[4][11]
-
Institutional Disposal: Your institution's trained EH&S professionals will collect the waste and manage its transport to a licensed hazardous waste disposal facility, where it will be destroyed in an environmentally sound manner, typically via high-temperature incineration.[12]
Never evaporate chemical waste in a fume hood or attempt to treat it yourself for drain disposal. [4][9]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Waste Minimization Strategies
A core principle of laboratory safety and environmental stewardship is the minimization of hazardous waste.[11]
-
Source Reduction: Order only the quantity of chemical required for your experiments to avoid generating surplus.[11]
-
Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[11]
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to prevent the purchase of duplicate materials and the expiration of existing stock.[8]
By adhering to these detailed procedures, you contribute to a safer research environment and ensure that complex chemical compounds are managed responsibly from procurement to final disposal.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Stanford Environmental Health & Safety. (2008). Laboratory Chemical Waste Guidelines.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- Sigma-Aldrich. (n.d.). This compound.
- Enamine. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet - 3-Aminopyrazole.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Fisher Scientific. (2025). Safety Data Sheet - 3-Methyl-1-phenyl-2-pyrazolin-5-one.
- Echemi. (n.d.). 2-phenyl-2,6-dihydro-4h-thieno[3,4-c]pyrazol-3-amine.
- ER Publications. (n.d.). Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry.
- MDPI. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI.
- Zviely, M. (n.d.). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Perfumer & Flavorist.
- (n.d.).
- MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
- (n.d.). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus.
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- 3. fishersci.com [fishersci.com]
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- 5. ethz.ch [ethz.ch]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. acewaste.com.au [acewaste.com.au]
- 9. vumc.org [vumc.org]
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- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
